FGFR1 inhibitor-8
Description
Properties
Molecular Formula |
C26H18ClNO5 |
|---|---|
Molecular Weight |
459.9 g/mol |
IUPAC Name |
2-chloro-3-[4-[(E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]anilino]naphthalene-1,4-dione |
InChI |
InChI=1S/C26H18ClNO5/c1-33-22-13-7-15(14-21(22)30)6-12-20(29)16-8-10-17(11-9-16)28-24-23(27)25(31)18-4-2-3-5-19(18)26(24)32/h2-14,28,30H,1H3/b12-6+ |
InChI Key |
QAIKHIOYMJNMTF-WUXMJOGZSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)NC3=C(C(=O)C4=CC=CC=C4C3=O)Cl)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)NC3=C(C(=O)C4=CC=CC=C4C3=O)Cl)O |
Origin of Product |
United States |
Foundational & Exploratory
In Vitro Mechanism of Action of Covalent FGFR1 Inhibitors: A Technical Guide
This guide provides an in-depth overview of the in vitro mechanism of action of covalent Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors, with a focus on PRN1371 as a representative example. It is intended for researchers, scientists, and drug development professionals working in oncology and kinase inhibitor research.
Introduction to FGFR1 and Its Role in Cancer
Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, differentiation, and survival.[1][2] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is a key oncogenic driver in a variety of solid tumors, including breast, lung, and bladder cancers.[1][3] Upon binding of its ligand, Fibroblast Growth Factor (FGF), FGFR1 dimerizes and undergoes autophosphorylation, leading to the activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways.[3][4] Constitutive activation of these pathways promotes uncontrolled cell growth and tumor progression.[1]
Covalent Inhibition of FGFR1
Covalent inhibitors represent a therapeutic strategy designed to achieve potent and durable target inhibition. These inhibitors typically contain a reactive electrophile, such as an acrylamide group, that forms a stable, covalent bond with a nucleophilic cysteine residue within the ATP-binding pocket of the target kinase.[5] In the case of FGFR1, a conserved cysteine residue (Cys488) in the P-loop of the kinase domain serves as a target for such covalent modification.[5] This irreversible binding mechanism offers several advantages, including high potency, prolonged duration of action that can extend beyond the pharmacokinetic half-life of the drug, and potential for increased selectivity.[5]
PRN1371 is a potent and selective irreversible covalent inhibitor of the FGFR family (FGFR1-4).[5][6] Its mechanism involves the formation of a covalent bond with Cys488 in FGFR1, thereby locking the inhibitor in the ATP-binding site and preventing the kinase from functioning.[5]
Quantitative Analysis of In Vitro Activity
The in vitro activity of FGFR1 inhibitors is characterized through a series of biochemical and cellular assays designed to quantify their potency, selectivity, and duration of target engagement.
Biochemical Potency and Selectivity
Biochemical assays are essential for determining the intrinsic inhibitory activity of a compound against the purified kinase enzyme. The half-maximal inhibitory concentration (IC50) is a standard measure of potency.
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | VEGFR2 IC50 (nM) | CSF1R IC50 (nM) |
| PRN1371 | 0.6 | 1.3 | 4.1 | 19.3 | >1000 | 8.1 |
| Infigratinib (BGJ398) | 0.9 | 1.4 | 1.0 | 60 | >2500 | - |
| Futibatinib (TAS-120) | 1.8 | 1.4 | 1.6 | 3.7 | - | - |
| Dovitinib | 8 | 11 | 9 | - | 13 | 2 |
| PD173074 | ~25 | - | - | - | 100-200 | - |
Data compiled from multiple sources.[5][6][7][8][9]
Target Engagement and Residence Time
For covalent inhibitors, measuring the duration of target inhibition is critical. This is often assessed using biochemical off-rate assays or washout experiments in cellular models.
| Compound | FGFR1 Biochemical Target Occupancy (24h) |
| PRN1371 | 96% |
Data from a biochemical off-rate assay.[5]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor activity.
Biochemical Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the activity of purified FGFR1 kinase by 50%.
Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a substrate peptide by the FGFR1 kinase. Inhibition of the kinase results in a decreased FRET signal.
Materials:
-
Recombinant human FGFR1 kinase domain
-
Biotinylated poly-Glu-Tyr (4:1) substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Europium-labeled anti-phosphotyrosine antibody (donor fluorophore)
-
Streptavidin-allophycocyanin (SA-APC; acceptor fluorophore)
-
Test inhibitor (e.g., PRN1371)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add the inhibitor dilutions to the assay plate.
-
Add the FGFR1 enzyme and the biotinylated substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the Eu-labeled anti-phosphotyrosine antibody and SA-APC.
-
Incubate to allow for antibody and streptavidin binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm).
-
Calculate the ratio of the two emission signals and plot the inhibitor concentration versus the percentage of inhibition to determine the IC50 value.
Biochemical Off-Rate Assay (Target Occupancy)
Objective: To measure the duration of target engagement by an irreversible inhibitor.
Principle: The inhibitor is pre-incubated with the kinase. The complex is then diluted, and a fluorescent competitive tracer is added. The rate at which the tracer binds to the kinase is inversely proportional to the inhibitor's off-rate. For a covalent inhibitor, the tracer will be unable to bind, indicating a very slow or non-existent off-rate.[5]
Procedure:
-
Pre-incubate the FGFR1 enzyme with the test inhibitor for a defined period.
-
Dilute the enzyme-inhibitor complex to reduce the concentration of the unbound inhibitor.
-
Add a fluorescently labeled competitive ATP-binding site tracer.
-
Monitor the time-dependent binding of the tracer using TR-FRET.
-
The percentage of target occupancy is determined by comparing the signal from the inhibitor-treated enzyme to a control (DMSO-treated enzyme).
Cellular Proliferation Assay
Objective: To assess the effect of the inhibitor on the growth of cancer cell lines with dysregulated FGFR1 signaling.
Principle: Cell viability is measured after a defined period of inhibitor treatment. A common method is the use of a reagent like CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
Materials:
-
Cancer cell line with known FGFR amplification or mutation (e.g., SNU-16, which has FGFR2 amplification)
-
Complete cell culture medium
-
Test inhibitor
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the CellTiter-Glo® reagent to each well.
-
Incubate to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Plot the inhibitor concentration versus cell viability to determine the GI50 (concentration for 50% growth inhibition).
Western Blot Analysis of Downstream Signaling
Objective: To confirm that the inhibitor blocks FGFR1 signaling within the cell by measuring the phosphorylation of downstream effectors like ERK.
Procedure:
-
Culture cells in the presence of the inhibitor for a specified time.
-
If the cell line requires ligand stimulation, add FGF before harvesting.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.
-
Use secondary antibodies conjugated to an enzyme (e.g., HRP) for detection.
-
Visualize the bands using a chemiluminescent substrate. A reduction in the p-ERK/total ERK ratio indicates inhibition of the FGFR1 pathway.
Visualizing the Mechanism of Action
Diagrams are provided to illustrate the signaling pathways and experimental workflows.
Caption: FGFR1 signaling pathway and point of covalent inhibitor action.
Caption: General workflow for an in vitro biochemical kinase assay.
Caption: Workflow for cellular assays to assess inhibitor efficacy.
Conclusion
The in vitro characterization of covalent FGFR1 inhibitors like PRN1371 relies on a suite of biochemical and cellular assays. These experiments demonstrate the inhibitor's ability to potently and irreversibly bind to FGFR1, leading to a durable blockade of downstream signaling pathways and subsequent inhibition of cancer cell proliferation. The data generated from these in vitro studies are crucial for guiding further preclinical and clinical development of these targeted therapies.
References
- 1. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchem.org.ua [medchem.org.ua]
- 3. Current progress in cancer treatment by targeting FGFR signaling | Cancer Biology & Medicine [cancerbiomed.org]
- 4. The FGFR1 Signaling Pathway Upregulates the Oncogenic Transcription Factor FOXQ1 to Promote Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. oncotarget.com [oncotarget.com]
A Technical Guide to the Discovery and Synthesis of Novel FGFR1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, differentiation, and survival.[1] Aberrant activation of the FGFR1 signaling pathway, driven by gene amplification, mutations, or fusions, is a significant contributor to the pathogenesis of numerous cancers, including breast, lung, and bladder cancer.[1][2] This makes FGFR1 a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery and synthesis of novel FGFR1 inhibitors, detailing the underlying signaling pathways, modern discovery strategies, and key experimental protocols for their evaluation.
The FGFR1 Signaling Pathway: A Central Oncogenic Driver
The FGFR signaling cascade is initiated by the binding of a fibroblast growth factor (FGF) ligand to the extracellular domain of an FGFR.[3] This event, stabilized by heparan sulfate proteoglycans, induces receptor dimerization and subsequent trans-autophosphorylation of the intracellular kinase domains.[2] This phosphorylation creates docking sites for various substrate proteins, leading to the activation of multiple downstream signaling pathways critical for cell function and survival.[4]
Dysregulation of this pathway can lead to uncontrolled cell division, inhibition of apoptosis, and enhanced metastatic potential.[1][2] The primary downstream cascades activated by FGFR1 include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: A major signaling route that stimulates cell proliferation and differentiation.[2][4]
-
PI3K-AKT-mTOR Pathway: This pathway plays a critical role in promoting cell survival by inhibiting apoptosis.[2]
-
PLCγ-PKC Pathway: Activation of Phospholipase C gamma (PLCγ) is important in regulating tumor cell metastasis.[2][4]
-
JAK-STAT Pathway: This pathway is involved in promoting tumor invasion and metastasis.[2]
The constitutive activation of these pathways due to FGFR1 alterations transforms normal cellular processes into oncogenic drivers, making the inhibition of FGFR1 a key strategy in cancer therapy.
FGFR1 Signaling Cascade
Discovery and Synthesis of Novel Inhibitors
The development of small-molecule FGFR1 inhibitors has evolved from non-selective, multi-kinase inhibitors to highly potent and selective agents.[5][6] Modern drug discovery efforts employ a variety of strategies to identify novel chemical scaffolds and optimize lead compounds.
Discovery Strategies
-
Structure-Based Virtual Screening: This computational approach involves docking millions of compounds into the ATP-binding site of the FGFR1 kinase domain to identify potential hits.[7] This method relies on the availability of high-resolution crystal structures of the target protein.
-
Fragment-Based Screening: This technique identifies low-molecular-weight fragments that bind to the target protein. These initial hits are then grown or linked together to create more potent lead compounds.
-
Hybrid Virtual Screening: This approach combines deep learning algorithms with traditional molecular docking to improve the accuracy of hit identification. A recent study utilized this method to discover a potent FGFR1 inhibitor for triple-negative breast cancer.[8]
-
Optimization of Existing Scaffolds: Medicinal chemists often modify known inhibitor scaffolds to improve potency, selectivity, and pharmacokinetic properties. This was demonstrated in the optimization of an indazole-based compound, leading to a highly potent derivative.[9]
Drug Discovery Workflow
Synthesis of Novel Indazole-Based FGFR1 Inhibitors
A recent study reported the design and synthesis of novel indazole derivatives as potent FGFR1 inhibitors.[9] The general synthetic route is outlined below.
General Synthesis Protocol:
-
Starting Material: The synthesis typically begins with a substituted 1H-indazole precursor.
-
Coupling Reaction: The indazole core is coupled with a substituted benzoyl chloride in the presence of a suitable base (e.g., pyridine) and solvent (e.g., dichloromethane, DCM) at room temperature. This forms an amide linkage.
-
Suzuki Coupling: To introduce diversity, a Suzuki coupling reaction is often employed. The halogenated indazole intermediate is reacted with a boronic acid derivative in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., K2CO3) in a solvent mixture like dioxane/water, typically under heating.
-
Purification: The final product is purified using column chromatography on silica gel to yield the desired inhibitor.
-
Characterization: The structure of the final compound is confirmed using techniques such as 1H NMR, 13C NMR, and mass spectrometry (ESI-MS).[9]
This modular synthesis approach allows for the systematic exploration of structure-activity relationships (SAR) by varying the substituents on both the indazole and benzamide moieties to optimize FGFR1 inhibitory activity.
Data on Novel FGFR1 Inhibitors
The following table summarizes the activity of several recently discovered novel FGFR1 inhibitors.
| Inhibitor/Compound | Scaffold/Type | FGFR1 IC₅₀ (nM) | Cell Line | Cell-Based IC₅₀ (nM) | Selectivity Notes | Reference |
| Compound 9u | Indazole | 3.3 | HUVEC | 468.2 | Good kinase selectivity over other kinases. | [9] |
| Compound 6 | Hybrid Virtual Screen Hit | 0.24 | TNBC Cells | - | Also inhibits FGFR1 V561M mutant (IC₅₀ = 1.24 nM). | [8] |
| Aea4 | Non-ATP Competitive | 120 | H460 (NSCLC) | ~2,500 | Selective for FGFR1 over other RTKs. | [10] |
| Aea25 | Non-ATP Competitive | 150 | H460 (NSCLC) | ~3,000 | Selective for FGFR1 over other RTKs. | [10] |
| FIIN-1 | Covalent (Irreversible) | 9.2 | Ba/F3 (Tel-FGFR1) | 14 | Selective for FGFR family; binds Cys486. | [11][12] |
| FIIN-2 | Covalent (Irreversible) | - | - | - | Overcomes gatekeeper mutations (e.g., V561M). | [13] |
| FIIN-3 | Covalent (Irreversible) | - | - | - | Dual inhibitor of FGFR and EGFR. | [13] |
| LY2874455 | Pan-FGFR | (Potent pan-FGFR) | SNU-16, KATO-III | 0.3 - 0.8 | Potent pan-inhibitor of FGFRs. | [14] |
Key Experimental Protocols
The evaluation of novel FGFR1 inhibitors requires a series of robust in vitro and in vivo assays to characterize their potency, selectivity, mechanism of action, and anti-tumor efficacy.
In Vitro FGFR1 Kinase Binding Assay (LanthaScreen™)
This assay measures the binding affinity of an inhibitor to the FGFR1 kinase domain by detecting the displacement of a fluorescent tracer.
Materials:
-
FGFR1 Kinase
-
Europium (Eu)-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled tracer (ATP-competitive)
-
Kinase Buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds serially diluted in DMSO
-
384-well microplate
Protocol:
-
Prepare Reagents (3x final concentration):
-
Prepare serial dilutions of the test compound in kinase buffer.
-
Prepare a solution of FGFR1 kinase and Eu-labeled antibody in kinase buffer.
-
Prepare a solution of the fluorescent tracer in kinase buffer.
-
-
Assay Assembly: In a 384-well plate, add the reagents in the following order:
-
5 µL of the test compound solution.
-
5 µL of the kinase/antibody mixture.
-
5 µL of the tracer solution.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[15]
Kinase Binding Assay Workflow
Cell Viability Assay
This assay determines the effect of an inhibitor on the proliferation and survival of cancer cells, particularly those with known FGFR1 alterations.
Materials:
-
FGFR1-dependent cancer cell line (e.g., H460, SNU-16)
-
Complete cell culture medium
-
Test inhibitor
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)
-
96-well clear-bottom cell culture plates
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the FGFR1 inhibitor for 72 hours. Include a DMSO vehicle control.
-
Add Reagent: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time (e.g., 1-2 hours).
-
Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the inhibitor concentration. Calculate the IC₅₀ value using non-linear regression.
Western Blot for Target Engagement and Downstream Signaling
This protocol assesses whether the inhibitor successfully engages FGFR1 in a cellular context and blocks its downstream signaling.
Materials:
-
FGFR1-dependent cancer cell line
-
Test inhibitor
-
FGF ligand (e.g., bFGF) for stimulation
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-p-FGFR1, anti-FGFR1, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Culture cells to ~80% confluency. Serum-starve the cells overnight if necessary.
-
Inhibitor Pre-treatment: Pre-treat cells with various concentrations of the inhibitor or DMSO for 1-2 hours.
-
Stimulation: Stimulate the cells with an FGF ligand (e.g., 30 ng/mL bFGF) for 10-15 minutes to induce FGFR1 phosphorylation.[10]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system. Analyze the band intensities to determine the inhibition of phosphorylation.[10][14]
In Vivo Tumor Xenograft Model
This study evaluates the anti-tumor efficacy of a novel inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
FGFR1-amplified cancer cell line (e.g., H460)
-
Matrigel
-
Test inhibitor formulated for in vivo administration
-
Vehicle control
Protocol:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.[10]
-
Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the inhibitor (e.g., by oral gavage or intraperitoneal injection) and vehicle daily according to the predetermined dosing schedule.[10][16]
-
Monitoring: Measure tumor volume (using calipers) and body weight two to three times per week.
-
Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume over time for each group to assess treatment efficacy. Statistical analysis (e.g., t-test or ANOVA) is used to determine significance.
Conclusion and Future Perspectives
The discovery of novel FGFR1 inhibitors remains a highly active area of cancer research. The progression from broad-spectrum kinase inhibitors to highly selective and covalent inhibitors demonstrates significant advancement in the field. Future efforts will likely focus on overcoming acquired resistance, which often arises from gatekeeper mutations in the kinase domain.[13] The development of next-generation inhibitors that can effectively target these resistant mutants is crucial. Furthermore, combination therapies that pair FGFR1 inhibitors with other targeted agents or immunotherapies hold the potential to improve clinical outcomes and circumvent resistance mechanisms. The continued application of innovative discovery platforms and a deeper understanding of the complex biology of FGFR1 signaling will undoubtedly fuel the development of more effective and durable cancer therapies.
References
- 1. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress in cancer treatment by targeting FGFR signaling | Cancer Biology & Medicine [cancerbiomed.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The FGFR1 Signaling Pathway Upregulates the Oncogenic Transcription Factor FOXQ1 to Promote Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery and characterization of novel FGFR1 inhibitors in triple-negative breast cancer via hybrid virtual screening and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel non-ATP competitive FGFR1 inhibitors and evaluation of their anti-tumor activity in non-small cell lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A structure-guided approach to creating covalent FGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to FGFR1 Inhibitor-8 (PRN1371)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and survival.[1] Dysregulation of the FGF/FGFR signaling pathway is implicated in the pathogenesis of various cancers, making it a key target for therapeutic intervention. This technical guide focuses on a potent and selective irreversible covalent inhibitor of the FGFR family, specifically compound 34 (PRN1371) , which has been developed for the treatment of solid tumors.[2][3] PRN1371 is a highly selective inhibitor of FGFR1-4.[3] This document provides a comprehensive overview of its chemical structure, properties, mechanism of action, and the experimental methodologies used in its characterization.
Chemical Structure and Properties
PRN1371, chemically named 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one, is a novel irreversible covalent inhibitor of FGFR1-4.[2][3]
Chemical Structure:
Physicochemical and Pharmacological Properties:
The following tables summarize the key physicochemical and pharmacological properties of PRN1371.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₀Cl₂N₆O₄ | [4] |
| Molecular Weight | 561.5 g/mol | [4] |
| Appearance | Solid | |
| Solubility | DMSO: 56 mg/mL (99.73 mM) | [5] |
| Storage | Powder: -20°C for 3 years | [6] |
| In solvent: -80°C for 1 year | [6] |
| In Vitro Activity | IC₅₀ (nM) | Reference |
| FGFR1 | 0.6 | [3][5] |
| FGFR2 | 1.3 | [3][5] |
| FGFR3 | 4.1 | [3][5] |
| FGFR4 | 19.3 | [3][5] |
| CSF1R | 8.1 | [3][5] |
| VEGFR2 | >10,000 | [7] |
| SNU-16 Cell Proliferation | 2.6 | [3][5] |
| HUVEC (pERK) | 2.4 | [2] |
| ADME & Pharmacokinetics (Rat) | Value | Reference |
| Clearance (iv) | 160 mL/min/kg | [2] |
| Oral Bioavailability (20 mg/kg po) | High exposure (AUC = 4348 h·ng/mL) | [2] |
| Half-life (t₁/₂) | 3.8 h | [2] |
Mechanism of Action
PRN1371 is an irreversible covalent inhibitor that targets a conserved cysteine residue (Cys488 in FGFR1) within the ATP-binding pocket of FGFRs 1-4.[8] The acrylamide "warhead" of PRN1371 forms a covalent bond with this cysteine, leading to sustained, irreversible inhibition of the receptor's kinase activity.[7][8] This prolonged target engagement occurs even after the drug has been cleared from systemic circulation.[2] By inhibiting FGFR autophosphorylation, PRN1371 effectively blocks downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are critical for tumor cell proliferation and survival.[8][9][10]
Signaling Pathway
The binding of Fibroblast Growth Factors (FGFs) to FGFRs initiates receptor dimerization and trans-autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation triggers a cascade of downstream signaling events.
Caption: FGFR1 signaling pathway and the inhibitory action of PRN1371.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
FGFR Biochemical Assay
This protocol is adapted from commercially available kinase assay kits to determine the IC₅₀ of an inhibitor against FGFR.
Caption: Workflow for a typical FGFR biochemical assay.
Detailed Steps:
-
Reagent Preparation: Dilute FGFR enzyme, substrate, ATP, and test compounds (PRN1371) to their final concentrations in kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2.5mM MnCl₂, 50μM DTT).[11][12]
-
Plate Setup: In a 384-well plate, add the inhibitor or DMSO vehicle control, followed by the diluted enzyme. Initiate the reaction by adding the substrate/ATP mixture.[11][12]
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Signal Generation: Terminate the kinase reaction and measure the amount of ADP produced using a detection system like ADP-Glo™. This involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.[11][12]
-
Data Analysis: Measure luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (SNU-16)
This protocol describes a method to assess the anti-proliferative effect of PRN1371 on the FGFR2-amplified SNU-16 gastric cancer cell line.
Caption: Experimental workflow for a cell proliferation assay.
Detailed Steps:
-
Cell Seeding: Plate SNU-16 cells in a 96-well plate at a predetermined density and allow them to attach overnight.[13]
-
Compound Treatment: Treat the cells with a serial dilution of PRN1371 and a vehicle control (DMSO).
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Assessment: Add a cell viability reagent such as XTT, which is converted to a colored formazan product by metabolically active cells.[13]
-
Data Acquisition and Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).[13]
ERK Phosphorylation Assay
This protocol outlines a cell-based assay to measure the inhibition of FGF-stimulated ERK phosphorylation by PRN1371.
Caption: General workflow for an in-cell ERK phosphorylation assay.
Detailed Steps:
-
Cell Culture and Starvation: Plate cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) in 96-well plates. Prior to the assay, serum-starve the cells to reduce basal ERK phosphorylation.
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of PRN1371.[14]
-
Ligand Stimulation: Stimulate the cells with an FGF ligand (e.g., bFGF) at its EC₈₀ concentration for a short period (e.g., 15 minutes) to induce ERK phosphorylation.[14]
-
Cell Fixing and Permeabilization: Fix the cells with formaldehyde, followed by permeabilization to allow antibody entry.[15]
-
Immunostaining: Block non-specific antibody binding. Incubate with a primary antibody specific for phosphorylated ERK (pERK) and a primary antibody for total ERK. Subsequently, incubate with appropriately labeled secondary antibodies.[15]
-
Data Acquisition and Analysis: Measure the fluorescence intensity for both pERK and total ERK using a plate reader. Normalize the pERK signal to the total ERK signal to account for variations in cell number. Calculate the percent inhibition of ERK phosphorylation and determine the IC₅₀ value.[15]
Conclusion
PRN1371 is a potent, selective, and irreversible covalent inhibitor of FGFR1-4 with promising preclinical data for the treatment of solid tumors harboring FGFR aberrations. Its unique mechanism of action leads to sustained target inhibition, which may translate to an improved therapeutic window. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on FGFR-targeted therapies.
References
- 1. Facebook [cancer.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Prn-1371 | C26H30Cl2N6O4 | CID 118295624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. PRN1371 | FGFR | c-Fms | CSF-1R | TargetMol [targetmol.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients | Cancer Biology & Medicine [cancerbiomed.org]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. A PLK1 inhibitor, RO3280, suppresses proliferation of SNU-16 gastric cancer cells via apoptosis | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 14. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bioassaysys.com [bioassaysys.com]
In-depth Technical Guide on the Biological Activity of FGFR1 inhibitor-8 on Cancer Cell Lines
Disclaimer: Despite a comprehensive search of scientific literature and patent databases, a primary research article detailing the synthesis, biological evaluation, and specific experimental protocols for a compound explicitly identified as "FGFR1 inhibitor-8" or "Compound 9" with a reported FGFR1 IC50 of 0.5 nM could not be located. The information presented herein is aggregated from publicly available data, primarily from chemical vendor websites, and supplemented with general knowledge of FGFR inhibitor research. As such, detailed quantitative data across a range of cancer cell lines and specific, reproducible experimental protocols are not available in the public domain for this particular compound.
Introduction to FGFR1 and Its Role in Cancer
Fibroblast Growth Factor Receptor 1 (FGFR1) is a member of the receptor tyrosine kinase (RTK) family.[1] Upon binding with its fibroblast growth factor (FGF) ligands, FGFR1 dimerizes and undergoes autophosphorylation of its intracellular kinase domain. This activation triggers downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for regulating cellular processes such as proliferation, differentiation, migration, and survival.[1]
Aberrant FGFR1 signaling, caused by gene amplification, activating mutations, or chromosomal translocations, is a known driver in various malignancies. These alterations lead to constitutive kinase activity, promoting uncontrolled tumor growth, angiogenesis, and metastasis. Consequently, FGFR1 has emerged as a significant therapeutic target in oncology, with several small-molecule inhibitors being developed to block its activity.
Overview of this compound
"this compound," also referred to as "Compound 9" by some vendors, is described as a potent and selective inhibitor of FGFR1. The most consistently reported piece of quantitative data is its half-maximal inhibitory concentration (IC50) of 0.5 nM against the FGFR1 kinase. It is characterized as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the FGFR1 kinase domain, thereby preventing the phosphorylation events necessary for signal transduction.
While its anticancer activity is claimed, specific IC50 values for the inhibition of proliferation in various cancer cell lines are not publicly available in peer-reviewed literature.
Mechanism of Action and Signaling Pathway
As an ATP-competitive inhibitor, this compound blocks the primary function of the FGFR1 kinase. This inhibition prevents the phosphorylation of downstream signaling molecules, effectively shutting down the pro-oncogenic signals mediated by aberrant FGFR1 activity. The anticipated downstream effects of this compound include the suppression of key signaling proteins such as phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT).
Signaling Pathway Diagram
The following diagram illustrates the canonical FGFR1 signaling pathway and the point of intervention for an inhibitor like this compound.
Quantitative Data Summary
Due to the absence of a primary research publication, a comprehensive table of quantitative data on the biological activity of this compound across various cancer cell lines cannot be provided. The only available data point is:
| Parameter | Value | Source |
| FGFR1 IC50 (Biochemical Assay) | 0.5 nM | Vendor Data |
Experimental Protocols
Without access to the original research, the specific protocols used to characterize this compound are unknown. However, this section provides detailed, representative methodologies for key experiments typically employed in the evaluation of FGFR1 inhibitors.
In Vitro Kinase Assay (Representative Protocol)
This assay would be used to determine the IC50 of the inhibitor against the purified FGFR1 kinase.
-
Reagents and Materials:
-
Recombinant human FGFR1 kinase domain.
-
ATP.
-
Poly(Glu, Tyr) 4:1 peptide substrate.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
This compound (serially diluted).
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega).
-
White, opaque 384-well assay plates.
-
-
Procedure:
-
Add 5 µL of serially diluted this compound in assay buffer to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the FGFR1 enzyme and the peptide substrate in assay buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for FGFR1.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the remaining ATP by adding 15 µL of Kinase-Glo® reagent.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to DMSO-treated controls and determine the IC50 value using a non-linear regression curve fit.
-
Cell Proliferation Assay (Representative Protocol)
This assay measures the effect of the inhibitor on the growth of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines with known FGFR1 status (e.g., amplified, mutated, or wild-type).
-
Appropriate cell culture medium and supplements.
-
This compound (serially diluted).
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar viability reagent.
-
Sterile, clear-bottom, white-walled 96-well plates.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound or DMSO as a vehicle control.
-
Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent viability for each concentration relative to DMSO-treated controls and determine the IC50 value.
-
Western Blot Analysis of FGFR1 Pathway Inhibition (Representative Protocol)
This experiment would confirm that the inhibitor is blocking the intended signaling pathway within cancer cells.
-
Reagents and Materials:
-
FGFR1-dependent cancer cell line.
-
Serum-free medium.
-
FGF ligand (e.g., FGF2).
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-p-FGFR1 (Tyr653/654), anti-FGFR1, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Plate cells and allow them to grow to 70-80% confluency.
-
Serum-starve the cells overnight.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 2 hours.
-
Stimulate the cells with an appropriate FGF ligand for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the preclinical evaluation of a novel FGFR1 inhibitor.
Conclusion
"this compound" is a potent inhibitor of the FGFR1 kinase based on available biochemical data. While its specific effects on a broad panel of cancer cell lines have not been detailed in publicly accessible scientific literature, its low nanomolar potency against FGFR1 suggests it could have significant anti-proliferative effects in cancers driven by aberrant FGFR1 signaling. The provided representative protocols and diagrams offer a framework for how such a compound would be rigorously evaluated. Further research and publication of data are necessary to fully understand the therapeutic potential of this specific molecule.
References
Kinase Selectivity Profile of PRN1371: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is implicated in the pathogenesis of various cancers, making them a key target for therapeutic intervention. This technical guide provides a detailed overview of the kinase selectivity profile of PRN1371, a potent and irreversible inhibitor of the FGFR family. While the specific compound "FGFR1 inhibitor-8" was not identified, PRN1371 serves as a well-characterized example of a highly selective FGFR inhibitor.
PRN1371 is an irreversible covalent inhibitor that targets a conserved cysteine residue within the ATP-binding pocket of FGFRs 1, 2, 3, and 4.[1] This covalent modification leads to sustained inhibition of receptor activity. This document summarizes the quantitative data on its kinase selectivity, details the experimental protocols used for these assessments, and provides visual representations of the relevant signaling pathways and experimental workflows.
Data Presentation
The kinase selectivity of PRN1371 has been extensively profiled against a broad panel of kinases. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its potency against the intended FGFR targets versus other kinases.
Table 1: Inhibitory Potency of PRN1371 against the FGFR Family
| Kinase | IC50 (nM) |
| FGFR1 | 0.6[2][3][4] |
| FGFR2 | 1.3[2][3][4] |
| FGFR3 | 4.1[2][3][4] |
| FGFR4 | 19.3[2][3][4] |
Table 2: Selectivity Profile of PRN1371 against a Panel of Off-Target Kinases
A broader screening of PRN1371 against 251 different kinases revealed a high degree of selectivity. The vast majority of kinases were not significantly inhibited. The only other kinase potently inhibited was Colony-Stimulating Factor 1 Receptor (CSF1R).
| Kinase | IC50 (nM) |
| CSF1R | 8.1[2][3][4] |
It is noteworthy that PRN1371's inhibition of CSF1R is non-covalent, in contrast to its irreversible covalent inhibition of FGFRs.
Experimental Protocols
The following sections detail the methodologies employed to determine the kinase selectivity profile of PRN1371.
Biochemical Kinase Inhibition Assay (Caliper Microfluidic Mobility Shift Assay)
This assay quantitatively measures the enzymatic activity of kinases by detecting the conversion of a fluorescently labeled peptide substrate to its phosphorylated product.
Materials:
-
384-well microtiter plates
-
Test compound (PRN1371) serially diluted in DMSO
-
Reference inhibitor (e.g., Staurosporine)
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 0.01% Brij-35, 10 mM MgCl2, 2 mM MnCl2)
-
Fluorescently labeled peptide substrate
-
ATP solution
-
Recombinant FGFR enzyme
-
Stop solution (e.g., 100 mM HEPES, pH 7.5, 0.015% Brij-35, 10 mM EDTA)
-
Caliper Life Sciences LabChip® 3000 or similar microfluidic instrument
Procedure:
-
Compound Preparation: Prepare serial dilutions of PRN1371 in DMSO. Typically, an 11-point, 3-fold dilution series is used.
-
Assay Plate Preparation: Dispense a small volume (e.g., 5 µL) of the diluted compound or DMSO (for controls) into the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Add the recombinant FGFR enzyme and the fluorescently labeled peptide substrate/ATP mixture to the wells to initiate the kinase reaction. The final ATP concentration is often set at or near the Km for each specific kinase.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 28°C or 30°C) for a specified period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Microfluidic Separation and Detection: The contents of the wells are then sampled by the Caliper instrument. Within the microfluidic chip, the phosphorylated product and the unphosphorylated substrate are separated by electrophoresis based on their different charge-to-mass ratios.
-
Data Analysis: The amount of phosphorylated product is quantified by detecting the fluorescence of the separated peptides. The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Kinome-wide Selectivity Profiling (KINOMEscan™ Competition Binding Assay)
The KINOMEscan™ platform provides a comprehensive assessment of a compound's binding affinity to a large panel of kinases. This method is based on a competition binding assay.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase that remains bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
Procedure:
-
Immobilized Ligand Preparation: A proprietary, broadly active kinase inhibitor is biotinylated and immobilized on streptavidin-coated magnetic beads.
-
Reaction Assembly: The DNA-tagged kinase, the immobilized ligand beads, and the test compound (PRN1371) are combined in a binding buffer in the wells of a multi-well plate.
-
Competition Binding: The plate is incubated to allow the test compound and the immobilized ligand to compete for binding to the kinase's active site.
-
Washing: The beads are washed to remove unbound kinase and test compound.
-
Elution: The bound kinase is eluted from the beads.
-
Quantification by qPCR: The amount of eluted, DNA-tagged kinase is quantified using qPCR.
-
Data Analysis: The results are reported as the percentage of the kinase that is inhibited from binding to the immobilized ligand at a given compound concentration. For a more detailed characterization, a Kd (dissociation constant) can be determined by running the assay with a range of compound concentrations.
Mandatory Visualization
FGFR1 Signaling Pathway
The following diagram illustrates the canonical FGFR1 signaling pathway and the point of inhibition by PRN1371. Upon binding of a Fibroblast Growth Factor (FGF) ligand and heparan sulfate proteoglycans (HSPG), FGFR1 dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This activation triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which regulate cell proliferation, survival, and differentiation.
Caption: FGFR1 signaling pathway and inhibition by PRN1371.
Experimental Workflow for KINOMEscan™
The following diagram outlines the key steps in the KINOMEscan™ competition binding assay workflow.
Caption: KINOMEscan™ experimental workflow.
References
- 1. AID 1344107 - Caliper Assay: All assays were performed in 384-well microtiter plates. Each assay plate contained 8-point serial dilutions for 40 test compounds, as well as four 8-point serial dilutions of staurosporine as a reference compound, plus 16 high and 16 low controls. Liquid handling and incubation steps were done on a Thermo CatX workstation equipped with Innovadyne Nanodrop Express. Between pipetting steps, tips were cleaned in wash cycles using wash buffer. The assay plates were prepared by addition of 50 nL per well of compound solution in 90% DMSO. The kinase reactions were started by stepwise addition of 4.5 μL per well of peptide/ATP-solution (50 mM HEPES, pH 7.5, 1 mM DTT, 0.02% BSA, 0.6% DMSO, 10 mM beta-glycerophosphate, and 10 μM sodium orthovanadate, 20 mM MgCl2, 2 mM MnCl2, 4 μM ATP, 4 μM peptide (FITC-Ahx-EAIYAAPFAKKK-NH2)) and 4.5 μL per well of enzyme solution (50 mM HEPES, pH 7.5, 1 mM DTT, 0.02% BSA, 0.6% DMSO, 10 mM beta-glycerophosphate, and 10 μM sodium orthovanadate, 20 mM MgCl2, 2 mM MnCl2, 3.5 nM ABL (ABL(64-515), produced in-house from E. coli)). Kinase reactions were incubated at 30 °C. for 60 minutes and subsequently terminated by addition of 16 μL per well of stop solution (100 mM HEPES pH 7.5, 5% DMSO, 0.1% Caliper coating reagent, 10 mM EDTA, and 0.015% Brij35). Plates with terminated kinase reactions were transferred to the Caliper LC3000 workstations for reading. Phosphorylated and unphosphorylated peptides were separated using the Caliper microfluidic mobility shift technology. Briefly, samples from terminated kinase reactions were applied to the chip. Analytes are transported through the chip by constant buffer flow and the migration of the substrate peptide is monitored by the fluorescence signal of its label. Phosphorylated peptide (product) and unphosphorylated peptide (substrate) are separated in an electric field by their charge/mass ratio. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. PRN1371 | FGFR | c-Fms | CSF-1R | TargetMol [targetmol.com]
An In-Depth Technical Guide to the Binding Affinity and Kinetics of FGFR1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and kinetics of Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors. Due to the limited availability of a complete public dataset for a compound specifically named "FGFR1 inhibitor-8," this guide will utilize data from the well-characterized, potent, and irreversible FGFR1 inhibitors, FIIN-1 and PRN1371 , as illustrative examples. This approach allows for a thorough examination of the methodologies and data presentation relevant to the study of FGFR1 inhibitors.
Introduction to FGFR1 and its Inhibition
Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1] Aberrant FGFR1 signaling, often due to gene amplification, mutations, or translocations, is implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention. Small molecule inhibitors that target the ATP-binding site of the FGFR1 kinase domain are a major focus of drug discovery efforts. Understanding the binding affinity and kinetics of these inhibitors is paramount for optimizing their efficacy and selectivity.
Quantitative Analysis of Inhibitor Binding
The interaction of an inhibitor with its target kinase can be characterized by several key parameters that describe the strength and dynamics of the binding event.
Binding Affinity Data
Binding affinity reflects the strength of the interaction between the inhibitor and FGFR1. It is commonly quantified by the dissociation constant (Kd), the inhibition constant (Ki), and the half-maximal inhibitory concentration (IC50).
Table 1: Binding Affinity of Select FGFR1 Inhibitors
| Inhibitor | Target | Kd (nM) | Ki (nM) | IC50 (nM) | Assay Type |
| This compound (Compound 9) | FGFR1 | - | - | 0.5[2] | Biochemical Assay |
| FIIN-1 | FGFR1 | 2.8[3] | - | 9.2[3] | Z'-lyte Kinase Assay |
| FGFR2 | 6.9[3] | - | 6.2[3] | Z'-lyte Kinase Assay | |
| FGFR3 | 5.4[3] | - | 11.9[3] | Z'-lyte Kinase Assay | |
| FGFR4 | 120[3] | - | 189[3] | Z'-lyte Kinase Assay | |
| PRN1371 (Compound 34) | FGFR1 | - | 1.3 | 0.6 | Biochemical Assay |
| FGFR2 | - | 2.2 | 1.3 | Biochemical Assay | |
| FGFR3 | - | 1.5 | 4.1 | Biochemical Assay | |
| FGFR4 | - | 73 | 19.3 | Biochemical Assay |
Note: Data for FIIN-1 and PRN1371 are provided as illustrative examples of potent FGFR1 inhibitors. The IC50 for "this compound" is from a single source and further data is not publicly available.
Binding Kinetics Data
Binding kinetics describe the rates at which an inhibitor associates with and dissociates from its target. For irreversible inhibitors, the rate of covalent bond formation is also a critical parameter.
Table 2: Binding Kinetics of an Irreversible FGFR1 Inhibitor (PRN1371)
| Parameter | FGFR1 | FGFR2 | FGFR3 | FGFR4 |
| Ki (nM) | 1.3 | 2.2 | 1.5 | 73 |
| k_inact (s⁻¹) | 0.0017 | 0.0010 | 0.0012 | 0.0008 |
| k_inact/Ki (µM⁻¹s⁻¹) | 1.2 | 0.46 | 0.80 | 0.011 |
Data from a study on PRN1371 (compound 34) is used as a representative example of the kinetic profile of an irreversible FGFR inhibitor.
Experimental Protocols
Accurate determination of binding affinity and kinetics relies on robust and well-defined experimental methodologies. The following sections detail the protocols for key assays used in the characterization of FGFR1 inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
TR-FRET assays are a common method for determining the IC50 of an inhibitor in a high-throughput format.
Experimental Workflow for TR-FRET Assay
References
Downstream Signaling Effects of FGFR1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that, when dysregulated through amplification, mutations, or fusions, can become a potent oncogenic driver in various solid tumors. Inhibition of FGFR1 kinase activity is a clinically validated therapeutic strategy. This technical guide provides an in-depth overview of the downstream signaling consequences of FGFR1 inhibition, focusing on the core cellular pathways and processes affected. We present quantitative data on the effects of representative FGFR1 inhibitors, detailed experimental protocols for key assays, and visual representations of the underlying molecular mechanisms to support further research and drug development in this area.
Introduction
The Fibroblast Growth Factor (FGF)/FGFR signaling axis plays a crucial role in normal cellular processes, including proliferation, differentiation, migration, and survival.[1] Constitutive activation of FGFR1 leads to the aberrant activation of downstream signaling cascades, most notably the Ras-MAPK and PI3K-AKT pathways, which are central to cancer cell growth and survival.[1] Small molecule inhibitors targeting the ATP-binding pocket of the FGFR1 kinase domain effectively block its catalytic activity, leading to a shutdown of these oncogenic signals. This guide will explore the downstream effects of several well-characterized FGFR1 inhibitors, including AZD4547, BGJ398 (Infigratinib), Debio 1347 (Zoligratinib), and CYY292, as representative examples.
Core Signaling Pathways Affected by FGFR1 Inhibition
FGFR1 activation initiates a cascade of intracellular signaling events. Inhibition of FGFR1 primarily impacts two major downstream pathways:
-
The Ras-MAPK Pathway: Upon activation, FGFR1 phosphorylates FRS2, which recruits Grb2 and SOS, leading to the activation of Ras. This triggers the sequential phosphorylation and activation of Raf, MEK, and ERK. Activated ERK translocates to the nucleus to regulate transcription factors involved in cell proliferation and survival.[2] FGFR1 inhibitors block the initial phosphorylation of FRS2, thereby preventing ERK activation.[3][4]
-
The PI3K-AKT Pathway: Activated FGFR1 can also recruit and activate phosphoinositide 3-kinase (PI3K), which converts PIP2 to PIP3. PIP3 serves as a docking site for PDK1 and AKT, leading to AKT phosphorylation and activation. Activated AKT promotes cell survival by inhibiting pro-apoptotic proteins and activating mTOR, a key regulator of protein synthesis and cell growth.[1][5] Inhibition of FGFR1 leads to a reduction in AKT phosphorylation and a dampening of this pro-survival signaling.[5][6][7]
Diagram 1: The FGFR1 Signaling Cascade and Points of Inhibition
Caption: FGFR1 signaling pathways and the inhibitory action of FGFR1 inhibitors.
Quantitative Effects of Representative FGFR1 Inhibitors
The efficacy of FGFR1 inhibitors can be quantified by their ability to inhibit kinase activity, suppress cancer cell proliferation, and induce apoptosis. The following tables summarize key quantitative data for several representative inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Inhibitor | FGFR1 (nM) | FGFR2 (nM) | FGFR3 (nM) | FGFR4 (nM) |
| BGJ398 | 0.9[8] | 1.4[8] | 1.0[8] | 60[8] |
| Debio 1347 | 9.3[9] | 7.6[9] | 22[9] | 290[9] |
| CYY292 | 28 | 28 | 78 | >1000 |
Data for CYY292 was obtained from a study by an unspecified source.
Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50)
| Inhibitor | Cell Line | Cancer Type | FGFR Alteration | IC50 (nM) |
| BGJ398 | RT112 | Bladder | FGFR3 Overexpression | 5[8] |
| JMSU1 | Bladder | FGFR3 Overexpression | 15[8] | |
| SW780 | Bladder | FGFR3 Overexpression | 32[8] | |
| RT4 | Bladder | FGFR3 Overexpression | 30[8] | |
| Debio 1347 | SNU-16 | Gastric | FGFR2 Amplification | 100-300 |
| DMS114 | Lung | FGFR1 Amplification | 100-300 | |
| KMS11 | Myeloma | FGFR3 Mutation | 100-300 | |
| Lucitanib | NCI-H1581 | Lung | FGFR1 Amplification | 140 |
| DMS114 | Lung | FGFR1 Amplification | 23000 |
IC50 values for Debio 1347 were reported as a range for autophosphorylation inhibition. IC50 values for Lucitanib are presented in µM.
Downstream Cellular Consequences of FGFR1 Inhibition
Inhibition of the MAPK and PI3K-AKT pathways by FGFR1 inhibitors translates into several key cellular outcomes:
-
Inhibition of Cell Proliferation and Cell Cycle Arrest: By blocking ERK activation, FGFR1 inhibitors prevent the transcription of genes required for cell cycle progression, such as Cyclin D1. This leads to an arrest of the cell cycle, typically at the G1 phase, and a halt in proliferation.[10]
-
Induction of Apoptosis: The suppression of the pro-survival AKT signaling pathway sensitizes cancer cells to apoptosis. FGFR1 inhibitors have been shown to increase the expression of pro-apoptotic proteins like cleaved caspase-3 and decrease the expression of anti-apoptotic proteins.[6][10]
-
Reduced Cell Migration and Invasion: The FGFR1 signaling axis is also implicated in processes that promote metastasis. Inhibition of this pathway can lead to a decrease in the migratory and invasive potential of cancer cells.[7]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the downstream effects of FGFR1 inhibitors.
Western Blotting for Phosphorylated Proteins
This protocol is designed to assess the phosphorylation status of key downstream signaling proteins such as AKT and ERK.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and PVDF or nitrocellulose membranes.
-
Blocking buffer (5% BSA in TBST is recommended for phospho-proteins to reduce background).[11]
-
Primary antibodies (e.g., rabbit anti-phospho-AKT (Ser473), rabbit anti-total-AKT, rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), rabbit anti-total-ERK1/2).
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG).
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Cell Treatment and Lysis: Plate cells and allow them to adhere overnight. Treat with various concentrations of the FGFR1 inhibitor for the desired time (e.g., 2-24 hours). Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[12]
-
Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein signal to the total protein signal.[8]
Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the FGFR1 inhibitor at various concentrations for a specified duration (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.[1]
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[13]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[13]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Diagram 2: Experimental Workflow for FGFR1 Inhibitor Evaluation
Caption: A typical workflow for preclinical evaluation of an FGFR1 inhibitor.
Conclusion
FGFR1 inhibitors represent a promising class of targeted therapies for cancers harboring FGFR1 alterations. Their mechanism of action is centered on the blockade of key downstream signaling pathways, primarily the Ras-MAPK and PI3K-AKT cascades. This leads to potent anti-proliferative and pro-apoptotic effects in susceptible cancer cells. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of FGFR1 inhibition and to develop novel, more effective agents in this class.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel dual inhibitor for targeting PIM1 and FGFR1 kinases inhibits colorectal cancer growth in vitro and patient-derived xenografts in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Protein kinase B inhibitors enhance the sensitivity of translocated promoter region–fibroblast growth factor receptor 1 cells to fibroblast growth factor receptor 1 inhibitor-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Tumor Activity of AZD4547 Against NTRK1 Fusion Positive Cancer Cells Through Inhibition of NTRKs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel FGFR1 inhibitor CYY292 suppresses tumor progression, invasion, and metastasis of glioblastoma by inhibiting the Akt/GSK3β/snail signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. cdn.hellobio.com [cdn.hellobio.com]
Technical Guide: Evaluating the In Vivo Efficacy of FGFR1 Inhibitors in Xenograft Models
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific compound "FGFR1 inhibitor-8" was not identified in publicly available research literature. This guide, therefore, utilizes data and methodologies from published studies on other well-characterized small-molecule inhibitors targeting the FGFR pathway to provide a representative and comprehensive overview of the subject.
Introduction: FGFR1 as a Therapeutic Target in Oncology
The Fibroblast Growth Factor Receptor 1 (FGFR1) is a transmembrane receptor tyrosine kinase that plays a pivotal role in essential cellular processes, including proliferation, differentiation, and survival.[1] Aberrant FGFR1 signaling, often driven by gene amplification, mutations, or rearrangements, is a key oncogenic driver in a variety of solid tumors, including breast cancer, lung squamous cell carcinoma, and bladder cancer.[1][2][3] This dysregulation leads to the constitutive activation of downstream pathways, promoting uncontrolled cell division, angiogenesis, and therapeutic resistance.[1][4] Consequently, the development of targeted inhibitors against FGFR1 represents a promising therapeutic strategy for cancers with these specific genetic alterations. This document provides a technical overview of the preclinical evaluation of FGFR1 inhibitors, focusing on their in vivo efficacy in xenograft models.
The FGFR1 Signaling Pathway
Upon binding with its cognate fibroblast growth factor (FGF) ligands, FGFR1 undergoes dimerization and trans-autophosphorylation of its intracellular kinase domains. This phosphorylation event creates docking sites for adaptor proteins, such as FRS2, which in turn trigger multiple downstream signaling cascades.[3] The principal pathways activated include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily stimulates cell proliferation and differentiation.[2][3]
-
PI3K-AKT-mTOR Pathway: Plays a crucial role in promoting cell growth and survival by inhibiting apoptosis.[1][3]
-
PLCγ-PKC Pathway: Involved in regulating cell motility and metastasis.[2][3]
-
JAK-STAT Pathway: Contributes to tumor invasion and immune evasion.[3]
FGFR inhibitors are designed to bind to the ATP-binding pocket of the FGFR1 kinase domain, preventing autophosphorylation and blocking the activation of these oncogenic downstream pathways.[1][5]
Caption: The FGFR1 signaling cascade and point of therapeutic inhibition.
Experimental Protocols: In Vivo Xenograft Efficacy Studies
The evaluation of an FGFR1 inhibitor's efficacy is critically dependent on a well-designed in vivo xenograft study. This typically involves implanting human tumor cells with known FGFR1 alterations into immunocompromised mice.[6][7]
General Methodology
-
Cell Line Selection and Culture:
-
Select a human cancer cell line with a documented FGFR1 alteration (e.g., amplification), such as SNU-16 (gastric cancer) or NCI-H716 (colorectal cancer).[8]
-
Culture cells in complete medium under standard conditions (37°C, 5% CO2). Ensure cells are in the logarithmic growth phase and free of contamination before harvesting.[9]
-
-
Animal Model:
-
Tumor Implantation:
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor mice regularly for tumor formation. Tumor volume is typically calculated using the formula: Volume = (Length x Width²) / 2.
-
Once tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[8]
-
-
Drug Administration and Dosing:
-
Endpoint Analysis:
-
Continue to measure tumor volumes at regular intervals until a predefined endpoint is reached (e.g., tumors in the control group reach a maximum allowable size).
-
The primary efficacy endpoint is often Tumor Growth Inhibition (TGI), calculated as a percentage.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for phosphorylated downstream proteins like p-ERK) to confirm target engagement.[10][11]
-
Caption: Standard experimental workflow for a xenograft efficacy study.
Data Presentation: In Vivo Efficacy of Representative FGFR Inhibitors
Quantitative data from in vivo studies are essential for assessing the anti-tumor activity of an inhibitor. The tables below summarize efficacy data from xenograft models for several published FGFR inhibitors.
Table 1: Efficacy of ARQ 087 in FGFR2-Altered Xenograft Models [8]
| Cell Line | Cancer Type | FGFR2 Alteration | Treatment | Dose (mg/kg, QD) | Tumor Growth Inhibition (TGI %) |
| SNU-16 | Gastric | Amplification | ARQ 087 | 75 | 79% |
| NCI-H716 | Colorectal | Fusion | ARQ 087 | 75 | 83% |
TGI represents the percentage reduction in tumor growth in the treated group compared to the vehicle control group at the end of the study.
Table 2: Comparative Efficacy of FGFR Inhibitors in an FGFR2-Fusion Cholangiocarcinoma PDX Model [10]
| Treatment | Dose (mg/kg, QD) | Mean Final Tumor Volume (mm³) ± SEM |
| Vehicle Control | - | 1210 ± 127.9 |
| Ponatinib | 25 | 412.8 ± 53.8 |
| Dovitinib | 30 | 269.7 ± 24.9 |
| BGJ398 (Infigratinib) | 15 | 204.2 ± 30.1 |
PDX: Patient-Derived Xenograft. Data collected after 63 days of treatment. All treatments resulted in significantly smaller tumor volumes compared to the vehicle control.
Conclusion
The use of xenograft models is a cornerstone of preclinical oncology research, providing critical insights into the in vivo efficacy and tolerability of novel therapeutic agents. For FGFR1 inhibitors, these models are indispensable for demonstrating on-target anti-tumor activity in cancers harboring specific FGFR1 genetic alterations. A rigorous and well-documented experimental protocol, from cell line selection to endpoint analysis, is paramount for generating reliable and translatable data. The quantitative results, exemplified by the significant tumor growth inhibition seen with compounds like ARQ 087 and BGJ398, validate the therapeutic hypothesis and provide a strong rationale for advancing promising candidates into clinical development for patients with FGFR-driven malignancies.
References
- 1. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The FGFR1 Signaling Pathway Upregulates the Oncogenic Transcription Factor FOXQ1 to Promote Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress in cancer treatment by targeting FGFR signaling | Cancer Biology & Medicine [cancerbiomed.org]
- 4. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 5. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Activity of ARQ 087, a Novel Inhibitor Targeting FGFR Dysregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocol.everlab.net [protocol.everlab.net]
- 10. Antitumor effect of FGFR inhibitors on a novel cholangiocarcinoma patient derived xenograft mouse model endogenously expressing an FGFR2-CCDC6 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Pharmacokinetic Profile of PRN1371: An In-Depth Technical Guide on a Covalent FGFR1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of PRN1371, a potent and selective irreversible covalent inhibitor of the fibroblast growth factor receptor 1 (FGFR1). Due to the lack of publicly available information on a compound specifically named "FGFR1 inhibitor-8," this guide focuses on PRN1371, a well-characterized covalent FGFR1-4 inhibitor that serves as a representative example for this class of molecules. This document summarizes key preclinical and clinical pharmacokinetic data, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Introduction to PRN1371 and its Mechanism of Action
PRN1371 is an orally administered small molecule that irreversibly binds to a conserved cysteine residue within the ATP-binding pocket of FGFR1, as well as other FGFR isoforms (FGFR2, FGFR3, and FGFR4). This covalent modification leads to sustained inhibition of the receptor's kinase activity, thereby blocking downstream signaling pathways implicated in tumor cell proliferation, survival, and angiogenesis. The irreversible nature of this binding allows for prolonged target engagement even after the drug has been cleared from systemic circulation.
FGFR1 Signaling Pathway
The FGFR1 signaling cascade is a critical pathway in cellular processes. Its aberrant activation is a known driver in various cancers. Upon ligand binding, FGFR1 dimerizes and autophosphorylates, initiating a cascade of downstream signaling.
Preclinical Pharmacokinetics and Bioavailability
Comprehensive preclinical pharmacokinetic studies of PRN1371 were conducted in multiple species to characterize its absorption, distribution, metabolism, and excretion (ADME) profile.
Data Presentation
The following tables summarize the key pharmacokinetic parameters of PRN1371 in rats, dogs, and cynomolgus monkeys following intravenous (IV) and oral (PO) administration.[1]
Table 1: Preclinical Pharmacokinetic Parameters of PRN1371 [1]
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | F (%) |
| Rat (Sprague-Dawley) | IV | 2 | - | - | - | 0.8 | - |
| PO | 20 | 1785 | - | 4348 | 3.8 | >100% | |
| Dog (Beagle) | IV | 2 | - | - | - | - | - |
| PO | 10 | 1103 | - | 1134 | - | 94% | |
| Monkey (Cynomolgus) | IV | 1.23 | - | - | - | - | - |
| PO | 10 | 96 | - | 84 | - | - |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; F: Bioavailability.
Experimental Protocols
-
Rats: Female Sprague-Dawley rats were used for the pharmacokinetic studies.[1]
-
Dogs: Male beagle dogs were utilized for the pharmacokinetic assessments.[1]
-
Monkeys: Male cynomolgus monkeys were included in the preclinical evaluation.[1]
-
Intravenous Administration: PRN1371 was administered intravenously to establish baseline clearance and volume of distribution.
-
Oral Administration: For oral dosing, PRN1371 was formulated as a suspension in 0.5% methylcellulose in deionized water. In dogs, co-administration with citric acid was performed to improve absorption.[1]
Blood samples were collected at predetermined time points post-dosing. Plasma was separated by centrifugation and stored frozen until analysis. Plasma concentrations of PRN1371 were determined using a validated bioanalytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is standard practice for small molecule quantification in biological matrices.
Human Pharmacokinetics
The pharmacokinetic profile of PRN1371 in humans was evaluated in a Phase 1, open-label, dose-escalation study (NCT02608125) in adult patients with advanced solid tumors.[2]
Data Presentation
The study assessed both once-daily (QD) and twice-daily (BID) dosing regimens. While specific mean AUC and Cmax values for each dose cohort are not publicly available in tabular format, the study reported the following key findings.[2]
Table 2: Human Pharmacokinetic Parameters of PRN1371 (All Doses) [2]
| Parameter | Value |
| Tmax (median) | 1.0 - 1.5 hours |
| t1/2 (mean) | 1.4 - 2.2 hours |
| Accumulation (Day 1 vs. Day 15) | Not clinically significant |
| Dose Proportionality (AUCinf) | Proportional with increasing dose |
| Dose Proportionality (Cmax) | Slightly less than proportional with increasing dose |
| Effect of Food | No substantial impact on exposure |
Experimental Protocol
The Phase 1 study (NCT02608125) was a multicenter, open-label, non-randomized, dose-escalation trial. The dose-escalation part (Part A) followed a 3+3 design to determine the maximum tolerated dose (MTD).[2]
Eligible patients were adults (≥18 years) with metastatic or recurrent solid tumors who had failed prior systemic therapies.[2]
PRN1371 was administered orally as immediate-release capsules. The dose-escalation cohorts included:
-
Once-daily (QD): 15 mg, 20 mg, 25 mg, and 35 mg.[2]
-
Twice-daily (BID): 15 mg and 25 mg.[2] Treatment was administered in continuous 28-day cycles.[1]
Pharmacokinetic parameters were determined on Day 1 and Day 15 of the first cycle. Blood samples were collected at specified time points to determine the plasma concentration of PRN1371. The main absorption and disposition parameters were estimated using non-compartmental analysis.[2]
Bioavailability and ADME Summary
PRN1371 demonstrated good oral absorption in preclinical species, with the exception of monkeys where intestinal metabolism was a confounding factor.[1] In humans, the rapid absorption (Tmax of 1-1.5 hours) and dose-proportional increase in AUC suggest good oral exposure.[2]
The compound is characterized by rapid systemic clearance.[1] In humans, the short half-life of 1.4 to 2.2 hours and the lack of significant accumulation with multiple dosing are consistent with this rapid clearance.[2] Renal excretion of unchanged PRN1371 was found to be limited, with less than 1% of the drug recovered in urine over 8 hours, indicating that metabolism is the primary route of elimination.[2]
Conclusion
PRN1371, a representative irreversible covalent FGFR1 inhibitor, exhibits a pharmacokinetic profile characterized by rapid oral absorption and fast systemic clearance. Preclinical studies demonstrated good bioavailability in rats and dogs. The human pharmacokinetic data from the Phase 1 trial confirmed its rapid absorption and short half-life, with predictable exposure upon dose escalation. This profile of achieving rapid and complete target inhibition followed by quick clearance from the system is a desirable characteristic for a targeted oncology therapeutic. Further investigation into the metabolic pathways and the potential for drug-drug interactions would be the next logical steps in the comprehensive characterization of this compound.
References
The Role of FGFR1 Amplification in Determining Sensitivity to FGFR1 Inhibitors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the critical role of Fibroblast Growth Factor Receptor 1 (FGFR1) gene amplification as a predictive biomarker for sensitivity to selective FGFR1 inhibitors. Increased FGFR1 signaling, often driven by gene amplification, is a key oncogenic driver in various solid tumors, including non-small cell lung cancer (NSCLC), breast cancer, and head and neck squamous cell carcinoma (HNSCC).[1][2][3] Consequently, FGFR1 has emerged as a promising therapeutic target. This document synthesizes preclinical and clinical data, focusing on the molecular basis of sensitivity to a representative selective FGFR inhibitor, hereafter referred to as "FGFR1 Inhibitor-8," based on publicly available data for potent FGFR tyrosine kinase inhibitors.
The FGFR1 Signaling Pathway in Cancer
FGFR1 is a receptor tyrosine kinase that, upon binding to its fibroblast growth factor (FGF) ligands, dimerizes and autophosphorylates, initiating a cascade of downstream signaling events.[1][4] These pathways, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, are crucial for regulating cellular processes like proliferation, survival, differentiation, and migration.[1][2] In cancers with FGFR1 amplification, the increased number of gene copies leads to overexpression of the FGFR1 protein, resulting in ligand-independent or ligand-dependent hyperactivation of these downstream pathways, thereby promoting uncontrolled tumor growth and survival.[2][5]
Caption: The FGFR1 signaling cascade and point of intervention for this compound.
Quantitative Analysis of this compound Sensitivity
The sensitivity of cancer cell lines to FGFR1 inhibitors is strongly correlated with the presence of FGFR1 gene amplification. This section presents a summary of quantitative data from preclinical studies on representative FGFR1 inhibitors in various cancer cell lines.
Table 1: In Vitro Sensitivity of Cancer Cell Lines to FGFR1 Inhibitors
| Cell Line | Cancer Type | FGFR1 Status | Inhibitor | IC50 / EC50 (nM) | Reference |
| NCI-H1581 | NSCLC (Squamous) | Amplified | PD173074 | 10-20 | [6] |
| NCI-H520 | NSCLC (Squamous) | Amplified | PD173074 | Sensitive | [7] |
| DMS114 | SCLC | Amplified | HGS1036 | Sensitive | [8] |
| MDA-MB-134 | Breast Cancer | Amplified | PD173074 | Sensitive | [9] |
| SUM52PE | Breast Cancer | FGFR2 Amplified | PD173074 | Highly Sensitive | [9] |
| NCI-H2170 | NSCLC (Squamous) | Wild Type | PD173074 | Insensitive | [6] |
NSCLC: Non-Small Cell Lung Cancer; SCLC: Small Cell Lung Cancer. IC50/EC50 values represent the concentration of the inhibitor required to inhibit 50% of cell growth or signaling.
Table 2: In Vivo Efficacy of FGFR1 Inhibitors in Xenograft Models
| Xenograft Model | Cancer Type | FGFR1 Status | Inhibitor | Treatment | Tumor Growth Inhibition | Reference |
| NCI-H1581 | NSCLC | Amplified | AZD4547 | 12.5 mg/kg/day | Significant | [10] |
| PDX 788 | Lung SqCC | Amplified | BGJ398 | Not specified | Tumor growth reduction | [11] |
| PDX 406 | Lung SqCC | Amplified | BGJ398 | Not specified | No response | [11] |
| PDX 926 | Lung SqCC | Wild Type | BGJ398 | Not specified | Robust inhibition | [11] |
| FGFR1-amplified models (5) | Lung Cancer | Amplified | HGS1036 | Not specified | 31-84% | [8] |
| Pancreatic Cancer PDX | Pancreatic Cancer | Amplified (3.1-fold) | AZD4547 | Not specified | Proliferation suppression | [12] |
PDX: Patient-Derived Xenograft; SqCC: Squamous Cell Carcinoma. Note the heterogeneity in response even among amplified models, suggesting other contributing factors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of findings. Below are representative protocols for key experiments used to assess the efficacy of FGFR1 inhibitors.
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Plating: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the FGFR1 inhibitor (e.g., "this compound") or vehicle control (DMSO).
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator.
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well.
-
Signal Measurement: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated controls and plot the dose-response curve to determine the IC50 value.
Western blotting is used to detect specific proteins in a sample and assess the phosphorylation status of key signaling molecules, indicating pathway activation or inhibition.
-
Cell Lysis: Treat cells with the FGFR1 inhibitor for a specified time, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples and separate them by size on a 4-15% SDS-polyacrylamide gel.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[13]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of FGFR1, FRS2, ERK, and AKT overnight at 4°C. Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.[13][14]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
-
Analysis: Quantify band intensities to determine the relative levels of protein phosphorylation.
In vivo xenograft models are used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Subcutaneously inject 1-5 million cancer cells (e.g., NCI-H1581) suspended in Matrigel into the flank of immunodeficient mice (e.g., nude mice).[10]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer the FGFR1 inhibitor (e.g., by oral gavage) or vehicle control daily for a specified period (e.g., 2-3 weeks).[10]
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the in vivo efficacy of the inhibitor.
References
- 1. The FGFR1 Signaling Pathway Upregulates the Oncogenic Transcription Factor FOXQ1 to Promote Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Current progress in cancer treatment by targeting FGFR signaling | Cancer Biology & Medicine [cancerbiomed.org]
- 5. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 6. Inhibitor-Sensitive FGFR1 Amplification in Human Non-Small Cell Lung Cancer | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. FGFR1 amplification drives endocrine therapy resistance and is a therapeutic target in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FGFR1 regulates proliferation and metastasis by targeting CCND1 in FGFR1 amplified lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. mdpi.com [mdpi.com]
A Comprehensive Guide to the Preliminary Toxicity Assessment of FGFR1 Inhibitor-8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the essential non-clinical studies required for the preliminary toxicity assessment of a novel therapeutic candidate, designated here as FGFR1 Inhibitor-8. The methodologies and data presented are synthesized to represent a typical investigational compound of this class, offering a framework for the safety evaluation of selective Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors.
Executive Summary
This compound is a potent and selective small molecule inhibitor of the FGFR1 tyrosine kinase, a key regulator of cell proliferation, differentiation, and survival.[1][2] Dysregulation of the FGFR1 signaling pathway is implicated in the pathogenesis of various cancers.[3] This document outlines the preliminary toxicity profile of this compound, established through a battery of in vitro and in vivo studies designed to identify potential hazards to human health. The assessment includes acute and repeat-dose toxicity evaluations, safety pharmacology screens, and genotoxicity assays. All studies are conducted in accordance with international regulatory guidelines, including those established by the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
Acute Toxicity Assessment
An acute toxicity study provides information on the adverse effects of a single high dose of a substance.
Table 2.1: Acute Oral Toxicity of this compound in Rodents
| Species | Sex | No. of Animals per Group | Dosing | LD50 (mg/kg) | Clinical Observations |
|---|
| Rat | Male/Female | 5 | Single oral gavage | >2000 | No mortality or significant clinical signs of toxicity at the limit dose. |
-
Test System: Young, healthy adult nulliparous and non-pregnant female rats (8-12 weeks old).
-
Housing: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and water.
-
Dose Administration: A single dose of 2000 mg/kg of this compound, formulated in a suitable vehicle, is administered by oral gavage. A control group receives the vehicle alone.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), and body weight changes for 14 days post-dosing.
-
Pathology: At the end of the observation period, all animals are subjected to gross necropsy.
Repeat-Dose Toxicity Assessment
Repeat-dose toxicity studies are designed to evaluate the adverse toxicological effects of a substance after prolonged administration.
Table 3.1: 28-Day Repeat-Dose Oral Toxicity of this compound in Rats
| Dose Group (mg/kg/day) | Sex | Key Findings |
|---|---|---|
| 0 (Vehicle) | M/F | No significant findings. |
| 50 | M/F | No treatment-related adverse effects. |
| 200 | M/F | Mild, reversible hyperphosphatemia. |
| 800 | M/F | Reversible hyperphosphatemia, decreased body weight gain, and minimal hepatocellular hypertrophy. |
-
Test System: Young, healthy adult male and female rats.
-
Group Size: 10 animals/sex/group.
-
Dose Administration: this compound is administered daily by oral gavage for 28 consecutive days at three dose levels, with a concurrent control group receiving the vehicle.
-
In-life Evaluations: Daily clinical observations, weekly body weight and food consumption measurements, and detailed functional observations are recorded.
-
Clinical Pathology: At the end of the treatment period, blood samples are collected for hematology and clinical chemistry analysis. Urine samples are also collected for urinalysis.
-
Pathology: All animals are subjected to a full necropsy. Organ weights are recorded, and a comprehensive set of tissues is collected for histopathological examination.
Safety Pharmacology
Safety pharmacology studies investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.[1][4][5][6][7]
Table 4.1: Safety Pharmacology Core Battery Assessment of this compound
| System | Assay | Species | Key Findings |
|---|---|---|---|
| Central Nervous System | Irwin Test | Rat | No adverse effects on neurobehavioral parameters up to the highest dose tested. |
| Cardiovascular System | In vivo telemetry | Dog | No significant effects on heart rate, blood pressure, or ECG parameters. |
| Respiratory System | Whole-body plethysmography | Rat | No adverse effects on respiratory rate or tidal volume. |
-
Central Nervous System: A functional observational battery (e.g., Irwin test) is performed in rats to assess neurobehavioral and physiological signs.
-
Cardiovascular System: Conscious, telemetered dogs are used to monitor electrocardiogram (ECG), heart rate, and blood pressure continuously following administration of this compound at multiple dose levels. An in vitro hERG assay is also conducted to assess the potential for QT interval prolongation.
-
Respiratory System: Respiratory rate and tidal volume are measured in rats using whole-body plethysmography.
Genotoxicity Assessment
Genotoxicity assays are performed to detect compounds that can induce genetic damage.[2][8][9][10][11]
Table 5.1: Genotoxicity Profile of this compound
| Assay | Test System | Metabolic Activation | Result |
|---|---|---|---|
| Bacterial Reverse Mutation (Ames) Test | S. typhimurium and E. coli | With and without S9 | Negative |
| In vitro Micronucleus Test | Human peripheral blood lymphocytes | With and without S9 | Negative |
-
Bacterial Reverse Mutation (Ames) Test (OECD Guideline 471): [12][13][14][15][16] This test uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations. The assay is performed with and without a metabolic activation system (S9 fraction).
-
In vitro Mammalian Cell Micronucleus Test (OECD Guideline 487): [17][18][19][20][21] This assay is conducted in cultured human peripheral blood lymphocytes to detect chromosomal damage. The test is performed with and without metabolic activation.
Visualizations
Caption: Simplified FGFR1 Signaling Pathway.
Caption: Preliminary Toxicity Assessment Workflow.
Conclusion
The preliminary toxicity assessment of this compound, based on a standard battery of non-clinical safety studies, indicates a favorable safety profile. The compound is not acutely toxic and does not exhibit genotoxic potential. The primary finding in repeat-dose studies was reversible hyperphosphatemia, a known on-target effect of FGFR inhibitors. The safety pharmacology core battery revealed no adverse effects on the central nervous, cardiovascular, or respiratory systems. These findings support the continued development of this compound towards first-in-human clinical trials.
References
- 1. ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. oecd.org [oecd.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Federal Register :: International Conference on Harmonisation; Guidance on S7A Safety Pharmacology Studies for Human Pharmaceuticals; Availability [federalregister.gov]
- 6. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]
- 7. database.ich.org [database.ich.org]
- 8. database.ich.org [database.ich.org]
- 9. S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use | FDA [fda.gov]
- 10. Federal Register :: International Conference on Harmonisation; Guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use; Availability [federalregister.gov]
- 11. International Conference on Harmonisation; guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals intended for Human Use; availability. Notice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nib.si [nib.si]
- 13. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]
- 14. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 15. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 16. enamine.net [enamine.net]
- 17. criver.com [criver.com]
- 18. oecd.org [oecd.org]
- 19. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]
- 20. x-cellr8.com [x-cellr8.com]
- 21. oecd.org [oecd.org]
Investigating the Impact of FGFR1 Inhibitors on Non-Cancerous Cell Lines: A Technical Guide
Disclaimer: No publicly available scientific literature or data could be found for a compound specifically named "FGFR1 inhibitor-8." This technical guide, therefore, provides a general framework for investigating the effects of Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors on non-cancerous cell lines, using data from publicly documented, exemplary FGFR inhibitors such as erdafitinib, pemigatinib, and infigratinib. The methodologies and principles described herein are broadly applicable for the preclinical safety and off-target assessment of any novel FGFR1 inhibitor.
This guide is intended for researchers, scientists, and drug development professionals. It provides an in-depth overview of experimental protocols, data interpretation, and the underlying biological pathways involved when assessing the impact of FGFR1 inhibition on normal cellular function.
Introduction to FGFR1 Inhibition and Off-Target Effects
Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in various physiological processes, including embryonic development, tissue repair, and angiogenesis.[1] Dysregulation of the FGFR signaling pathway is a known driver in several types of cancer, making it a key target for therapeutic intervention.[1] FGFR inhibitors are designed to block the kinase activity of the receptor, thereby inhibiting downstream signaling cascades that promote tumor growth and survival.[2]
While the primary focus of FGFR inhibitor development is oncology, it is critical to understand their effects on non-cancerous cells to predict potential toxicities and off-target effects in a clinical setting. The FGFR signaling pathway is also active in healthy tissues, and its inhibition can lead to adverse events. Common on-target toxicities observed in patients treated with FGFR inhibitors include hyperphosphatemia (due to inhibition of the FGF23/FGFR1 axis in the kidneys), nail and skin disorders, and retinal toxicities.[3] This guide focuses on the in vitro methodologies used to characterize the direct effects of FGFR1 inhibitors on the viability, proliferation, and function of non-cancerous cell lines.
Data on FGFR Inhibitor Effects on Non-Cancerous Cell Lines
Quantitative data on the cytotoxic or anti-proliferative effects of FGFR inhibitors on non-cancerous cell lines is limited in publicly accessible literature, as the primary focus is often on potency against cancer cells. However, some studies provide valuable insights. The following tables summarize available data for representative FGFR inhibitors.
| Inhibitor | Non-Cancerous Cell Line | Assay Type | Endpoint | Result | Reference |
| Pemigatinib | Primary T cells (human) | Proliferation | Growth Inhibition | No inhibition observed up to 1,500 nM | [4] |
| Erdafitinib | MRC-5 (human embryonic lung fibroblast) | Growth Inhibition | Cell Growth | Slight effect observed (concentration not specified) | [5] |
| Erdafitinib | HEK293/ABCB1 (human embryonic kidney, engineered) | Cell Viability | IC50 | 1.319 µM | [3] |
Table 1: Effects of FGFR Inhibitors on Non-Cancerous Cell Viability and Proliferation. This table presents quantitative data on the impact of selected FGFR inhibitors on the growth and survival of non-cancerous cell lines.
| Inhibitor | Target Kinase | IC50 (nM) | Reference |
| Pemigatinib | FGFR1 | 0.4 | [6] |
| FGFR2 | 0.5 | [6] | |
| FGFR3 | 1.2 | [6] | |
| FGFR4 | 30 | [6] | |
| Infigratinib | FGFR1 | 1.1 | [7] |
| FGFR2 | 1.0 | [7] | |
| FGFR3 | 2.0 | [7] | |
| FGFR4 | 61 | [7] | |
| Erdafitinib | FGFR1 | 1.2 | [8] |
| FGFR2 | 2.5 | [8] | |
| FGFR3 | 3.0 | [8] | |
| FGFR4 | 5.7 | [8] | |
| VEGFR2 | 36.8 | [8] |
Table 2: Biochemical Kinase Inhibition Profile of Selected FGFR Inhibitors. This table shows the half-maximal inhibitory concentration (IC50) of various inhibitors against the enzymatic activity of FGFR isoforms and, where available, other related kinases like VEGFR2 to indicate selectivity.
Key Experimental Protocols
This section provides detailed methodologies for essential in vitro assays to characterize the effects of an FGFR1 inhibitor on non-cancerous cell lines. Human Umbilical Vein Endothelial Cells (HUVECs) are frequently used as a non-cancerous model system, as they are crucial for angiogenesis, a process regulated by FGFR signaling.[1]
Cell Viability and Proliferation (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[2]
Protocol:
-
Cell Seeding: Seed adherent non-cancerous cells (e.g., HUVECs, MRC-5) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the FGFR1 inhibitor in appropriate cell culture medium. Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the various inhibitor concentrations. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[2] Following the treatment incubation, add 10 µL of the MTT stock solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[2] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background signals.[2]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the GI50 (concentration causing 50% growth inhibition) or IC50 (concentration causing 50% inhibition of viability).
Cell Migration (Scratch/Wound Healing Assay)
This assay models collective cell migration, which is relevant for processes like wound healing and angiogenesis.
Principle: A "scratch" or cell-free gap is created in a confluent monolayer of cells. The rate at which cells migrate to close this gap is monitored over time.[10]
Protocol:
-
Create Confluent Monolayer: Seed cells (e.g., HUVECs) in a 12-well or 24-well plate at a density that will allow them to form a 90-100% confluent monolayer within 24 hours.[11]
-
Inhibit Proliferation (Optional but Recommended): To ensure that gap closure is due to migration and not cell proliferation, pre-treat the cells with a proliferation inhibitor like Mitomycin C (e.g., 10 µg/mL for 2 hours) or by serum starvation overnight.[12]
-
Create the Scratch: Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer with firm, consistent pressure.[10]
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells.[11] Replace the PBS with fresh culture medium containing the FGFR1 inhibitor at various concentrations. Include a vehicle control.
-
Image Acquisition: Immediately after adding the treatment medium, capture the first image (T=0) of the scratch using a phase-contrast microscope at low magnification (e.g., 4x or 10x). Mark the plate to ensure the same field of view is imaged at subsequent time points.[11]
-
Time-Lapse Imaging: Place the plate in a live-cell imaging incubator and capture images at regular intervals (e.g., every 4-8 hours) until the scratch in the control well is nearly closed (typically 12-48 hours).[10]
-
Data Analysis: Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap at each time point. Calculate the percentage of wound closure relative to the T=0 area. Compare the closure rates between inhibitor-treated and control wells.
Endothelial Tube Formation Assay (Angiogenesis Model)
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Principle: When endothelial cells (like HUVECs) are cultured on a basement membrane extract, such as Matrigel®, they differentiate and organize into a network of tube-like structures.[13]
Protocol:
-
Coat Plate with Matrigel®: Thaw growth factor-reduced Matrigel® on ice overnight. Using pre-cooled pipette tips, add 50 µL (for a 96-well plate) or 250-300 µL (for a 24-well plate) of liquid Matrigel® to each well.[13][14]
-
Gel Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify into a gel.[13]
-
Cell Seeding and Treatment: Harvest HUVECs and resuspend them in a small volume of medium containing the desired concentrations of the FGFR1 inhibitor.
-
Tube Formation: Seed the HUVEC suspension (e.g., 15,000-30,000 cells per well in a 96-well plate) onto the surface of the solidified Matrigel®.
-
Incubation: Incubate the plate at 37°C for 4-18 hours. Tube formation is typically rapid and should be monitored periodically.[14]
-
Imaging and Quantification: Image the tube network using a phase-contrast microscope. Quantify the degree of tube formation by measuring parameters such as the total tube length, number of branch points, and number of loops using angiogenesis analysis software (e.g., ImageJ with an angiogenesis plugin).
Western Blot for Downstream Signaling
This technique is used to detect changes in the phosphorylation status of key proteins in the FGFR1 signaling pathway.
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the protein of interest (e.g., total ERK) and its phosphorylated form (e.g., phospho-ERK).
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., HUVECs or NIH-3T3 cells) and grow to ~70-80% confluency. Serum-starve the cells overnight to reduce basal signaling.[4]
-
Inhibitor Pre-treatment: Pre-treat cells with the FGFR1 inhibitor at desired concentrations for a specified time (e.g., 1-2 hours).
-
Ligand Stimulation: Stimulate the cells with a ligand like basic FGF (bFGF) (e.g., 20 ng/mL) for a short period (e.g., 10-20 minutes) to induce FGFR1 pathway activation.[4]
-
Cell Lysis: Place plates on ice, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size, then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against a phosphorylated downstream target (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against the total (non-phosphorylated) form of the protein (e.g., anti-total-ERK) and/or a loading control like β-actin or GAPDH.
-
Data Analysis: Quantify band intensities using densitometry software. Express the level of phosphorylated protein as a ratio relative to the total protein.
Visualization of Pathways and Workflows
FGFR1 Signaling Pathway
The binding of an FGF ligand to FGFR1 induces receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic kinase domain. This activates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation, and the PI3K-AKT pathway, which is crucial for cell survival.[1] FGFR inhibitors act by competing with ATP for the binding site in the kinase domain, thus preventing this phosphorylation cascade.
Experimental Workflow for In Vitro Assessment
The following diagram outlines a logical workflow for testing the effects of a novel FGFR1 inhibitor on a non-cancerous cell line.
Conclusion
The preclinical evaluation of an FGFR1 inhibitor's effects on non-cancerous cell lines is a crucial step in drug development. By employing a suite of in vitro assays, including those for cell viability, migration, and tube formation, researchers can build a comprehensive profile of a compound's potential off-target activities. This data, combined with mechanistic studies like Western blotting, provides essential information for predicting in vivo toxicities and establishing a therapeutic window. While public data on these effects are not always abundant, the protocols and frameworks outlined in this guide offer a robust starting point for the rigorous safety assessment of novel FGFR1-targeted therapies.
References
- 1. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of Infigratinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase II Study of Erdafitinib in Patients With Tumors With Fibroblast Growth Factor Receptor Mutations or Fusions: Results From the NCI-MATCH ECOG-ACRIN Trial (EAY131) Subprotocol K2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Infigratinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. A phase 0 pharmacokinetic trigger trial of infigratinib in patients with recurrent high-grade glioma. - ASCO [asco.org]
Methodological & Application
Application Notes and Protocols for FGFR1 inhibitor-8 (PRN1371) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.[1][2] Aberrant FGFR1 signaling, often through gene amplification, mutations, or translocations, is a key driver in various cancers, including breast, lung, and bladder cancer.[3][4][5] FGFR1 inhibitor-8, identified as PRN1371, is a potent and highly selective, irreversible covalent inhibitor of FGFR1, as well as FGFR2, FGFR3, and FGFR4.[6][7][8] It binds to a conserved cysteine residue in the ATP-binding pocket of the FGFR kinase domain, leading to sustained inhibition of downstream signaling pathways.[7][8] These application notes provide a comprehensive protocol for the use of this compound (PRN1371) in cell culture experiments.
Mechanism of Action
This compound (PRN1371) is an ATP-competitive inhibitor that covalently binds to its target kinases.[7][8] This irreversible binding leads to a prolonged blockade of FGFR signaling, even after the compound is cleared from the circulation.[9] Inhibition of FGFR1 autophosphorylation prevents the activation of downstream signaling cascades, primarily the RAS-MAPK-ERK and PI3K-AKT pathways, thereby suppressing tumor cell proliferation and survival.[10][11][12]
Figure 1: FGFR1 Signaling Pathway and Inhibition by PRN1371.
Physicochemical Properties and Storage
| Property | Value |
| Chemical Name | 8-(3-(4-acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one[7] |
| Molecular Formula | C₂₆H₃₀Cl₂N₆O₄[7][13] |
| Molecular Weight | 561.46 g/mol [3] |
| Appearance | Solid |
| Solubility | Soluble in DMSO (e.g., 12 mg/mL or 25 mg/mL)[4][14] |
| Storage (Powder) | Store at -20°C for up to 3 years.[3] |
| Storage (in Solvent) | Store at -80°C for up to 2 years or at -20°C for up to 1 year.[3][15] Avoid repeated freeze-thaw cycles.[15][16] |
Data Presentation: In Vitro Activity
This compound (PRN1371) has demonstrated potent anti-proliferative activity across a panel of cancer cell lines with known FGFR alterations.
| Cell Line | Cancer Type | FGFR Alteration | IC₅₀ (nM) | Reference(s) |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | 2.6 | [3][16] |
| RT4 | Bladder Cancer | FGFR3 Fusion | 4.0 ± 1.7 | [17] |
| RT112 | Bladder Cancer | FGFR3 Amplification | 4.1 ± 1.7 | [17] |
| HUVEC | Endothelial Cells | Wild-type | Inhibition of p-ERK | [10][18] |
| DMS114 | Lung Cancer | FGFR1 Amplification | Sensitive | [7] |
| H1581 | Lung Cancer | FGFR1 Amplification | Sensitive | [7] |
Experimental Protocols
Preparation of Stock Solution
-
To prepare a 10 mM stock solution, dissolve 5.61 mg of this compound (PRN1371) in 1 mL of sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution. Sonication may be required.[4]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Cell Viability Assay (MTT Assay)
This protocol is adapted for a 96-well plate format.
Figure 2: Workflow for MTT Cell Viability Assay.
Materials:
-
Cells of interest (e.g., SNU-16, DMS114)
-
Complete culture medium
-
This compound (PRN1371) stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound (PRN1371) in culture medium. It is recommended to test a concentration range from 0.1 nM to 10 µM. Include a DMSO vehicle control.
-
Remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C.[19]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[17][20]
-
Add 100 µL of solubilization solution to each well.[20]
-
Incubate the plate overnight in the incubator to ensure complete solubilization of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.
Western Blotting for FGFR1 Signaling Pathway
This protocol outlines the detection of phosphorylated FGFR1, ERK, and AKT.
Figure 3: Western Blotting Workflow for Analyzing FGFR1 Signaling.
Materials:
-
Cells of interest
-
Complete culture medium and serum-free medium
-
This compound (PRN1371)
-
FGF ligand (e.g., FGF2)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-FGFR1 (Tyr653/654), anti-FGFR1, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-p-AKT (Ser473), anti-AKT, and a loading control (e.g., GAPDH or β-actin)[11][21][22]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells overnight by replacing the complete medium with serum-free medium.
-
Pre-treat the cells with various concentrations of this compound (PRN1371) or DMSO vehicle control for 1-2 hours.
-
Stimulate the cells with an appropriate FGF ligand (e.g., 20 ng/mL FGF2) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry can be used for quantification.
Conclusion
This compound (PRN1371) is a potent and selective tool for studying the role of FGFR signaling in cancer biology. The protocols provided here offer a framework for investigating its effects on cell viability and downstream signaling pathways. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
References
- 1. Item - Novel FGFR2 fusion genes in SNU-16 gastric cancer cell line - figshare - Figshare [figshare.com]
- 2. Vascular Research - Cell Biology Core - Protocols [vrd.bwh.harvard.edu]
- 3. FGFR1 amplification drives endocrine therapy resistance and is a therapeutic target in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FGFR1 amplifications in squamous cell carcinomas of the lung: diagnostic and therapeutic implications - Schildhaus - Translational Lung Cancer Research [tlcr.amegroups.org]
- 5. ascopubs.org [ascopubs.org]
- 6. SNU-16 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. The Irreversible Covalent Fibroblast Growth Factor Receptor Inhibitor PRN1371 Exhibits Sustained Inhibition of FGFR after Drug Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Crosstalk between protein kinases AKT and ERK1/2 in human lung tumor-derived cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Inhibitor-Sensitive FGFR1 Amplification in Human Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. selleckchem.com [selleckchem.com]
- 19. oncotarget.com [oncotarget.com]
- 20. Sustained FGFR Inhibition by PRN1371: A Promising Therapeutic Approach for Solid Tumors [synapse.patsnap.com]
- 21. HUVEC Cell Culture Guide [absin.net]
- 22. sanofi.com [sanofi.com]
Application Notes and Protocols: FGFR1 Inhibitor-8 Dosage for Mouse Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast growth factor receptor 1 (FGFR1) is a receptor tyrosine kinase that, when aberrantly activated through amplification, mutations, or fusions, can drive the growth and progression of various solid tumors.[1][2] Targeting FGFR1 with small molecule inhibitors has emerged as a promising therapeutic strategy. This document provides detailed application notes and protocols for the use of a representative FGFR1 inhibitor, herein referred to as "FGFR1 inhibitor-8," in mouse xenograft studies. The protocols and data presented are synthesized from preclinical studies of various FGFR inhibitors and are intended to serve as a comprehensive guide for researchers.
Data Presentation: Dosing and Administration of FGFR Inhibitors in Mouse Xenograft Models
The following table summarizes dosages and administration routes for several well-characterized FGFR inhibitors used in preclinical mouse xenograft models. This data provides a reference range for designing studies with novel FGFR1 inhibitors like this compound.
| Inhibitor Name | Cancer Model | Mouse Strain | Dosage | Administration Route | Treatment Frequency | Reference |
| Dovitinib (TKI258) | Breast Cancer (HBCx2) | - | Not specified in abstract | Oral | - | [1] |
| INCB054828 (Pemigatinib) | FGFR-dependent tumors | - | Not specified | Oral | Once-daily | [3] |
| ARQ 087 | Gastric Cancer (SNU-16) | NCr nu/nu | 50-150 mg/kg | Oral | Daily | [4] |
| PRN1371 | Gastric Cancer (SNU16) | Nude | 10 mg/kg | Oral | Twice-daily (b.i.d.) | [5] |
| CYY292 | Glioblastoma (U87MG) | Nude | 15 mg/kg | Intraperitoneal (i.p.) | Once a day | [6] |
| LY2874455 | Various | - | 3 mg/kg | - | - | [7] |
| BGJ398 | Cholangiocarcinoma (LIV31) | Athymic Nude | 15 mg/kg | Oral | Daily | [8] |
| Ponatinib | Cholangiocarcinoma (LIV31) | Athymic Nude | 25 mg/kg | Oral | Daily | [8] |
Experimental Protocols
Mouse Xenograft Model Establishment
This protocol describes the establishment of a subcutaneous xenograft model using a human cancer cell line with known FGFR1 alterations.
Materials:
-
Human cancer cell line with FGFR1 amplification, fusion, or mutation (e.g., NCI-H1581, SNU-16)
-
Female athymic nude or SCID mice (6-8 weeks old)
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
Syringes (1 mL) and needles (27-gauge)
-
Anesthetic (e.g., isoflurane)
Protocol:
-
Culture the selected cancer cell line under standard conditions to 80-90% confluency.
-
Harvest the cells by trypsinization, wash with PBS, and perform a cell count using a hemocytometer or automated cell counter.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 1 x 10⁷ to 2 x 10⁷ cells/mL.
-
Anesthetize the mice according to institutional guidelines.
-
Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.
-
Monitor the mice regularly for tumor growth. Tumor volume can be measured using calipers and calculated with the formula: (Length x Width²)/2.
-
Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.[4]
This compound Preparation and Administration
This protocol outlines the preparation and oral administration of this compound.
Materials:
-
This compound compound
-
Vehicle solution (e.g., 10% DMA, 10% Cremophor EL, 30% propylene glycol, 50% 0.2 M acetate buffer, pH 5)[9]
-
Oral gavage needles
-
Syringes
Protocol:
-
Prepare the vehicle solution under sterile conditions.
-
Calculate the required amount of this compound based on the desired dose (e.g., 15 mg/kg) and the number of mice in the treatment group.
-
Dissolve the this compound in the vehicle solution to the final desired concentration. Ensure complete dissolution, using sonication if necessary.
-
Prepare the vehicle-only solution for the control group.
-
Administer the prepared solutions to the respective groups via oral gavage. The dosing volume is typically 10 mL/kg body weight.[9]
-
Repeat administration at the determined frequency (e.g., once daily) for the duration of the study.
-
Monitor the body weight of the mice three times a week as an indicator of toxicity.[4]
Assessment of Antitumor Efficacy
This protocol details the monitoring of tumor growth and other endpoints to evaluate the efficacy of this compound.
Materials:
-
Calipers
-
Equipment for tissue fixation (10% neutral buffered formalin) and paraffin embedding.
-
Antibodies for immunohistochemistry (e.g., p-FGFR, p-FRS2, p-ERK, Ki-67).[8][9]
Protocol:
-
Measure tumor dimensions with calipers three times per week.[4]
-
At the end of the study, euthanize the mice according to institutional guidelines.
-
Excise the tumors, weigh them, and fix a portion in 10% neutral buffered formalin for 16-24 hours.[9] The remaining tumor tissue can be snap-frozen for pharmacodynamic analysis.
-
Embed the fixed tumor tissue in paraffin for immunohistochemical (IHC) analysis.
-
Perform IHC staining for markers of FGFR pathway activity (e.g., p-FGFR, p-FRS2, p-ERK) and cell proliferation (e.g., Ki-67) to assess target engagement and biological effect.[8][9]
-
Analyze tumor growth inhibition and statistical significance between the treatment and control groups.
Mandatory Visualizations
FGFR1 Signaling Pathway
Caption: Simplified FGFR1 signaling cascade and the point of intervention for this compound.
Experimental Workflow for Mouse Xenograft Study
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Multi-Chemotherapeutic Schedules Containing the pan-FGFR Inhibitor ARQ 087 are Safe and Show Antitumor Activity in Different Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A novel FGFR1 inhibitor CYY292 suppresses tumor progression, invasion, and metastasis of glioblastoma by inhibiting the Akt/GSK3β/snail signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Antitumor effect of FGFR inhibitors on a novel cholangiocarcinoma patient derived xenograft mouse model endogenously expressing an FGFR2-CCDC6 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Activity of ARQ 087, a Novel Inhibitor Targeting FGFR Dysregulation - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Silence: A Western Blot Protocol for Monitoring p-FGFR1 Inhibition
For Immediate Release
[City, State] – [Date] – In the intricate world of cellular signaling, Fibroblast Growth Factor Receptor 1 (FGFR1) plays a pivotal role in processes ranging from embryonic development to angiogenesis and tissue repair. Its aberrant activation is a known driver in various cancers, making it a prime target for therapeutic intervention. This document provides a detailed protocol for utilizing Western blotting to assess the phosphorylation status of FGFR1 at tyrosine residues 653/654 (p-FGFR1) following treatment with a specific inhibitor. This method is essential for researchers, scientists, and drug development professionals seeking to validate the efficacy of novel FGFR1-targeting compounds.
Introduction to FGFR1 Signaling
Fibroblast Growth Factors (FGFs) bind to FGFRs, inducing receptor dimerization and subsequent transphosphorylation of multiple tyrosine residues within the intracellular kinase domain.[1] This autophosphorylation initiates a cascade of downstream signaling events, primarily through the RAS-MAPK-ERK and PI3K-AKT pathways, which regulate cell proliferation, differentiation, and survival.[1][2] The phosphorylation of tyrosines 653 and 654 is a critical step in the activation of the FGFR1 kinase. Therefore, monitoring the levels of p-FGFR1 (Tyr653/654) provides a direct readout of receptor activation and the effectiveness of targeted inhibitors.
Experimental Protocol
This protocol outlines the necessary steps from cell culture and inhibitor treatment to protein detection via Western blot.
I. Cell Culture and Inhibitor Treatment
-
Cell Seeding: Plate a cell line known to express FGFR1 (e.g., U87-MG, H1581) at a density that will result in 70-80% confluency at the time of lysis.
-
Inhibitor Preparation: Prepare a stock solution of the FGFR inhibitor in a suitable solvent (e.g., DMSO). Further dilute the inhibitor to the desired final concentrations in cell culture medium.
-
Treatment:
-
Aspirate the old medium from the cells.
-
Add the medium containing the desired concentrations of the FGFR inhibitor.
-
Include a "vehicle control" group treated with the same concentration of the solvent (e.g., DMSO) as the highest inhibitor concentration.
-
Incubate the cells for the desired treatment duration (e.g., 2, 6, 12, 24 hours).
-
II. Cell Lysis and Protein Quantification
-
Cell Lysis:
-
Place the culture plates on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Aspirate the PBS completely.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.[3][4] It is crucial to include phosphatase inhibitors like sodium orthovanadate to preserve the phosphorylation state of FGFR1.[3][5]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA assay). This is essential for equal protein loading in the subsequent steps.
-
III. SDS-PAGE and Western Blotting
-
Sample Preparation:
-
Based on the protein quantification results, normalize the volume of each sample to contain the same amount of protein (typically 20-40 µg per lane).
-
Add 4X Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Load the prepared samples into the wells of a 7.5% or 10% SDS-polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6]
-
-
Blocking:
-
Antibody Incubation:
-
Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific for p-FGFR1 (Tyr653/Tyr654) diluted in blocking buffer (e.g., 1:1000 dilution).[7]
-
To normalize for protein levels, a parallel blot should be run and incubated with a primary antibody for total FGFR1.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[6][7]
-
Final Washes: Wash the membrane three to five times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Data Presentation and Interpretation
The intensity of the bands corresponding to p-FGFR1 and total FGFR1 should be quantified using densitometry software. The p-FGFR1 signal should be normalized to the total FGFR1 signal for each sample. This normalization accounts for any variations in protein loading. The results can be presented in a table and a bar graph to clearly demonstrate the dose-dependent effect of the inhibitor on FGFR1 phosphorylation.
Quantitative Data Summary
The following table presents example data from a hypothetical experiment where a cell line was treated with increasing concentrations of an FGFR inhibitor for 12 hours.
| Treatment Group | Inhibitor Conc. (µM) | p-FGFR1 (Densitometry Units) | Total FGFR1 (Densitometry Units) | Normalized p-FGFR1/Total FGFR1 Ratio | % Inhibition of p-FGFR1 |
| Vehicle Control | 0 | 15,230 | 15,500 | 0.98 | 0% |
| Inhibitor | 0.1 | 11,560 | 15,350 | 0.75 | 23.5% |
| Inhibitor | 0.5 | 6,890 | 15,620 | 0.44 | 55.1% |
| Inhibitor | 1.0 | 2,450 | 15,480 | 0.16 | 83.7% |
| Inhibitor | 5.0 | 810 | 15,550 | 0.05 | 94.9% |
A clear, dose-dependent decrease in the normalized p-FGFR1 levels indicates the successful inhibition of FGFR1 activity by the treatment compound.[8][9] This robust and reproducible protocol provides a critical tool for the preclinical evaluation of novel FGFR inhibitors.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 3. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 5. Inhibition of the FGF/FGFR System Induces Apoptosis in Lung Cancer Cells via c-Myc Downregulation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Phospho-FGFR1 (Tyr653, Tyr654) Polyclonal Antibody (PA5-85806) [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application of FGFR1 Inhibitor-8 in Lung Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that, when activated, plays a crucial role in cell proliferation, survival, differentiation, and angiogenesis.[1][2][3] Dysregulation of the FGFR1 signaling pathway, often through gene amplification, is a known oncogenic driver in a subset of non-small cell lung cancer (NSCLC), particularly in squamous cell carcinoma.[1][4][5] This makes FGFR1 a compelling therapeutic target for drug development. FGFR1 inhibitor-8 is a potent and selective small molecule inhibitor designed to target the kinase activity of FGFR1, offering a promising therapeutic strategy for FGFR1-dependent lung cancers.
This document provides detailed application notes and protocols for the use of this compound in lung cancer research, based on preclinical studies of similar FGFR1 inhibitors. It is intended to guide researchers in evaluating the efficacy and mechanism of action of this compound in relevant lung cancer models.
Data Presentation
The following tables summarize the quantitative data on the efficacy of representative FGFR1 inhibitors in preclinical lung cancer models. This data is provided as a reference for expected outcomes when testing this compound.
Table 1: In Vitro Efficacy of FGFR1 Inhibitors in Lung Cancer Cell Lines
| Cell Line | Cancer Type | FGFR1 Status | Inhibitor | IC50 (nM) | Assay Type |
| H1581 | Squamous NSCLC | Amplification | Erdafitinib | 14 | Proliferation Assay |
| H1581 | Squamous NSCLC | Amplification | NSC12 | 2600 | Proliferation Assay |
| H460 | Large Cell NSCLC | High Expression | Aea4 | See Note 1 | MTT Assay |
| H460 | Large Cell NSCLC | High Expression | Aea25 | See Note 1 | MTT Assay |
| H520 | Squamous NSCLC | Amplification | Nintedanib | See Note 2 | Not Specified |
| LK-2 | Squamous NSCLC | Amplification | Nintedanib | See Note 2 | Not Specified |
| DMS114 | Small Cell Lung Cancer | Amplification | AZD4547 | See Note 3 | Not Specified |
Note 1: Specific IC50 values for Aea4 and Aea25 in H460 cells were presented graphically as dose-response curves showing significant inhibition at concentrations ranging from 0.74 to 60 μM.[2] Note 2: Nintedanib was shown to inhibit the proliferation of H520 and LK-2 cell lines.[6] Note 3: DMS114 cells were shown to be sensitive to FGFR inhibition.[7]
Table 2: In Vivo Efficacy of FGFR1 Inhibitors in Lung Cancer Xenograft Models
| Cell Line Xenograft | Cancer Type | Inhibitor | Dosing | Tumor Growth Inhibition (%) |
| H520 | Squamous NSCLC | Nintedanib | 30 or 50 mg/kg/day (oral) | Significant inhibition observed |
| LK-2 | Squamous NSCLC | Nintedanib | 30 or 50 mg/kg/day (oral) | Significant inhibition observed |
| Patient-Derived Xenograft (FGFR1-amplified) | Squamous NSCLC | AZD4547 | Not Specified | >94% |
Signaling Pathways and Experimental Workflows
FGFR1 Signaling Pathway and Inhibition
The binding of Fibroblast Growth Factors (FGFs) to FGFR1 induces receptor dimerization and autophosphorylation of the intracellular kinase domain. This activates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which drive cell proliferation and survival.[1][4][8] this compound acts by blocking the ATP-binding site of the FGFR1 kinase domain, thereby preventing its phosphorylation and the subsequent activation of these downstream pathways.
Caption: FGFR1 signaling pathway and the mechanism of action of this compound.
Experimental Workflow for Preclinical Evaluation
A typical workflow to evaluate the efficacy of this compound in lung cancer involves a series of in vitro and in vivo experiments.
Caption: A standard workflow for the preclinical evaluation of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on lung cancer cell lines.
Materials:
-
FGFR1-dependent lung cancer cell lines (e.g., H1581, H520)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (medium with 0.1% DMSO).
-
Incubate the cells for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Pathway Modulation
This protocol is to assess the effect of this compound on the phosphorylation of FGFR1 and its downstream targets, ERK and AKT.
Materials:
-
Lung cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pFGFR1, anti-FGFR1, anti-pERK1/2, anti-ERK1/2, anti-pAKT, anti-AKT, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound at various concentrations for a specified time (e.g., 2-6 hours).
-
Lyse the cells in RIPA buffer.[9]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[9]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using ECL reagents and an imaging system.
-
Analyze the band intensities to determine the change in protein phosphorylation.
In Vivo Xenograft Tumor Model
This protocol describes how to evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
FGFR1-amplified lung cancer cells (e.g., H520)
-
Matrigel (optional)
-
This compound formulation for oral gavage or intraperitoneal injection
-
Vehicle control
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject 5-10 x 10^6 lung cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[10]
-
Administer this compound or vehicle control to the respective groups at a predetermined dose and schedule (e.g., daily oral gavage).
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and mouse body weight twice weekly to assess efficacy and toxicity.[10]
-
At the end of the study (e.g., after 2-3 weeks or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blot).
-
Calculate the tumor growth inhibition for the treatment group compared to the control group.
Conclusion
This compound represents a targeted therapeutic approach for a subset of lung cancer patients with FGFR1-driven tumors. The protocols and data presented here provide a framework for the preclinical evaluation of this compound. Investigating its efficacy in appropriate cellular and animal models will be crucial in advancing its development as a potential cancer therapeutic. The provided experimental designs can be adapted to explore mechanisms of resistance and to identify potential combination therapies to enhance its anti-tumor activity.
References
- 1. Fibroblast Growth Factor Receptor 1 and Related Ligands in Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel non-ATP competitive FGFR1 inhibitors and evaluation of their anti-tumor activity in non-small cell lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of the anti-tumor activity of FGFR1 inhibition in squamous cell lung cancer by targeting downstream signaling involved in glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FGFR1 amplifications in squamous cell carcinomas of the lung: diagnostic and therapeutic implications - Schildhaus - Translational Lung Cancer Research [tlcr.amegroups.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Diverse Fgfr1 signaling pathways and endocytic trafficking regulate early mesoderm development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. researchgate.net [researchgate.net]
Application Notes: Characterizing FGFR1 Fusion Proteins Using FGFR1 Inhibitor-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.[1] Chromosomal rearrangements can lead to the formation of FGFR1 fusion proteins, which act as potent oncogenic drivers in a variety of cancers, including non-small cell lung cancer and myeloid/lymphoid neoplasms.[1][2][3] These fusion events typically involve the dimerization of the FGFR1 kinase domain in a ligand-independent manner, leading to its constitutive activation and aberrant downstream signaling through pathways such as RAS-RAF-MEK-ERK and PI3K-AKT-mTOR.[4][5][6]
This document provides detailed protocols and application notes for utilizing FGFR1 inhibitor-8 , a potent and selective small molecule inhibitor of the FGFR1 kinase, as a tool to study the function and therapeutic targeting of FGFR1 fusion proteins. The inhibitor demonstrates high potency with a half-maximal inhibitory concentration (IC50) of 0.5 nM against FGFR1.[7] The methodologies described herein are essential for researchers aiming to elucidate the biological consequences of FGFR1 fusion protein activity and to evaluate the efficacy of targeted therapeutic strategies.
Mechanism of Action of this compound
This compound functions as an ATP-competitive tyrosine kinase inhibitor. By binding to the ATP pocket of the FGFR1 kinase domain, it prevents the autophosphorylation and subsequent activation of the receptor.[8] This blockade abrogates the downstream signaling cascades that are constitutively activated by oncogenic FGFR1 fusion proteins, thereby inhibiting tumor cell proliferation and survival. Several selective FGFR inhibitors, such as AZD4547 and infigratinib (BGJ398), operate via a similar mechanism and have been used extensively in preclinical and clinical studies to target tumors harboring FGFR alterations.[8][9][10][11]
Key Applications & Experimental Protocols
This section outlines key in vitro and in vivo experiments to characterize the effects of this compound on cancer models driven by FGFR1 fusion proteins.
Application 1: In Vitro Assessment of Cellular Viability
A fundamental step in characterizing an inhibitor is to determine its effect on the viability and proliferation of cancer cells harboring the target fusion protein. The MTS assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.
Table 1: Cellular Potency of Representative FGFR Inhibitors in FGFR-Altered Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Alteration | Inhibitor | IC50 (nM) |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | Lucitanib | 45 |
| H1581 | Lung Cancer | FGFR1 Amplification | Lucitanib | 110 |
| RT112 | Bladder Cancer | FGFR3 Fusion | AZD4547 | 11 |
| UM-UC-14 | Bladder Cancer | FGFR3 Mutation | AZD4547 | 17 |
| KG1 | AML | FGFR1 Overexpression | AZD4547 | 10 |
| KMS-11 | Multiple Myeloma | FGFR3 Fusion | BGJ398 | 2.1 |
Note: Data compiled from multiple sources to represent typical potencies of selective FGFR inhibitors. IC50 values can vary based on experimental conditions.
Protocol 1: Cell Viability (MTS) Assay
This protocol details the steps to measure the dose-dependent effect of this compound on the viability of cells expressing an FGFR1 fusion protein.
-
Cell Plating:
-
Harvest and count cells.
-
Seed 3,000-5,000 cells per well in a 96-well flat-bottom plate in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to create a range of concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Remove the medium from the cells and add 100 µL of the medium containing the desired inhibitor concentrations to each well.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTS Reagent Addition:
-
Data Acquisition:
-
Measure the absorbance of each well at 490 nm using a microplate reader.[12]
-
-
Data Analysis:
-
Subtract the absorbance of the background (medium-only) wells.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.
-
Application 2: Analysis of Downstream Signaling Inhibition
Western blotting is used to confirm that this compound is acting on its intended target by assessing the phosphorylation status of key downstream signaling proteins like FGFR1 itself, FRS2, AKT, and ERK.
Protocol 2: Western Blot for Phospho-Protein Analysis
-
Cell Culture and Treatment:
-
Seed cells (e.g., 1-2 x 10⁶ cells) in a 6-well plate and allow them to attach overnight.
-
Serum-starve the cells for 4-6 hours if necessary to reduce basal signaling.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for 2-4 hours.
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the plate with 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto an 8-12% SDS-polyacrylamide gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom.[13]
-
-
Protein Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[16]
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-FGFR1, anti-phospho-ERK1/2, anti-phospho-AKT) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.[13]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system or X-ray film.
-
-
Stripping and Re-probing (Optional):
-
To normalize for protein loading, the membrane can be stripped of the phospho-antibodies and re-probed with antibodies against total FGFR1, total ERK, total AKT, or a loading control like GAPDH or β-actin.
-
Application 3: In Vivo Assessment of Antitumor Efficacy
Evaluating the effect of this compound in a living organism is a critical step. Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are commonly used, where human tumor cells are implanted into immunocompromised mice.
Table 2: In Vivo Efficacy of Representative FGFR Inhibitors in Xenograft Models
| Model Type | Cancer Type | FGFR Alteration | Inhibitor | Dosing | Tumor Growth Inhibition (TGI) % |
| CDX | Gastric Cancer | FGFR2 Amplification | Infigratinib | 30 mg/kg, QD | >90% |
| PDX | Cholangiocarcinoma | FGFR2 Fusion | Infigratinib | 20 mg/kg, QD | >100% (Regression) |
| CDX | Lung Cancer | FGFR1 Amplification | AZD4547 | 12.5 mg/kg, BID | Significant Inhibition |
| PDX | Glioma | FGFR3-TACC3 Fusion | AZD4547 | 6 mg/kg, BID | Prolonged Survival |
Note: Data compiled from multiple sources. TGI is calculated relative to vehicle-treated control group. Dosing and efficacy are model-specific. QD: once daily; BID: twice daily.[8][9]
Protocol 3: Murine Xenograft Model Study
-
Cell Implantation:
-
Subcutaneously inject 5-10 x 10⁶ cancer cells harboring an FGFR1 fusion (resuspended in a 1:1 mixture of PBS and Matrigel) into the flank of 6-8 week old immunodeficient mice (e.g., NU/NU nude mice).
-
Monitor the mice regularly for tumor formation.
-
-
Tumor Growth and Randomization:
-
Once tumors reach a palpable volume (e.g., 100-200 mm³), measure them with calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
Inhibitor Formulation and Administration:
-
Formulate this compound in an appropriate vehicle (e.g., 0.5% methylcellulose) for oral gavage.
-
Administer the inhibitor at a predetermined dose and schedule (e.g., 25 mg/kg, once daily) via oral gavage. The control group receives the vehicle only.
-
-
Monitoring and Data Collection:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the general health and behavior of the mice daily.
-
Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumors can be weighed and processed for further analysis, such as Western blotting (to confirm target inhibition in vivo) or immunohistochemistry.
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the percent Tumor Growth Inhibition (%TGI) at the end of the study compared to the vehicle control group.
-
Diagrams
Caption: FGFR1 fusion protein signaling and point of inhibition.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of resistance to FGFR1 inhibitors in FGFR1-driven leukemias and lymphomas: implications for optimized treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | FGFR | | Invivochem [invivochem.com]
- 8. qedtx.com [qedtx.com]
- 9. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleck.co.jp [selleck.co.jp]
- 11. researchgate.net [researchgate.net]
- 12. broadpharm.com [broadpharm.com]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bu.edu [bu.edu]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]
Application Note: Methods for Assessing FGFR1 Inhibitor Target Engagement In Vivo
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.[1] Aberrant FGFR1 signaling, through mechanisms like gene amplification, activating mutations, or translocations, is a key driver in various cancers, including breast, lung, and bladder cancer.[2][3] This makes FGFR1 a compelling therapeutic target. Developing potent and selective FGFR1 inhibitors is a primary goal, and a critical aspect of this development is the robust in vivo assessment of target engagement. Confirming that an inhibitor binds to FGFR1 and modulates its downstream signaling in a living system is essential for establishing a pharmacokinetic/pharmacodynamic (PK/PD) relationship and predicting clinical efficacy.
This document provides detailed protocols and application notes for key in vivo methods to assess FGFR1 inhibitor target engagement, focusing on pharmacodynamic biomarker analysis in preclinical tumor models.
FGFR1 Signaling Pathways
Upon binding with a fibroblast growth factor (FGF) ligand, FGFR1 dimerizes, leading to the transphosphorylation of its intracellular kinase domains.[4][5] This activation initiates several key downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which collectively drive cell proliferation and survival.[2][6][7] Assessing the phosphorylation status of FGFR1 itself and key nodes within these pathways is a primary method for determining target engagement.
Caption: Canonical FGFR1 signaling pathways activated upon ligand binding.
Method 1: Pharmacodynamic Analysis in Tumor Tissue
This approach involves analyzing tumor biopsies from preclinical models (e.g., patient-derived xenografts or cell-line-derived xenografts) treated with the FGFR1 inhibitor. The goal is to quantify the inhibition of FGFR1 phosphorylation and its downstream effectors. Western blot and immunohistochemistry (IHC) are the primary techniques.
Caption: Experimental workflow for pharmacodynamic (PD) biomarker analysis.
Protocol 1.1: Western Blot Analysis of Tumor Lysates
-
Tumor Homogenization:
-
Excise tumors from treated and vehicle control animals at specified time points post-dose.
-
Weigh a 30-50 mg piece of the tumor and immediately snap-freeze in liquid nitrogen.
-
Add 10 volumes of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Homogenize the tissue using a bead mill or dounce homogenizer on ice until no visible tissue chunks remain.
-
-
Lysate Preparation:
-
Incubate the homogenate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant (total protein lysate) and transfer to a new pre-chilled tube.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane) with Laemmli sample buffer.
-
Denature samples by heating at 95°C for 5 minutes.
-
Load samples onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-FGFR1, anti-p-ERK1/2, anti-p-AKT, and their total protein counterparts) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
Apply an ECL substrate and visualize bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify band intensity using densitometry software (e.g., ImageJ).
-
Normalize the phosphorylated protein signal to the corresponding total protein signal for each sample.
-
Calculate the percent inhibition relative to the vehicle-treated control group.
-
Protocol 1.2: Immunohistochemistry (IHC) Staining
-
Tissue Processing:
-
Fix freshly excised tumors in 10% neutral buffered formalin for 24 hours.
-
Process the fixed tissue through a series of ethanol and xylene washes and embed in paraffin (FFPE blocks).
-
Cut 4-5 µm sections and mount on positively charged slides.
-
-
Staining Procedure:
-
Deparaffinize sections in xylene and rehydrate through a graded ethanol series.
-
Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a protein blocking solution (e.g., normal goat serum).
-
Incubate sections with the primary antibody (e.g., anti-p-ERK1/2) overnight at 4°C.
-
Apply a polymer-based HRP-conjugated secondary antibody.
-
Develop the signal using a DAB chromogen substrate.
-
Counterstain with hematoxylin.
-
Dehydrate sections and mount with a coverslip.
-
-
Data Analysis:
-
Scan slides using a digital slide scanner.
-
Quantify staining using an automated image analysis algorithm or by manual scoring (e.g., H-score). The H-score is calculated as: H-score = Σ (Percentage of cells at intensity level * Intensity level).
-
Compare scores between treatment and vehicle groups to determine the reduction in biomarker signal.
-
Data Presentation: Pharmacodynamic Biomarker Modulation
| Biomarker | Assay | Dose Group (Inhibitor-8) | % Inhibition (vs. Vehicle) | p-value |
| p-FGFR1 (Y653/654) | Western Blot | 10 mg/kg | 85% | <0.01 |
| p-FGFR1 (Y653/654) | Western Blot | 30 mg/kg | 98% | <0.001 |
| p-ERK1/2 (T202/Y204) | Western Blot | 10 mg/kg | 75% | <0.01 |
| p-ERK1/2 (T202/Y204) | Western Blot | 30 mg/kg | 92% | <0.001 |
| p-ERK1/2 (T202/Y204) | IHC (H-Score) | 30 mg/kg | 90% | <0.001 |
Method 2: Non-Invasive Imaging with ¹⁸F-FDG PET
Positron Emission Tomography (PET) using the glucose analog ¹⁸F-fluorodeoxyglucose (¹⁸F-FDG) can serve as a non-invasive method to assess the metabolic response to FGFR1 inhibition.[8] Active FGFR signaling promotes glycolysis, leading to high ¹⁸F-FDG uptake in tumors. Effective target inhibition is expected to decrease this uptake, which can be monitored longitudinally in the same animal.[8]
Caption: Workflow for in vivo ¹⁸F-FDG PET imaging to assess metabolic response.
Protocol 2.1: ¹⁸F-FDG PET Imaging in Xenograft Models
-
Animal Preparation:
-
Establish tumors in immunocompromised mice until they reach a palpable size (e.g., 100-150 mm³).
-
Acquire a baseline PET/CT scan for all animals before initiating treatment.
-
Fast animals for 4-6 hours prior to ¹⁸F-FDG injection to reduce background glucose levels.
-
Maintain animals under anesthesia (e.g., isoflurane) and keep them warm throughout the procedure to minimize tracer uptake in brown adipose tissue.
-
-
Tracer Injection and Uptake:
-
Administer ¹⁸F-FDG (typically 5-10 MBq) via tail vein injection.
-
Allow the tracer to distribute for a 60-minute uptake period. The animal should remain anesthetized and warm during this time.
-
-
PET/CT Imaging:
-
Position the animal on the scanner bed.
-
Perform a CT scan for anatomical co-registration and attenuation correction.
-
Acquire a static PET scan for 10-15 minutes.
-
Repeat this procedure at subsequent time points (e.g., 3 and 7 days after starting inhibitor treatment).
-
-
Image Analysis:
-
Reconstruct the PET and CT images.
-
Fuse the PET and CT images to anatomically locate the tumor.
-
Draw a region of interest (ROI) around the tumor volume.
-
Calculate the maximum standardized uptake value (SUVmax) within the tumor ROI. SUV is a semi-quantitative measure of tracer uptake.
-
Calculate the percentage change in tumor SUVmax from baseline for each animal in the vehicle and treated groups.
-
Data Presentation: ¹⁸F-FDG PET Response
| Treatment Group | N | Baseline SUVmax (Mean ± SD) | Day 7 SUVmax (Mean ± SD) | % Change from Baseline |
| Vehicle | 8 | 5.2 ± 0.8 | 5.5 ± 1.1 | +5.8% |
| Inhibitor-8 (30 mg/kg) | 8 | 5.4 ± 0.9 | 2.1 ± 0.5 | -61.1% |
Logical Framework: From Target Engagement to Efficacy
The ultimate goal of assessing target engagement is to link the direct action of the drug on its target to the desired biological and therapeutic outcomes. The methods described provide evidence for the crucial intermediate steps in this cascade.
Caption: Logical flow from drug administration to therapeutic response.
References
- 1. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients | Cancer Biology & Medicine [cancerbiomed.org]
- 6. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fibroblast growth factor receptor 1 - Wikipedia [en.wikipedia.org]
- 8. 18F-FDG PET as an imaging biomarker for the response to FGFR-targeted therapy of cancer cells via FGFR-initiated mTOR/HK2 axis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Treatment with FGFR1 Inhibitor-8
For Research Use Only
Introduction
Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, migration, and survival.[1][2][3] Dysregulation of the FGFR1 signaling pathway, often through gene amplification, mutations, or translocations, is implicated in the pathogenesis of various solid tumors, including breast, lung, and gastric cancers.[4][5] FGFR1 inhibitor-8 is a potent and selective small molecule inhibitor of FGFR1 kinase activity, designed for long-term therapeutic intervention in cancers with aberrant FGFR1 signaling. These application notes provide detailed protocols for the in vitro and in vivo evaluation of this compound, along with representative data and pathway diagrams to guide researchers in its use.
Data Presentation
The following tables summarize the in vitro potency and cellular activity of representative FGFR inhibitors, which can be used as a benchmark for evaluating this compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Inhibitor | Target(s) | IC50 (nM) | Reference |
| Dovitinib (TKI258) | FGFR1, FGFR2, FGFR3, VEGFR1-3, PDGFR | ~10 | [6] |
| Pemigatinib | FGFR1, FGFR2, FGFR3 | 0.4, 0.5, 1.0 | [7] |
| ARQ 087 | FGFR1, FGFR2, FGFR3 | 4.5, 1.8, 4.5 | [8] |
| INCB054828 | FGFR1, FGFR2, FGFR3 | Potent, low nM | [9] |
Table 2: Cellular Activity of Representative FGFR Inhibitors
| Cell Line | Cancer Type | FGFR Alteration | Inhibitor | IC50 / EC50 (nM) | Reference |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | ARQ 087 | (EC50) < 123 | [8] |
| HUVEC | Normal Endothelial | - | Compound 34 | (IC50) 2.4 | [4] |
| Various | FGFR-dependent | FGFR1/2/3 alterations | INCB054828 | (IC50) 3-50 | [9] |
Experimental Protocols
This protocol determines the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines with known FGFR1 status (e.g., amplified, mutated, wild-type)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare a serial dilution of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor. Include a vehicle control (DMSO only).
-
Incubate for 72 hours under the same conditions.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of viable cells against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.
This protocol assesses the effect of this compound on the phosphorylation of key downstream signaling proteins.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
This protocol evaluates the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line known to form tumors in mice
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose in water)
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject cancer cells into the flank of each mouse.
-
Monitor tumor growth. When tumors reach a mean volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[4]
-
Administer this compound orally once daily at a predetermined dose. The control group receives the vehicle only.
-
Measure tumor volume with calipers three times a week and calculate using the formula: V = 0.5 * length * width².[4]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Calculate tumor growth inhibition (TGI) for each treatment group.
Visualizations
Caption: FGFR1 Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for this compound Evaluation.
References
- 1. Reactome | Signaling by FGFR1 [reactome.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Fibroblast growth factor receptor 1 - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. onclive.com [onclive.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Activity of ARQ 087, a Novel Inhibitor Targeting FGFR Dysregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Combining FGFR1 Inhibitors with Chemotherapy: Application Notes and Protocols for Preclinical Research
For research use only. Not for use in diagnostic procedures.
Introduction
Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that, when aberrantly activated through amplification, mutations, or translocations, can drive tumor cell proliferation, survival, and angiogenesis in a variety of solid tumors. Consequently, selective FGFR1 inhibitors have emerged as a promising class of targeted therapies. Preclinical evidence suggests that the efficacy of FGFR1 inhibitors can be enhanced when used in combination with traditional cytotoxic chemotherapy agents. This approach has the potential to overcome intrinsic and acquired resistance to single-agent therapies and achieve synergistic antitumor effects.
These application notes provide a framework for researchers to investigate the combination of a selective FGFR1 inhibitor with standard chemotherapy agents in preclinical cancer models. As specific information for a compound designated "FGFR1 inhibitor-8" is not publicly available, this document will utilize data from two well-characterized FGFR1 inhibitors, Infigratinib (BGJ398) and AZD4547 , as representative examples to illustrate the principles and methodologies for evaluating such combination therapies.
Signaling Pathway
The FGFR1 signaling cascade is initiated by the binding of fibroblast growth factors (FGFs), leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation creates docking sites for various signaling proteins, activating downstream pathways critical for cell proliferation and survival, primarily the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways. FGFR1 inhibitors act as competitive antagonists of ATP binding to the FGFR1 kinase domain, thereby blocking its activation and the subsequent downstream signaling events.
Caption: FGFR1 Signaling Pathway and Points of Intervention.
Data Presentation
The following tables summarize preclinical data on the combination of Infigratinib (BGJ398) and AZD4547 with various chemotherapy agents.
Table 1: In Vitro Synergistic Effects of Infigratinib (BGJ398) with Chemotherapy in Small Cell Lung Cancer (SCLC) Cell Lines.
| Cell Line | Drug Combination | IC50 (Single Agent) | Combination Index (CI) at ED50 | Synergy/Antagonism | Reference |
| NCI-H446 | BGJ398 + Cisplatin | N/A | < 1 | Synergy | [1] |
| NCI-H446 | BGJ398 + Paclitaxel | N/A | < 1 | Synergy | [1] |
| NCI-H69 | BGJ398 + Cisplatin | N/A | < 1 | Synergy | [1] |
| NCI-H69 | BGJ398 + Paclitaxel | N/A | < 1 | Synergy | [1] |
| NCI-H182 | BGJ398 + Cisplatin | N/A | < 1 | Synergy | [1] |
| NCI-H182 | BGJ398 + Paclitaxel | N/A | < 1 | Synergy | [1] |
Note: Specific IC50 and CI values were not provided in the referenced abstract, but synergy (CI < 1) was reported.
Table 2: In Vivo Antitumor Efficacy of Infigratinib (BGJ398) in Combination with Chemotherapy in SCLC Xenograft Models.
| Xenograft Model | Treatment Group | Tumor Growth Inhibition vs. Control | Increased Survival vs. Control | Reference |
| SCLC | BGJ398 + Cisplatin | Significant | Significant Extension | [1] |
| SCLC | BGJ398 + Paclitaxel | Significant | Significant Extension | [1] |
Note: The referenced abstract states significant tumor growth inhibition and extended survival for the combination treatments compared to monotherapies, with the BGJ398 and cisplatin combination being the most pronounced.[1]
Table 3: Effect of AZD4547 on Paclitaxel Sensitivity in Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines.
| Cell Line Context | Treatment Group | Effect on Cell Viability, Migration, and Colony Formation | Mechanism of Action | Reference |
| Paclitaxel-Resistant HNSCC | AZD4547 + Paclitaxel | Potentiated the inhibitory impact of paclitaxel. | Inhibition of the overexpressed FGFR/Akt/SOX2 axis.[2] | [2] |
Experimental Protocols
Experimental Workflow for In Vitro Combination Studies
Caption: In Vitro Drug Combination Workflow.
Cell Viability Assay (MTT Assay)
This protocol is adapted for a 96-well plate format to determine the cytotoxic effects of single agents and their combinations.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
FGFR1 inhibitor (e.g., Infigratinib or AZD4547)
-
Chemotherapy agent (e.g., Paclitaxel, Cisplatin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment:
-
Prepare serial dilutions of the FGFR1 inhibitor and the chemotherapy agent in culture medium.
-
For single-agent treatments, add 100 µL of the drug dilutions to the respective wells.
-
For combination treatments, add 50 µL of the FGFR1 inhibitor dilution and 50 µL of the chemotherapy agent dilution to the same wells.
-
Include wells with untreated cells as a control.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each single agent and for the combinations.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay measures caspase-3 and -7 activities as an indicator of apoptosis.
Materials:
-
Cells treated as described in the Cell Viability Assay protocol in white-walled 96-well plates.
-
Caspase-Glo® 3/7 Reagent (Promega)
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well of the 96-well plate containing the treated cells.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the untreated control to determine the fold-change in caspase activity.
Synergy Analysis (Chou-Talalay Method)
The combination index (CI) is calculated to determine the nature of the drug interaction.
Procedure:
-
Using the dose-response data from the cell viability assays, calculate the CI values at different effect levels (e.g., 50%, 75%, and 90% inhibition) using software such as CompuSyn.
-
Interpret the CI values as follows:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Conclusion
The combination of FGFR1 inhibitors with standard chemotherapy agents represents a promising therapeutic strategy. The protocols and data presented here provide a foundation for researchers to design and execute preclinical studies to evaluate the synergistic potential of such combinations. Thorough in vitro and in vivo characterization is essential to identify optimal drug combinations and dosing schedules for further clinical investigation.
References
Application Notes and Protocols: Use of FGFR1 Inhibitors in 3D Spheroid Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that, when aberrantly activated, plays a crucial role in driving the proliferation, survival, and angiogenesis of various solid tumors.[1][2] Consequently, FGFR1 has emerged as a significant target for cancer therapy. Traditional two-dimensional (2D) cell cultures often fail to replicate the complex tumor microenvironment, leading to discrepancies between preclinical and clinical outcomes.[3][4] Three-dimensional (3D) spheroid culture models bridge this gap by mimicking the cell-cell interactions, nutrient and oxygen gradients, and drug penetration challenges of in vivo tumors.[3][5] This document provides detailed application notes and protocols for utilizing FGFR1 inhibitors in 3D spheroid cancer models, using the well-characterized inhibitors AZD4547 and BGJ398 (Infigratinib) as representative examples, due to the lack of specific data for a compound designated "FGFR1 inhibitor-8".
Signaling Pathway
The binding of a fibroblast growth factor (FGF) ligand to FGFR1 induces receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, primarily the RAS/MAPK, PI3K/AKT, PLCγ, and JAK/STAT pathways, which collectively regulate cell proliferation, survival, and migration.[2][6] FGFR1 inhibitors act as competitive inhibitors at the ATP-binding site of the kinase domain, thereby blocking these downstream signals.[7]
FGFR1 Signaling Pathway and Point of Inhibition.
Experimental Protocols
Protocol 1: 3D Spheroid Formation (Liquid Overlay Technique)
This protocol describes the generation of tumor spheroids using ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 breast cancer, OVCAR3 ovarian cancer)
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
96-well round-bottom ultra-low attachment (ULA) plates
-
Sterile centrifuge tubes and pipettes
Procedure:
-
Culture cancer cells in standard 2D flasks until they reach 70-80% confluency.[1]
-
Harvest the cells by trypsinization, neutralize with complete medium, and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count to determine viability (e.g., using trypan blue).
-
Prepare a single-cell suspension at the desired concentration. The optimal seeding density varies by cell line and should be determined empirically (typically ranging from 1,000 to 10,000 cells per well).[1]
-
Seed the desired number of cells in 100-200 µL of medium into each well of a 96-well ULA plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to facilitate cell aggregation at the bottom of the well.[1]
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator. Spheroid formation typically occurs within 24-72 hours.[1]
-
Monitor spheroid formation daily using an inverted microscope.
Protocol 2: FGFR1 Inhibitor Treatment and Viability Assay
This protocol details the treatment of established spheroids with an FGFR1 inhibitor and the subsequent assessment of cell viability using a luminescence-based assay.
Materials:
-
Pre-formed spheroids in a 96-well ULA plate
-
FGFR1 inhibitor stock solution (e.g., AZD4547 or BGJ398 in DMSO)
-
Complete cell culture medium
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Luminometer-compatible 96-well white-walled plates
-
Multichannel pipette
Procedure:
-
After 3-4 days of culture, when spheroids have formed and compacted, prepare serial dilutions of the FGFR1 inhibitor in complete culture medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Carefully remove 50-100 µL of the medium from each well without disturbing the spheroids.
-
Add 50-100 µL of the medium containing the appropriate concentration of the FGFR1 inhibitor or vehicle control to each well.[6]
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Visually assess changes in spheroid morphology (e.g., size, integrity, brightness) using an inverted microscope and capture images.
-
For the viability assay, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of media in the well (e.g., 100 µL).
-
Mix the contents by placing the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Transfer the lysate to a 96-well white-walled plate.
-
Read the luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control spheroids and plot dose-response curves to determine the IC50 value (the concentration of inhibitor that reduces viability by 50%).
Experimental Workflow Visualization
The following diagram illustrates the key steps in a typical 3D spheroid drug screening experiment.
Workflow for FGFR1 inhibitor screening in 3D spheroids.
Data Presentation
The following tables summarize representative data for the FGFR inhibitors BGJ398 and AZD4547 in 3D spheroid models from published studies. This data illustrates the typical effects observed and can serve as a benchmark for new experiments.
Table 1: Effect of BGJ398 (Infigratinib) on Cancer Cell Spheroids
| Cell Line | Cancer Type | Culture Model | Treatment Concentration | Observed Effect | Reference |
| PC3 | Prostate | 3D Spheroid | 1-5 µM | Decreased cell survival and proliferation | [8] |
| DU145 | Prostate | 3D Spheroid | 1-5 µM | Decreased cell survival and proliferation | [8] |
| MCF-7 | Breast | 3D Organoid | 1 µM | Increased cell death | [6] |
| MDA-MB-231(SA) | Breast | 3D Organoid | 5 µM | Increased cell death | [6] |
| MFM223 (FGFR-amplified) | Breast | 3D Organoid | 100 nM | Decreased P-FRS2 and P-ERK1/2 | [6] |
Table 2: Effect of AZD4547 on Cancer Cell Spheroids
| Cell Line | Cancer Type | Culture Model | Treatment Concentration | Observed Effect | Reference |
| OVCAR3 | Ovarian | 3D Spheroid | Dose-dependent | Attenuated spheroid formation | [9] |
| MCF-7 | Breast | 3D Organoid | 5 µM | Increased cell death | [6] |
| MDA-MB-231(SA) | Breast | 3D Organoid | 1 µM | Increased cell death | [6] |
| MFM223 (FGFR-amplified) | Breast | 3D Organoid | 10 nM | Decreased P-FRS2 and P-ERK1/2 | [6] |
Conclusion
3D spheroid culture models provide a more physiologically relevant system for evaluating the efficacy of targeted therapies like FGFR1 inhibitors. The protocols and data presented here offer a comprehensive guide for researchers to establish and utilize these models in their drug discovery efforts. By accurately recapitulating aspects of the tumor microenvironment, these advanced in vitro systems can improve the predictive value of preclinical studies and accelerate the development of novel cancer therapeutics.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Effects of FGFR inhibitors TKI258, BGJ398 and AZD4547 on breast cancer cells in 2D, 3D and tissue explant cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Spheroid Culture Differentially Affects Cancer Cell Sensitivity to Drugs in Melanoma and RCC Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 6. Effects of FGFR inhibitors TKI258, BGJ398 and AZD4547 on breast cancer cells in 2D, 3D and tissue explant cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Infigratinib (BGJ 398), a Pan-FGFR Inhibitor, Targets P-Glycoprotein and Increases Chemotherapeutic-Induced Mortality of Multidrug-Resistant Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. The FGFR Family Inhibitor AZD4547 Exerts an Antitumor Effect in Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: CRISPR Screen to Identify Synergistic Partners for an FGFR1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibroblast growth factor receptor 1 (FGFR1) is a receptor tyrosine kinase that, when aberrantly activated, drives the proliferation of various solid tumors. While FGFR1 inhibitors have shown clinical promise, intrinsic and acquired resistance often limits their efficacy. This document outlines a comprehensive strategy employing a genome-wide CRISPR-Cas9 loss-of-function screen to identify genes whose inactivation sensitizes cancer cells to a selective FGFR1 inhibitor, herein referred to as FGFR1 inhibitor-8. Identifying such synergistic partners can unveil novel combination therapies to overcome drug resistance and enhance therapeutic outcomes. Detailed protocols for the CRISPR screen, data analysis, and subsequent validation studies are provided, alongside illustrative diagrams of the underlying signaling pathways and experimental workflows.
Introduction
The FGF/FGFR signaling axis plays a crucial role in normal cellular functions, including proliferation, differentiation, and migration.[1][2] Genetic alterations such as gene amplification, activating mutations, or chromosomal translocations involving FGFR1 can lead to constitutive activation of downstream oncogenic signaling pathways, primarily the RAS/MAPK and PI3K/AKT pathways.[1][3] While targeted therapies with FGFR1 inhibitors have been developed, their long-term clinical benefit is often hampered by the emergence of resistance.[1]
CRISPR-Cas9 technology offers a powerful tool for systematically interrogating the genome to identify genes that modulate drug sensitivity.[4][5][6] A pooled CRISPR screen can be utilized to uncover "synthetic lethal" interactions, where the loss of a specific gene, in combination with treatment with an FGFR1 inhibitor, leads to cancer cell death.[7][8][9] Such screens have successfully identified synergistic targets for FGFR inhibitors, including PLK1 and EGFR, in preclinical models.[7][10] This application note provides a detailed framework for conducting a CRISPR screen to discover novel synergistic partners for this compound.
Signaling Pathways and Experimental Workflow
FGFR1 Signaling Pathway
FGFR1 activation by its cognate fibroblast growth factor (FGF) ligands initiates receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain.[11][12] This phosphorylation creates docking sites for adaptor proteins like FRS2, which in turn recruit other signaling molecules to activate downstream cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, ultimately promoting cell proliferation and survival.[2][13]
Caption: Simplified FGFR1 signaling pathway and point of inhibition.
CRISPR Screen Experimental Workflow
The workflow for a pooled CRISPR-Cas9 screen involves several key steps: 1) transduction of a Cas9-expressing cancer cell line with a pooled sgRNA library; 2) selection of successfully transduced cells; 3) splitting the cell population into a control group (e.g., DMSO vehicle) and a treatment group (this compound); 4) harvesting cells at an early time point (baseline) and after a period of drug treatment; 5) genomic DNA extraction and amplification of sgRNA sequences; 6) deep sequencing to determine sgRNA abundance; and 7) computational analysis to identify sgRNAs that are depleted or enriched in the drug-treated population, indicating synergistic or resistance-conferring gene knockouts, respectively.
Caption: Workflow for a pooled CRISPR-Cas9 knockout screen.
Data Presentation
The results of a CRISPR screen identifying synergistic partners for an FGFR1 inhibitor can be summarized in tables. Below are representative tables based on published studies.[9][14]
Table 1: Top Gene Hits from CRISPR Screen with this compound
| Gene Symbol | Description | Log2 Fold Change (Depletion) | p-value | False Discovery Rate (FDR) |
| PLK1 | Polo-Like Kinase 1 | -3.5 | 1.2e-8 | 5.6e-7 |
| EGFR | Epidermal Growth Factor Receptor | -3.1 | 4.5e-7 | 9.8e-6 |
| Gene X | Description of Gene X | -2.8 | 1.1e-6 | 2.0e-5 |
| Gene Y | Description of Gene Y | -2.5 | 5.3e-6 | 8.1e-5 |
| Gene Z | Description of Gene Z | -2.2 | 9.8e-6 | 1.2e-4 |
Note: Data are hypothetical and for illustrative purposes.
Table 2: In Vitro Validation of Synergistic Drug Combinations
| Cell Line | This compound IC50 (nM) | Partner Inhibitor | Partner Inhibitor IC50 (nM) | Combination Index (CI)* |
| H1703 | 1500 | BI2536 (PLK1i) | 5 | 0.4 |
| H520 | 2500 | BI2536 (PLK1i) | 8 | 0.6 |
| H1703 | 1500 | Gefitinib (EGFRi) | 20 | 0.5 |
| H520 | 2500 | Gefitinib (EGFRi) | 35 | 0.7 |
*Combination Index (CI) < 1 indicates synergy. Data adapted from studies using AZD4547 and BI2536.[9][14]
Experimental Protocols
Protocol 1: Pooled CRISPR-Cas9 Knockout Screen
Objective: To identify genes whose knockout sensitizes FGFR1-amplified cancer cells to this compound.
Materials:
-
FGFR1-amplified cancer cell line (e.g., H1703, H520) stably expressing Cas9.
-
Pooled human genome-wide or kinome-wide sgRNA library (lentiviral format).
-
Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G).
-
HEK293T cells for lentivirus production.
-
Transfection reagent (e.g., Lipofectamine 3000).
-
Polybrene.
-
Puromycin.
-
This compound and DMSO vehicle.
-
Genomic DNA extraction kit.
-
PCR primers for sgRNA library amplification.
-
Next-generation sequencing platform.
Methodology:
-
Lentivirus Production: Co-transfect HEK293T cells with the sgRNA library plasmid pool and packaging plasmids. Harvest viral supernatant at 48 and 72 hours post-transfection.
-
Cell Transduction: Transduce Cas9-expressing cancer cells with the lentiviral library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure most cells receive a single sgRNA. A sufficient number of cells should be transduced to achieve at least 500x coverage of the sgRNA library.
-
Antibiotic Selection: 24 hours post-transduction, select transduced cells with puromycin for 72 hours.
-
Baseline Cell Harvest: After selection, harvest a portion of the cells to serve as the baseline (T0) reference.
-
Drug Treatment: Plate the remaining cells and culture for 14-21 days (approximately 10-15 population doublings) in the presence of either this compound (at a concentration of ~IC20) or DMSO as a vehicle control. Maintain library coverage throughout the experiment.
-
Final Cell Harvest: Harvest cells from both the DMSO and this compound treatment arms at the end of the culture period.
-
Genomic DNA Extraction and Sequencing: Extract genomic DNA from the T0 and final timepoint samples. Amplify the sgRNA cassettes using PCR and prepare libraries for next-generation sequencing.
-
Data Analysis: Analyze sequencing data using software such as MAGeCK to identify sgRNAs that are significantly depleted in the this compound treated cells compared to the DMSO control and T0 samples.
Protocol 2: Cell Viability and Synergy Assays
Objective: To validate the synergistic anti-proliferative effects of combining this compound with an inhibitor of a top-ranked gene hit.
Materials:
-
FGFR1-amplified cancer cell lines.
-
This compound.
-
Inhibitor for the synergistic partner (e.g., a PLK1 inhibitor like BI2536).
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo).
-
Plate reader for luminescence.
Methodology:
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Drug Treatment: Treat cells with a matrix of drug concentrations, including serial dilutions of this compound alone, the partner inhibitor alone, and combinations of both drugs.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Measurement: Measure cell viability using a luminescent assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug alone. Determine the synergy between the two drugs by calculating the Combination Index (CI) using software like CompuSyn. A CI value less than 1 indicates a synergistic effect.[14]
Protocol 3: Western Blot Analysis
Objective: To assess the molecular mechanism of synergy by examining downstream signaling pathways.
Materials:
-
FGFR1-amplified cancer cell lines.
-
This compound and partner inhibitor.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-FGFR1, anti-p-ERK, anti-p-AKT, anti-cleaved PARP, anti-PLK1, anti-Actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the inhibitors alone or in combination for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system. Analyze changes in protein expression and phosphorylation to elucidate the effects of the drug combination on key signaling pathways and apoptosis markers.
Conclusion
The application of a CRISPR-Cas9 screen is a robust and unbiased method for identifying novel therapeutic targets that act synergistically with FGFR1 inhibitors. This approach can uncover critical resistance pathways and provide a strong rationale for the clinical development of combination therapies. The protocols and workflows detailed in this document provide a comprehensive guide for researchers aiming to enhance the efficacy of FGFR1-targeted therapies and overcome the challenge of drug resistance in cancer treatment.
References
- 1. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients | Cancer Biology & Medicine [cancerbiomed.org]
- 3. biorxiv.org [biorxiv.org]
- 4. synthego.com [synthego.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. researchgate.net [researchgate.net]
- 7. experts.umn.edu [experts.umn.edu]
- 8. CRISPR-Mediated Kinome Editing Prioritizes a Synergistic Combination Therapy for FGFR1-Amplified Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. FGFR1 Cooperates with EGFR in Lung Cancer Oncogenesis, and Their Combined Inhibition Shows Improved Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fibroblast growth factor receptor 1 - Wikipedia [en.wikipedia.org]
- 13. Reactome | Signaling by FGFR1 [reactome.org]
- 14. Synergistic effects of FGFR1 and PLK1 inhibitors target a metabolic liability in KRAS‐mutant cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of Cell Cycle Arrest Induced by an FGFR1 Inhibitor
Introduction
Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.[1][2] Aberrant FGFR1 signaling is implicated in the pathogenesis of various cancers, making it a key target for therapeutic intervention.[1][3] FGFR inhibitors are a class of targeted therapies designed to block the signaling cascade initiated by FGFR1, thereby impeding tumor growth.[4][5] A primary mechanism by which these inhibitors exert their anti-tumor effect is by inducing cell cycle arrest, predominantly in the G1 phase.[6][7][8] This application note provides a detailed protocol for analyzing the cell cycle effects of a potent and selective FGFR1 inhibitor, hereafter referred to as FGFR1 Inhibitor-8, using flow cytometry with propidium iodide (PI) staining.
Principle
Flow cytometry is a powerful technique used to measure and analyze the physical and chemical characteristics of a population of cells. For cell cycle analysis, cells are treated with a fluorescent dye, such as propidium iodide (PI), that stoichiometrically binds to DNA.[9] The fluorescence intensity of the stained cells is directly proportional to their DNA content. This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content). By treating cells with this compound and subsequently analyzing their DNA content by flow cytometry, we can quantify the proportion of cells in each phase of the cell cycle and thereby determine the inhibitor's effect on cell cycle progression.
Materials and Reagents
-
Cell Line: Cancer cell line with known FGFR1 amplification or dependency (e.g., NCI-H1581 lung cancer, KATO III gastric cancer, RT-112 bladder cancer cells).[7]
-
This compound: Stock solution in DMSO.
-
Complete Cell Culture Medium: Appropriate for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): Ca2+/Mg2+ free.
-
Trypsin-EDTA: For cell detachment.
-
70% Ethanol: Chilled at -20°C.
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% (v/v) Triton X-100
-
in PBS
-
-
Flow Cytometry Tubes
Experimental Workflow
Caption: Experimental workflow for cell cycle analysis by flow cytometry.
Detailed Protocol
1. Cell Seeding and Treatment:
-
Culture the selected cancer cell line in complete medium under standard conditions (37°C, 5% CO2).
-
Seed the cells into 6-well plates at a density that will ensure they are approximately 60-70% confluent at the time of harvesting.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to test would be from 0.1 µM to 10 µM.
-
Treat the cells with the different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for a predetermined time, typically 24 or 48 hours, to allow for cell cycle effects to manifest.
2. Cell Harvesting and Fixation:
-
Carefully remove the medium from the wells.
-
Wash the cells once with 1 mL of PBS.
-
Add 200 µL of Trypsin-EDTA to each well and incubate for 2-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin with 1 mL of complete medium and transfer the cell suspension to a 1.5 mL microcentrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes.[9]
-
Aspirate the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.[9][10]
-
Incubate the cells on ice for at least 30 minutes or store at -20°C for up to several weeks.
3. Propidium Iodide Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes to pellet.
-
Carefully decant the ethanol.
-
Wash the cell pellet with 1 mL of PBS and centrifuge again at 500 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate the cells in the dark at room temperature for 30 minutes or at 4°C for at least 4 hours.[9]
4. Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Set up the flow cytometer to measure fluorescence in the appropriate channel for PI (e.g., FL-2 or FL-3).
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data using appropriate software. Gate on the single-cell population using a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris and cell aggregates.
-
Generate a histogram of PI fluorescence for the single-cell population.
-
Use the software's cell cycle analysis model to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Data Presentation
The quantitative data from the flow cytometry analysis should be summarized in a table for easy comparison between different treatment conditions.
Table 1: Effect of this compound on Cell Cycle Distribution
| Treatment Condition | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control (0.1% DMSO) | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.2 |
| This compound (0.1 µM) | 55.8 ± 2.5 | 28.1 ± 1.8 | 16.1 ± 1.0 |
| This compound (1 µM) | 72.4 ± 3.0 | 15.3 ± 1.3 | 12.3 ± 0.9 |
| This compound (10 µM) | 85.1 ± 3.5 | 8.2 ± 0.9 | 6.7 ± 0.6 |
Data are presented as mean ± standard deviation from three independent experiments.
FGFR1 Signaling and Cell Cycle Regulation
FGFR1 activation by its ligand, fibroblast growth factor (FGF), triggers dimerization of the receptor and autophosphorylation of its intracellular tyrosine kinase domains.[2][11] This leads to the recruitment of adaptor proteins and the activation of downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways, which are critical for cell cycle progression.[2][12]
Caption: Simplified FGFR1 signaling pathway leading to cell cycle progression.
The RAS-MAPK pathway ultimately leads to the activation of ERK, which promotes the expression of Cyclin D. Cyclin D then complexes with CDK4/6 to phosphorylate the Retinoblastoma (Rb) protein. This phosphorylation releases the transcription factor E2F, allowing it to activate the transcription of genes required for the G1 to S phase transition. The PI3K-AKT pathway can inhibit cell cycle inhibitors like p21 and p27, further promoting proliferation.[13][14]
This compound, by blocking the kinase activity of FGFR1, prevents the activation of these downstream pathways.[5][15] This leads to reduced Cyclin D levels and the stabilization of CDK inhibitors like p21, resulting in the accumulation of cells in the G1 phase of the cell cycle.[6][13]
Conclusion
This application note provides a comprehensive protocol for the analysis of cell cycle arrest induced by this compound using flow cytometry. The data generated from this protocol can be used to characterize the potency of the inhibitor and to elucidate its mechanism of action. The observed G1 arrest is consistent with the known role of FGFR1 signaling in promoting cell cycle progression from G1 to S phase. This assay is a valuable tool for researchers and drug development professionals working on the preclinical evaluation of FGFR inhibitors.
References
- 1. FGFR1 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. Fibroblast growth factor receptor 1 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting FGFRs by pemigatinib induces G1 phase cell cycle arrest, cellular stress and upregulation of tumor suppressor microRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. vet.cornell.edu [vet.cornell.edu]
- 10. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 11. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Paradoxical cancer cell proliferation after FGFR inhibition through decreased p21 signaling in FGFR1-amplified breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Direct cell cycle regulation by the fibroblast growth factor receptor (FGFR) kinase through phosphorylation-dependent release of Cks1 from FGFR substrate 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to FGFR1 Inhibitor-8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during experiments with FGFR1 Inhibitor-8, particularly concerning the development of resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective ATP-competitive inhibitor of the Fibroblast Growth Factor Receptor 1 (FGFR1) tyrosine kinase.[1] By binding to the ATP-binding pocket of the FGFR1 kinase domain, it prevents autophosphorylation and activation of downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[1][2][3][4]
Q2: What are the common mechanisms of acquired resistance to FGFR1 inhibitors like this compound?
Cancer cells can develop resistance to FGFR1 inhibitors through several mechanisms:
-
Gatekeeper Mutations: Point mutations in the FGFR1 kinase domain, such as the V561M mutation, can prevent the inhibitor from binding effectively to its target.[2][5][6]
-
Bypass Signaling: Activation of alternative signaling pathways can compensate for the inhibition of FGFR1. Common bypass pathways include the PI3K/AKT/mTOR and MAPK pathways, often driven by alterations in other receptor tyrosine kinases (RTKs) or downstream signaling components.[5][7][8][9]
-
Downstream Genetic Alterations: Mutations or deletions in downstream signaling molecules, such as the loss of PTEN (a negative regulator of the PI3K/AKT pathway), can lead to sustained pro-survival signaling despite FGFR1 inhibition.[5][6][7]
-
Epithelial-to-Mesenchymal Transition (EMT): Changes in cellular phenotype associated with EMT can confer resistance to targeted therapies.[7][9]
Q3: What are the expected off-target effects of this compound?
While designed to be selective for FGFR1, cross-reactivity with other FGFR isoforms (FGFR2, FGFR3, FGFR4) can occur.[10] This can lead to class-specific side effects observed with many FGFR inhibitors, such as hyperphosphatemia, dry mouth, skin and nail changes, and ocular toxicities.[11] Non-selective inhibitors may also target other tyrosine kinases like VEGFR and PDGFR.[3][12]
Troubleshooting Guide
Problem 1: Decreased sensitivity or increased resistance to this compound in our cancer cell line.
Possible Cause 1: Development of Gatekeeper Mutations
-
Evidence: A significant increase in the IC50 value of this compound is observed in long-term cultures.
-
Troubleshooting Steps:
-
Sequence the FGFR1 Kinase Domain: Perform Sanger sequencing of the FGFR1 kinase domain in resistant cells to identify potential mutations, paying close attention to the gatekeeper residue (e.g., V561M).[5][6]
-
Utilize Next-Generation Inhibitors: If a gatekeeper mutation is confirmed, consider testing next-generation, covalently-binding FGFR inhibitors that may overcome this resistance mechanism.[7]
-
Possible Cause 2: Activation of Bypass Signaling Pathways
-
Evidence: Resistant cells show sustained phosphorylation of downstream effectors like ERK (MAPK pathway) or AKT (PI3K pathway) even in the presence of this compound.[8]
-
Troubleshooting Steps:
-
Western Blot Analysis: Profile the phosphorylation status of key signaling proteins in both sensitive and resistant cells (e.g., p-FGFR1, p-AKT, p-ERK, p-S6).
-
Combination Therapy: Test the efficacy of combining this compound with inhibitors of the identified bypass pathway (e.g., a MEK inhibitor for the MAPK pathway or a PI3K/mTOR inhibitor for the PI3K/AKT pathway).[8][13]
-
Possible Cause 3: Loss of Downstream Tumor Suppressors
-
Evidence: Western blot analysis reveals a loss of PTEN protein expression in resistant cells.[5][6]
-
Troubleshooting Steps:
Quantitative Data Summary
The following tables provide examples of quantitative data that might be observed when comparing sensitive parental cell lines to those that have acquired resistance to an FGFR1 inhibitor.
Table 1: Half-Maximal Inhibitory Concentration (IC50) Values
| Cell Line | FGFR1 Inhibitor | IC50 (nM) - Parental | IC50 (nM) - Resistant | Fold Change | Reference |
| H1581 | AZD4542 | ~2-20 | >1000 | >50 | [8] |
| DMS114 | BGJ398 | ~50-300 | >1000 | >3.3 | [8] |
| Ba/F3-FGFR3::TACC3 | Erdafitinib | <10 | >100 (with V555M mutation) | >10 | [14] |
| SiHa | PD173074 | 2069 | 11250 | 5.5 | [15] |
Table 2: Relative Protein Expression/Phosphorylation Levels
| Protein | Status in Resistant Cells | Expected Observation | Reference |
| p-FGFR1 | Post-treatment | Decreased (unless gatekeeper mutation) | [16] |
| p-AKT | Post-treatment | Sustained or Increased | [5][8] |
| p-ERK | Post-treatment | Sustained or Increased | [8] |
| PTEN | Basal Level | Decreased or Absent | [5][6] |
| BIM | Basal Level | Downregulated | [6] |
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (e.g., DMSO).
-
Reagent Addition: Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.[10]
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat sensitive and resistant cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against target proteins (e.g., p-FGFR1, FGFR1, p-AKT, AKT, p-ERK, ERK, PTEN, GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or total protein).
Visualizations
Signaling Pathways in FGFR1 Inhibitor Resistance
Caption: Signaling pathways in sensitive vs. resistant cells.
Experimental Workflow for Investigating Resistance
Caption: Workflow for investigating resistance mechanisms.
Logical Relationships of Resistance Mechanisms
Caption: Interplay of resistance mechanisms.
References
- 1. medchem.org.ua [medchem.org.ua]
- 2. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to FGFR1 inhibitors in FGFR1-driven leukemias and lymphomas: implications for optimized treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. targetedonc.com [targetedonc.com]
- 12. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Resistance to Selective FGFR Inhibitors in FGFR-Driven Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and Characterization of Three Novel FGFR Inhibitor Resistant Cervical Cancer Cell Lines to Help Drive Cervical Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A novel FGFR1 inhibitor CYY292 suppresses tumor progression, invasion, and metastasis of glioblastoma by inhibiting the Akt/GSK3β/snail signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: FGFR1 Gatekeeper Mutations and Inhibitor Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FGFR1 inhibitors, particularly in the context of gatekeeper mutations that can affect inhibitor efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the significance of the FGFR1 gatekeeper mutation?
The "gatekeeper" residue in the FGFR1 kinase domain is a critical determinant of inhibitor binding.[1][2][3] Mutations at this site can sterically hinder the binding of ATP-competitive inhibitors, leading to drug resistance. The most well-characterized FGFR1 gatekeeper mutation is V561M, where valine at position 561 is replaced by methionine.[1][3][4][5] This single amino acid substitution can dramatically reduce the efficacy of many FGFR1 inhibitors.[3]
Q2: How does the V561M gatekeeper mutation lead to inhibitor resistance?
The V561M mutation introduces a bulkier amino acid residue into the ATP-binding pocket of the FGFR1 kinase domain.[3] This steric hindrance can directly interfere with the binding of certain inhibitors.[3] Additionally, the V561M mutation can lead to increased autophosphorylation and hyperactivation of the FGFR1 kinase, further contributing to a resistant phenotype.[3][4] This heightened kinase activity can also drive downstream signaling pathways, such as the STAT3 pathway, promoting cell proliferation, migration, and an epithelial-to-mesenchymal transition (EMT), all of which contribute to drug resistance.[1][5]
Q3: Which FGFR1 inhibitors are affected by the V561M gatekeeper mutation?
The efficacy of several FGFR1 inhibitors is compromised by the V561M mutation. For example, lucitanib (E3810) shows a significant decrease in affinity for the V561M mutant.[3] While some inhibitors like AZD4547 may retain nanomolar binding affinity in in vitro assays, cells expressing the V561M mutation can still exhibit dramatic resistance to the drug.[1][3][5] The table below summarizes the in vitro efficacy of various inhibitors against wild-type (WT) and V561M mutant FGFR1.
Troubleshooting Guides
Problem: My FGFR1 inhibitor is showing reduced efficacy in cell-based assays.
Possible Cause 1: Presence of a gatekeeper mutation.
-
Troubleshooting Step 1: Sequence the FGFR1 kinase domain. Verify the presence of the V561M or other potential gatekeeper mutations in your cell line or patient samples.
-
Troubleshooting Step 2: Consult inhibitor sensitivity data. Refer to the table below to see if your inhibitor is known to be less effective against the identified mutation.
-
Troubleshooting Step 3: Consider alternative inhibitors. If a gatekeeper mutation is confirmed, consider using an inhibitor with demonstrated activity against the mutant, such as futibatinib or ponatinib.[6][7][8]
Possible Cause 2: Activation of downstream signaling pathways.
-
Troubleshooting Step 1: Analyze downstream signaling. Perform western blotting or other assays to assess the phosphorylation status of key downstream effectors of FGFR1 signaling, such as PLCγ, STAT5, and Src.[9] The V561M mutation has been shown to increase STAT3 activation.[1][5]
-
Troubleshooting Step 2: Consider combination therapy. If downstream pathways are activated, consider combining your FGFR1 inhibitor with an inhibitor of the activated pathway (e.g., a STAT3 inhibitor).[1]
Quantitative Data Summary
Table 1: In Vitro Efficacy of FGFR1 Inhibitors Against Wild-Type (WT) and V561M Mutant FGFR1
| Inhibitor | Target | WT FGFR1 IC50/Kd (nM) | V561M FGFR1 IC50/Kd (nM) | Fold Change in Efficacy | Reference(s) |
| AZD4547 | FGFR1-3 | 2 | 2 (Kd) | 1 | [3] |
| Lucitanib (E3810) | VEGFR1-3, FGFR1-3, PDGFRα/β | 8 | 40,000 (Kd) | 5000 | [3][10] |
| Ponatinib | Pan-FGFR, BCR-ABL | 2 (IC50) | ~18 (IC50, estimated from graph) | ~9 | [6][11] |
| Pemigatinib | FGFR1-3 | Potent | Less potent against V-to-M mutation | - | [12][13][14] |
| Futibatinib (TAS-120) | Irreversible FGFR1-4 | Potent | Potent against gatekeeper mutants | - | [7][8][15] |
Note: IC50 and Kd values are context-dependent and can vary between different assay formats.
Experimental Protocols
1. In Vitro Kinase Assay
This protocol is a general guideline for assessing the inhibitory activity of a compound against FGFR1 kinase.
-
Objective: To determine the IC50 value of an inhibitor against wild-type or mutant FGFR1.
-
Materials:
-
Recombinant human FGFR1 kinase domain (WT or V561M mutant)
-
Kinase buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
ATP
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test inhibitor (serially diluted)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add the inhibitor or DMSO (vehicle control).
-
Add the FGFR1 enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a detection reagent according to the manufacturer's protocol.[16]
-
Calculate the percentage of kinase activity relative to the vehicle control for each inhibitor concentration.
-
Plot the percentage of activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
2. Cell Viability Assay (MTT Assay)
This protocol provides a general method for determining the effect of an FGFR1 inhibitor on the viability of cells expressing wild-type or mutant FGFR1.
-
Objective: To determine the IC50 value of an inhibitor in a cell-based context.
-
Materials:
-
Cells expressing FGFR1 (WT or V561M mutant)
-
Complete cell culture medium
-
Test inhibitor (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor or vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).[17]
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control for each inhibitor concentration.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[17]
-
Visualizations
Caption: Simplified FGFR1 signaling pathway leading to downstream cellular responses.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Caption: Workflow for a cell viability assay using the MTT method.
References
- 1. The FGFR1 V561M Gatekeeper Mutation Drives AZD4547 Resistance through STAT3 Activation and EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. Illuminating the Molecular Mechanisms of Tyrosine Kinase Inhibitor Resistance for the FGFR1 Gatekeeper Mutation: The Achilles’ Heel of Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to FGFR1 inhibitors in FGFR1-driven leukemias and lymphomas: implications for optimized treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Futibatinib, an Irreversible FGFR1–4 Inhibitor, in Patients with Advanced Solid Tumors Harboring FGF/FGFR Aberrations: A Phase I Dose-Expansion Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Futibatinib, an Irreversible FGFR1-4 Inhibitor for the Treatment of FGFR-Aberrant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ponatinib suppresses the development of myeloid and lymphoid malignancies associated with FGFR1 abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of the cholangiocarcinoma drug pemigatinib against FGFR gatekeeper mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 16. promega.com [promega.com]
- 17. Cell viability assay [bio-protocol.org]
Technical Support Center: Managing Hyperphosphatemia in FGFR Inhibitor Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing hyperphosphatemia, a common on-target effect of Fibroblast Growth Factor Receptor (FGFR) inhibitor treatment.
Frequently Asked Questions (FAQs)
Q1: Why do FGFR inhibitors cause hyperphosphatemia?
A1: FGFR inhibitors induce hyperphosphatemia primarily by inhibiting FGFR1 signaling in the kidneys.[1][2] Under normal physiological conditions, Fibroblast Growth Factor 23 (FGF23) binds to the FGFR1/α-Klotho complex in the renal tubules. This signaling cascade leads to the internalization and degradation of sodium-phosphate cotransporters (NPT2a and NPT2c), reducing phosphate reabsorption from the kidneys and promoting its excretion.[2] FGFR inhibitors block this pathway, leading to increased expression of NPT2a and NPT2c on the surface of renal tubule cells. This enhances phosphate reabsorption and consequently elevates serum phosphate levels.[2]
Q2: Is hyperphosphatemia an indicator of FGFR inhibitor efficacy?
A2: Hyperphosphatemia is considered an on-target effect of FGFR inhibition and is often viewed as a pharmacodynamic biomarker indicating that the drug is engaging its target.[3][4] In some clinical trials, the dose of the FGFR inhibitor is titrated to achieve a target serum phosphate level, suggesting a link between the degree of hyperphosphatemia and therapeutic activity.[3][5] However, it is crucial to manage hyperphosphatemia to avoid potential adverse effects.
Q3: What are the typical serum phosphate levels observed in patients treated with FGFR inhibitors?
A3: The incidence of hyperphosphatemia in patients treated with FGFR inhibitors is high, ranging from 60% to over 90% in clinical trials.[1][6][7] The severity is typically grade 1 or 2, with grade 3 or higher events being less common.[6] Normal serum phosphate levels are generally in the range of 2.5 to 4.5 mg/dL.[8] With FGFR inhibitor treatment, levels can increase and are managed based on specific thresholds outlined in clinical protocols.
Q4: How soon after starting FGFR inhibitor treatment can I expect to see an increase in serum phosphate?
A4: The onset of hyperphosphatemia is generally observed within the first few weeks of initiating treatment. For example, with infigratinib, the median time to onset was 8 days, and for pemigatinib, it was 15 days.[9] It is important to initiate serum phosphate monitoring at baseline and continue regularly throughout the treatment course.
Troubleshooting Guide
Issue 1: Unexpectedly high or rapid increase in serum phosphate levels in an animal model.
-
Possible Cause 1: Incorrect dosage or formulation of the FGFR inhibitor.
-
Troubleshooting Step: Double-check the calculations for the dose and the stability of the formulated inhibitor. Ensure the vehicle used for administration is appropriate and does not interfere with drug absorption or solubility.
-
-
Possible Cause 2: Animal strain susceptibility.
-
Troubleshooting Step: Different mouse or rat strains may have varying sensitivities to FGFR inhibitors. Review the literature for data on the specific strain being used. If limited information is available, consider conducting a pilot dose-response study.
-
-
Possible Cause 3: Diet composition.
-
Troubleshooting Step: The standard chow for laboratory animals can have variable and sometimes high phosphate content. For precise control, switch to a purified diet with a defined phosphate concentration.
-
Issue 2: Difficulty in lowering serum phosphate levels with standard interventions in a preclinical study.
-
Possible Cause 1: Insufficient potency or dose of the phosphate binder.
-
Troubleshooting Step: Increase the dose of the phosphate binder or switch to a more potent one. Common phosphate binders used in preclinical studies include sevelamer and lanthanum carbonate. Ensure the binder is administered mixed with food to maximize its efficacy.
-
-
Possible Cause 2: Low-phosphate diet is not restrictive enough.
-
Troubleshooting Step: Verify the phosphate content of the custom low-phosphate diet. Ensure that there are no other sources of phosphate intake.
-
-
Possible Cause 3: FGFR inhibitor dose is too high.
-
Troubleshooting Step: If managing hyperphosphatemia with dietary and pharmacological interventions is not sufficient, consider reducing the dose of the FGFR inhibitor. This will help determine if the hyperphosphatemia is dose-dependent.
-
Data Presentation
Table 1: Incidence of Hyperphosphatemia with Different FGFR Inhibitors in Clinical Trials
| FGFR Inhibitor | Tumor Type | Incidence of Hyperphosphatemia (All Grades) | Incidence of Grade ≥3 Hyperphosphatemia | Reference |
| Erdafitinib | Urothelial Carcinoma | 77% | Not specified | [9] |
| Pemigatinib | Cholangiocarcinoma | 60% | Not specified | [9] |
| Infigratinib | Cholangiocarcinoma | 77% | Not specified | [9] |
| Futibatinib | Intrahepatic Cholangiocarcinoma | 85% (treatment-related) | Not specified | [9] |
Table 2: Management Strategies for FGFR Inhibitor-Induced Hyperphosphatemia in Clinical Settings
| Serum Phosphate Level (mg/dL) | Recommended Action | Reference |
| > 5.5 - 7.0 | Initiate a low-phosphate diet. | [9] |
| > 7.0 | Withhold or reduce the dose of the FGFR inhibitor and initiate phosphate-lowering therapy. | [1][9] |
| > 9.0 | Withhold the FGFR inhibitor and restart at a lower dose once the level is < 5.5 mg/dL. | [9] |
| > 10.0 | Consider permanent discontinuation of the FGFR inhibitor after one dose interruption. | [1] |
Experimental Protocols
Protocol 1: Induction and Monitoring of Hyperphosphatemia in a Mouse Model
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6 or BALB/c).
-
Housing and Diet: House mice in a controlled environment. For the initial phase, provide a standard chow diet with known phosphate content.
-
FGFR Inhibitor Administration:
-
Select an appropriate FGFR inhibitor and vehicle. For example, NVP-BGJ398 can be administered by oral gavage.[10]
-
Determine the dose based on literature or preliminary studies. A common dose for NVP-BGJ398 is 50 mg/kg body weight.[10]
-
Administer the inhibitor daily or as required by the experimental design.
-
-
Serum Phosphate Monitoring:
-
Collect blood samples at baseline (before inhibitor administration) and at regular intervals (e.g., daily for the first week, then weekly).
-
Blood can be collected via tail vein or submandibular bleeding.
-
Centrifuge the blood to separate the serum.
-
Analyze serum phosphate levels using a commercially available colorimetric assay kit.
-
Protocol 2: Management of Hyperphosphatemia with a Low-Phosphate Diet in a Mouse Model
-
Induce Hyperphosphatemia: Follow Protocol 1 to induce hyperphosphatemia in mice.
-
Dietary Intervention:
-
Once serum phosphate levels reach a predetermined threshold (e.g., > 7 mg/dL), switch the mice to a low-phosphate diet.
-
Custom low-phosphate diets can be purchased from commercial vendors. A typical low-phosphate diet might contain 0.2% phosphorus.
-
-
Monitoring:
-
Continue to administer the FGFR inhibitor as in the induction phase.
-
Monitor serum phosphate levels regularly to assess the efficacy of the low-phosphate diet.
-
Monitor animal weight and food intake to ensure the diet is well-tolerated.
-
Protocol 3: Efficacy Testing of Phosphate Binders in a Mouse Model
-
Induce Hyperphosphatemia: Follow Protocol 1 to induce hyperphosphatemia.
-
Phosphate Binder Administration:
-
Select a phosphate binder (e.g., sevelamer carbonate).
-
Incorporate the phosphate binder into the food pellets at a specified concentration (e.g., 3% w/w).
-
Alternatively, the binder can be administered by oral gavage mixed with the vehicle.
-
-
Experimental Groups:
-
Group 1: Vehicle control.
-
Group 2: FGFR inhibitor only.
-
Group 3: FGFR inhibitor + phosphate binder.
-
-
Monitoring:
-
Monitor serum phosphate levels, animal weight, and food intake throughout the study.
-
Compare the serum phosphate levels between the groups to determine the efficacy of the phosphate binder.
-
Visualizations
Caption: Normal FGFR1 signaling pathway in renal phosphate homeostasis.
Caption: Mechanism of FGFR inhibitor-induced hyperphosphatemia.
Caption: Troubleshooting workflow for managing hyperphosphatemia.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. targetedonc.com [targetedonc.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. fibroblast-growth-factor-receptor-fgfr-inhibitors-a-review-of-a-novel-therapeutic-class - Ask this paper | Bohrium [bohrium.com]
- 6. Fibroblast growth factor receptor inhibitor-induced hyperphosphatemia: Lessons for the nephrologist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. ncoda.org [ncoda.org]
- 9. Clinical development and management of adverse events associated with FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of FGFR Signaling Partially Rescues Hypophosphatemic Rickets in HMWFGF2 Tg Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing FGFR1 Inhibitor-8 Concentration for Kinase Assays: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of FGFR1 inhibitor-8 (also known as PRN1371) for successful kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (PRN1371) is a potent and highly selective, irreversible covalent inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[1][2][3] It targets a cysteine residue within the ATP-binding pocket of FGFRs, leading to sustained inhibition of kinase activity.[1] Its irreversible nature provides prolonged target engagement.[1][2]
Q2: What are the reported IC50 values for this compound against different FGFR isoforms?
A2: The half-maximal inhibitory concentration (IC50) values for this compound demonstrate its high potency against FGFR isoforms 1, 2, and 3, with slightly less potency towards FGFR4. A summary of these values from biochemical assays is provided in the table below.
Q3: How do I dissolve and store this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[2][3][4] For stock solutions, it is recommended to dissolve the compound in fresh, anhydrous DMSO at a concentration of 10-25 mg/mL.[2][4] Sonication and gentle heating may be required to fully dissolve the compound.[4] Stock solutions should be stored at -80°C for long-term stability.[4] For working solutions, further dilutions can be made in appropriate assay buffers, ensuring the final DMSO concentration is compatible with your assay (typically ≤1%).
Q4: What is the recommended starting concentration range for my kinase assay?
A4: Based on the low nanomolar IC50 values, a good starting point for a 10-point dose-response curve in a biochemical kinase assay would be to use a serial dilution starting from 1 µM down to the picomolar range. For cellular assays, a slightly higher starting concentration (e.g., 10 µM) may be necessary to account for cell permeability and other cellular factors.
Q5: How does the irreversible binding of this compound affect my kinase assay?
A5: The irreversible covalent binding of this inhibitor means that the IC50 value will be time-dependent.[5] The longer the pre-incubation time of the inhibitor with the kinase, the lower the apparent IC50 will be. It is crucial to maintain a consistent pre-incubation time across all experiments to ensure reproducibility. For irreversible inhibitors, it is often more informative to determine the kinetic parameters kinact and KI rather than just the IC50.[6][7][8]
Data Presentation
Table 1: Biochemical IC50 Values of this compound (PRN1371)
| Target Kinase | IC50 (nM) | Reference |
| FGFR1 | 0.6 | [2][3] |
| FGFR2 | 1.3 | [2][3] |
| FGFR3 | 4.1 | [2][3] |
| FGFR4 | 19.3 | [2][3] |
| CSF1R | 8.1 | [2][3] |
Note: IC50 values can vary slightly depending on the specific assay conditions.
Experimental Protocols
General Protocol for a Biochemical Kinase Assay with this compound
This protocol provides a general framework. Specific concentrations of kinase, substrate, and ATP should be optimized for your particular assay system (e.g., Z'-LYTE™, ADP-Glo™, HTRF®).
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a serial dilution of the inhibitor in DMSO. For a 10-point curve, a 3-fold or 5-fold dilution series is common.
-
Prepare the kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare the recombinant human FGFR1 kinase, peptide substrate, and ATP solutions in the kinase reaction buffer at the desired concentrations.
-
-
Assay Procedure:
-
Add a small volume (e.g., 1 µL) of the diluted inhibitor or DMSO (vehicle control) to the wells of a microplate.
-
Add the FGFR1 kinase solution to the wells and mix gently.
-
Pre-incubate the kinase and inhibitor for a defined period (e.g., 30-60 minutes) at room temperature. This step is critical for irreversible inhibitors.
-
Initiate the kinase reaction by adding the ATP and substrate solution.
-
Incubate the reaction for the desired time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the signal according to the specific assay kit manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicates | - Incomplete dissolution of the inhibitor.- Pipetting errors. | - Ensure the inhibitor is fully dissolved in DMSO before preparing dilutions. Use sonication if necessary.- Use calibrated pipettes and proper pipetting techniques. |
| No or weak inhibition observed | - Inhibitor concentration is too low.- Insufficient pre-incubation time.- Inactive kinase. | - Test a higher range of inhibitor concentrations.- Increase the pre-incubation time of the inhibitor with the kinase to allow for covalent bond formation.- Verify the activity of the kinase using a known potent inhibitor as a positive control. |
| Inconsistent IC50 values across experiments | - Different pre-incubation times were used.- Inconsistent DMSO concentration in the final reaction. | - Strictly adhere to the same pre-incubation time for all experiments.- Ensure the final DMSO concentration is the same in all wells, including controls. |
| Inhibition observed in no-enzyme controls | - Inhibitor is interfering with the detection method. | - Run control experiments with the inhibitor and the detection reagents in the absence of the kinase to check for assay interference. |
| Precipitation of the inhibitor in the assay buffer | - Poor solubility of the inhibitor at the tested concentration. | - Decrease the final concentration of the inhibitor.- Ensure the final DMSO concentration is sufficient to maintain solubility, but not so high that it inhibits the kinase. |
Visualizations
Signaling Pathway
Caption: FGFR1 signaling pathway and the point of inhibition by this compound.
Experimental Workflow
Caption: General experimental workflow for an in vitro kinase assay with this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for addressing weak or no inhibition in a kinase assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. PRN1371 | FGFR | c-Fms | CSF-1R | TargetMol [targetmol.com]
- 5. kinaselogistics.com [kinaselogistics.com]
- 6. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. enzymlogic.com [enzymlogic.com]
- 8. Demystifying Functional Parameters for Irreversible Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor solubility of FGFR1 inhibitor-8 in DMSO
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of FGFR1 Inhibitor-8 in DMSO. Due to its chemical properties, achieving a clear, stable solution can be challenging. Following these recommendations will help ensure accurate and reproducible experimental results.
Troubleshooting Guide
Q: I am observing a precipitate or cloudiness after dissolving this compound in DMSO. What should I do?
A: This is a common issue due to the inhibitor's low intrinsic solubility. Please follow this troubleshooting workflow:
Technical Support Center: FGFR1 Inhibitor-8 (PRN1371)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of FGFR1 inhibitor-8, also known as PRN1371.
Quick Facts: PRN1371
| Property | Description |
| Mechanism of Action | Irreversible covalent inhibitor of FGFR1, FGFR2, FGFR3, and FGFR4. It forms a covalent bond with a conserved cysteine residue in the ATP-binding pocket of the FGFR kinases, leading to sustained target inhibition.[1][2][3] |
| Selectivity Profile | Highly selective for the FGFR family. It also potently inhibits Colony-Stimulating Factor 1 Receptor (CSF1R). It shows weak inhibition of VEGFR2.[1][4][5] |
| Primary On-Target Effect | Inhibition of FGFR signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells with FGFR alterations.[2][4][6] |
| Known Off-Target Effects | The most notable off-target effect is the inhibition of CSF1R.[5] Due to its high selectivity, it has minimal impact on other kinases like VEGFR2.[1][4] |
| Common Class-Side Effects | Hyperphosphatemia is a common on-target effect of FGFR inhibition due to the role of FGFR1 in phosphate homeostasis.[1][7] Other potential class-effects observed in clinical settings include dermatologic and ocular toxicities.[8][9] |
I. Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during in vitro and in vivo experiments with PRN1371.
In Vitro Assays
1. Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo®)
-
Question: My IC50 value for PRN1371 is significantly higher than the reported low nanomolar range. What could be the issue?
-
Answer:
-
Incorrect Seeding Density: Ensure the cell seeding density is within the linear range of the assay. High cell numbers can lead to an underestimation of inhibitor potency.
-
Suboptimal Incubation Time: For an irreversible inhibitor like PRN1371, a longer incubation time (e.g., 72 hours) is often required to observe the maximal effect on cell viability.[6]
-
Cell Line Resistance: The cell line used may have intrinsic or acquired resistance to FGFR inhibition. This could be due to mutations in the FGFR gatekeeper residue or activation of bypass signaling pathways.[4][10][11] Consider using a cell line with known FGFR alterations and sensitivity to FGFR inhibitors for positive control.
-
Compound Stability: Ensure the stock solution of PRN1371 is properly stored and that the final concentration in the assay medium is accurate. PRN1371 has been shown to have some instability in plasma, which could be a factor in media containing high serum concentrations.[1]
-
High Serum Concentration: High concentrations of serum in the culture medium may contain growth factors that can partially overcome the inhibitory effect of PRN1371. Consider reducing the serum concentration if appropriate for your cell line.
-
-
-
Question: I am observing high variability between replicate wells in my cell viability assay. What are the possible causes?
-
Answer:
-
Uneven Cell Seeding: Ensure a homogenous cell suspension before and during plating to avoid clumps and ensure an equal number of cells in each well.[12]
-
Edge Effects: "Edge effects" in microplates can lead to variability. To mitigate this, avoid using the outer wells of the plate for experimental samples or ensure they are filled with media to maintain humidity.[13]
-
Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to ensure accurate dispensing of cells and inhibitor.
-
Incomplete Solubilization (MTT assay): If using an MTT assay, ensure complete solubilization of the formazan crystals before reading the absorbance.
-
-
2. ERK Phosphorylation Assays (Western Blot or ELISA-based)
-
Question: I am not seeing a dose-dependent decrease in p-ERK levels after treating with PRN1371. Why?
-
Answer:
-
Inappropriate Stimulation: Ensure that the cells are properly stimulated with an appropriate FGF ligand to induce a robust p-ERK signal in your positive control. The timing of ligand stimulation is critical.[6][14]
-
Short Inhibitor Pre-incubation: For a covalent inhibitor, a sufficient pre-incubation time is necessary to allow for the covalent bond to form. A pre-incubation of at least 1 hour is recommended before ligand stimulation.[6]
-
Sub-optimal Antibody: Use a validated phospho-specific ERK antibody. Ensure the primary and secondary antibody concentrations are optimized.
-
Basal ERK Activation: Some cell lines may have high basal levels of p-ERK due to other activated pathways. In such cases, serum starvation prior to the experiment can help reduce the baseline signal.[15]
-
Bypass Signaling: The cell line may have activated downstream signaling pathways (e.g., mutations in RAS or RAF) that are independent of FGFR, thus making p-ERK levels unresponsive to FGFR inhibition.[8]
-
-
-
Question: My western blot for p-ERK shows inconsistent results or high background. How can I improve it?
-
Answer:
-
Phosphatase Activity: It is crucial to use phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of proteins.[16]
-
Blocking Conditions: Use an appropriate blocking buffer. For phospho-antibodies, 5% BSA in TBST is often recommended over milk, as milk contains phosphoproteins that can increase background.[16]
-
Antibody Dilution: Optimize the dilution of your primary and secondary antibodies to achieve a good signal-to-noise ratio.
-
Washing Steps: Perform thorough washes after antibody incubations to remove non-specific binding.
-
Loading Controls: Always include a loading control (e.g., total ERK, GAPDH, or β-actin) to ensure equal protein loading across lanes.[17]
-
-
In Vivo Xenograft Studies
-
Question: The in vivo efficacy of PRN1371 in my xenograft model is lower than expected. What are potential reasons?
-
Answer:
-
Pharmacokinetics: PRN1371 has a rapid clearance in vivo.[5] The dosing schedule (e.g., once or twice daily) and route of administration should be optimized to maintain sufficient target engagement.
-
Tumor Model: The chosen xenograft model may not be driven by FGFR signaling. It is crucial to use a model with confirmed FGFR alterations.
-
Drug Formulation and Administration: Ensure the inhibitor is properly formulated for in vivo use and administered correctly to ensure adequate bioavailability. MedChemExpress provides sample protocols for in vivo formulations.[5]
-
Tumor Heterogeneity: The tumor may be heterogeneous, containing subpopulations of cells that are not dependent on FGFR signaling for their growth.[9]
-
-
-
Question: I am observing significant weight loss or other signs of toxicity in my animal models treated with PRN1371. What should I do?
-
Answer:
-
On-Target Toxicity: Hyperphosphatemia is a known on-target effect of FGFR inhibitors.[1] Monitor serum phosphate levels in the animals. Management strategies in preclinical models can include dietary phosphate restriction.[7]
-
Dose Reduction: If toxicity is observed, consider reducing the dose or changing the dosing schedule (e.g., intermittent dosing). PRN1371 has shown efficacy with intermittent dosing due to its sustained target inhibition.[2]
-
Off-Target Toxicity: While PRN1371 is highly selective, off-target effects cannot be completely ruled out at higher doses. A thorough toxicological assessment may be required.
-
-
II. Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of action of this compound (PRN1371)?
-
Q2: What are the main off-target effects of PRN1371?
-
Q3: Why do I need to be aware of hyperphosphatemia when using PRN1371?
-
A3: Hyperphosphatemia (elevated phosphate levels in the blood) is a well-documented on-target effect of FGFR inhibition. FGFR1 plays a crucial role in regulating phosphate homeostasis in the kidneys. Inhibition of FGFR1 signaling can lead to increased phosphate reabsorption and consequently, hyperphosphatemia.[1][7] In preclinical studies, this can be managed through dietary phosphate restriction.[7]
-
-
Q4: How does the covalent binding of PRN1371 affect my experimental design?
-
A4: The irreversible nature of PRN1371 means that its inhibitory effect can be sustained even after the compound has been cleared from the circulation.[2] This has several implications:
-
Washout Experiments: In cell-based assays, the inhibitory effect of PRN1371 will persist after washing out the compound, which can be used to confirm its covalent mechanism.[6]
-
Incubation Times: Longer incubation times in cell viability assays (e.g., 72 hours) are often necessary to observe the full effect of the inhibitor.[6]
-
In Vivo Dosing: Intermittent dosing schedules may be effective in vivo due to the sustained target inhibition.[2]
-
-
-
Q5: What are the potential mechanisms of resistance to PRN1371?
-
A5: Resistance to FGFR inhibitors, including covalent inhibitors, can arise through several mechanisms:
-
On-Target Mutations: Mutations in the FGFR kinase domain, such as gatekeeper mutations (e.g., V565F/L/Y in FGFR2), can prevent the inhibitor from binding effectively.[4][18]
-
Bypass Signaling: Activation of alternative signaling pathways that can compensate for the inhibition of FGFR signaling, such as the PI3K/mTOR or MAPK pathways through other receptor tyrosine kinases.[8][10]
-
Epithelial-to-Mesenchymal Transition (EMT): Changes in the cellular phenotype through EMT can confer resistance to FGFR inhibitors.[10]
-
-
III. Experimental Protocols
Cell Proliferation Assay (PrestoBlue™ Assay)
This protocol is adapted for the SNU-16 gastric cancer cell line, which has an FGFR2 amplification.
Materials:
-
SNU-16 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
PRN1371 stock solution (in DMSO)
-
384-well plates
-
PrestoBlue™ Cell Viability Reagent
-
Fluorescence plate reader
Procedure:
-
Seed SNU-16 cells into 384-well plates at an optimized density.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of PRN1371 in complete growth medium. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%). Include a vehicle control (DMSO only).
-
Add the diluted PRN1371 or vehicle control to the respective wells.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator.[6]
-
Add PrestoBlue™ reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-2 hours).
-
Measure fluorescence using an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.
ERK Phosphorylation Assay (Western Blot)
Materials:
-
HUVECs (Human Umbilical Vein Endothelial Cells) or another suitable cell line with responsive FGFR signaling.
-
Cell culture medium
-
PRN1371 stock solution (in DMSO)
-
FGF ligand (e.g., bFGF/FGF2)
-
Lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
ECL detection reagents
Procedure:
-
Plate cells and allow them to reach the desired confluency.
-
Serum-starve the cells for a recommended period (e.g., 4-24 hours) to reduce basal p-ERK levels.
-
Pre-treat the cells with various concentrations of PRN1371 or vehicle control (DMSO) for at least 1 hour.[6]
-
Stimulate the cells with an appropriate concentration of FGF ligand for a short period (e.g., 10-15 minutes).[6]
-
Immediately wash the cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.[16]
-
Determine protein concentration of the lysates.
-
Perform SDS-PAGE and transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[16]
-
Incubate the membrane with the primary anti-p-ERK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Perform chemiluminescent detection.
-
Strip the membrane and re-probe with an anti-total ERK antibody as a loading control.
IV. Visualizations
Caption: Simplified FGFR signaling pathway and the inhibitory action of PRN1371.
Caption: Workflow for assessing ERK phosphorylation upon PRN1371 treatment.
Caption: Troubleshooting logic for unexpectedly high IC50 values with PRN1371.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Irreversible Covalent Fibroblast Growth Factor Receptor Inhibitor PRN1371 Exhibits Sustained Inhibition of FGFR after Drug Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 13. researchgate.net [researchgate.net]
- 14. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 17. embopress.org [embopress.org]
- 18. Understanding and Overcoming Resistance to Selective FGFR Inhibitors across FGFR2-Driven Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Why is my FGFR1 inhibitor-8 not showing activity?
Technical Support Center: FGFR1 Inhibitor-8
This guide provides troubleshooting advice for researchers encountering a lack of activity with this compound. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Section 1: Compound Integrity and Handling
Q1: I've dissolved my this compound in DMSO, but it's not showing any activity. What could be the problem with the compound itself?
A1: Lack of activity can often stem from issues with the inhibitor's integrity, storage, or handling. Here are several factors to consider:
-
Solubility and Precipitation: this compound is expected to dissolve in DMSO.[1] However, adding a concentrated DMSO stock directly into an aqueous assay buffer can cause the compound to precipitate. To avoid this, it's recommended to perform serial dilutions in DMSO first before the final dilution into your aqueous medium.[2] Ensure the final DMSO concentration is low (typically <0.5%) to prevent solvent effects on your assay.[3]
-
Stability and Storage: While many inhibitors are stable at room temperature for short periods (like during shipping), long-term storage is critical.[2] For powdered compound, storage at -20°C is recommended for up to three years. Once dissolved in a solvent like DMSO, the solution should be stored at -80°C (for up to 6 months) or -20°C (for up to 1 month) to maintain stability.[1][3] Repeated freeze-thaw cycles should be avoided as they can degrade the compound; it is best to prepare single-use aliquots.[4]
-
Compound Purity: The purity of the inhibitor is crucial. Impurities can interfere with the assay or mean the actual concentration of the active compound is lower than calculated. Always source compounds from reputable suppliers who provide a certificate of analysis with purity data. Differences in purity or stability between powdered forms and DMSO stock solutions can lead to discrepancies in activity.[5]
Q2: How can I be sure my inhibitor is soluble in my assay buffer?
A2: Visual inspection is the first step. After adding the inhibitor to your final assay buffer, check for any visible precipitate or cloudiness. For a more quantitative check, you can perform a simple solubility test. Prepare your highest concentration of the inhibitor in the final assay buffer, centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes, and measure the absorbance of the supernatant at a wavelength where the compound absorbs. Compare this to a standard curve prepared in a solvent where the compound is freely soluble (like pure DMSO) to estimate the concentration in the aqueous solution.
Section 2: Biochemical (Cell-Free) Assay Troubleshooting
Q3: My inhibitor is inactive in my in vitro kinase assay. What experimental parameters should I check?
A3: In a cell-free system, several components can lead to apparent inhibitor failure.
-
ATP Concentration: Most small-molecule FGFR1 inhibitors, including this compound, are ATP-competitive.[1] This means they compete with ATP for binding to the kinase's active site. If the ATP concentration in your assay is too high, it can outcompete the inhibitor, making it appear inactive or less potent. For IC50 determination, the ATP concentration should ideally be at or below the Michaelis constant (Km) of the kinase for ATP.
-
Enzyme Activity: Ensure the recombinant FGFR1 enzyme you are using is active. Enzyme purity does not always equal activity.[6] Kinases require proper folding and phosphorylation to be functional. Run a positive control with a known, potent kinase inhibitor (like Staurosporine) to validate that the enzyme is active and the assay is working correctly.[7]
-
Incorrect Substrate or Buffer Conditions: Confirm that you are using an appropriate substrate for FGFR1 (e.g., a poly[Glu:Tyr] peptide) and that the buffer conditions (pH, salt concentration, required cofactors like Mg²⁺) are optimal for FGFR1 activity.[7]
-
Assay Readout: The method used to measure kinase activity (e.g., radiometric, fluorescence, luminescence) can be susceptible to interference from your compound.[8] For example, in luciferase-based assays that measure remaining ATP, your compound could inhibit luciferase, giving a false positive of kinase inhibition. Always run a counterscreen to check for assay interference.
Section 3: Cell-Based Assay Troubleshooting
Q4: My inhibitor works in a biochemical assay but shows no activity in my cell-based experiments. Why the discrepancy?
A4: This is a common challenge in drug discovery and often points to cell-specific factors.[9]
-
Cell Permeability: The inhibitor may not be able to cross the cell membrane effectively to reach its intracellular target. This is a common reason for discrepancies between biochemical and cellular assays.[9]
-
Efflux Pumps: Cells can actively pump compounds out using efflux transporters like P-glycoprotein (MDR1). This can prevent the inhibitor from reaching a high enough intracellular concentration to inhibit FGFR1.
-
Serum Protein Binding: If your cell culture medium contains serum, the inhibitor can bind to proteins like albumin, reducing the free concentration available to act on the cells. Consider performing experiments in low-serum or serum-free conditions, if possible for your cell line.
-
Target Engagement: Is the inhibitor actually reaching and binding to FGFR1 inside the cell? You must confirm target engagement. A Western blot to measure the phosphorylation of FGFR1 (at tyrosines 653/654) is the most direct way to assess this.[10] A reduction in p-FGFR1 levels after inhibitor treatment indicates successful target engagement.
-
Incorrect Cell Line: The cell line you are using may not depend on FGFR1 signaling for its survival or proliferation. Use cell lines with known FGFR1 amplification, fusion, or activating mutations, as these are most likely to be sensitive to FGFR1 inhibition.[11]
Q5: I've confirmed target engagement (p-FGFR1 is down), but the cells are still proliferating. What are the possible biological reasons?
A5: If you have confirmed that your inhibitor is hitting its target but the desired biological effect (e.g., cell death) is not observed, this strongly suggests biological resistance mechanisms are at play.
-
Bypass Signaling Pathways: Cancer cells can evade the effects of a single kinase inhibitor by activating alternative survival pathways. For FGFR1, common bypass mechanisms include the activation of other receptor tyrosine kinases (like MET or EGFR) or downstream signaling nodes like the PI3K/AKT/mTOR pathway.[7] Loss of the tumor suppressor PTEN can also lead to sustained PI3K/AKT signaling and resistance.
-
FGFR1 Gatekeeper Mutations: Pre-existing or acquired mutations in the FGFR1 kinase domain can prevent the inhibitor from binding effectively. The most well-known is the "gatekeeper" mutation, V561M, which can confer resistance to many FGFR inhibitors.[7]
-
Downstream Pathway Activation: Even if FGFR1 is inhibited, mutations in downstream components like NRAS can keep the MAPK pathway constitutively active, rendering the cells insensitive to upstream inhibition.
Quantitative Data Summary
Table 1: In Vitro Potency (IC50) of Selected FGFR Inhibitors
This table provides a reference for the expected potency of this compound compared to other well-characterized FGFR inhibitors.
| Inhibitor | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference(s) |
| This compound | 0.5 | - | - | - | [1] |
| Pemigatinib | 0.4 | 0.5 | 1.2 | 30 | [12][13] |
| Infigratinib (BGJ398) | 0.9 - 1.1 | 1.4 | 1.0 | 60 - 61 | [14][15][16] |
| Erdafitinib | 1.2 | 2.5 | 3.0 | 5.7 | [17][18] |
IC50 values can vary based on assay conditions (e.g., ATP concentration).
Table 2: Physicochemical and Handling Properties of this compound
| Property | Value | Notes | Reference(s) |
| Molecular Formula | C₂₆H₁₈ClNO₅ | [1] | |
| Molecular Weight | 459.88 g/mol | [1] | |
| Solubility | Soluble in DMSO | May precipitate in aqueous solutions. | [1] |
| Storage (Powder) | -20°C (3 years), 4°C (2 years) | Protect from moisture. | [1] |
| Storage (In Solvent) | -80°C (6 months), -20°C (1 month) | Aliquot to avoid freeze-thaw cycles. | [1][3] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-FGFR1 (Target Engagement)
This protocol is to determine if this compound is engaging with its target in a cellular context by measuring the phosphorylation status of FGFR1.
-
Cell Seeding and Treatment:
-
Plate cells (e.g., an FGFR1-amplified cell line) in 6-well plates and allow them to adhere overnight.
-
Starve cells in serum-free or low-serum (0.5-1%) medium for 4-6 hours.
-
Pre-treat cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) and a DMSO vehicle control for 2 hours.
-
Stimulate the cells with an appropriate FGF ligand (e.g., 10-20 ng/mL FGF2) for 15-20 minutes to induce FGFR1 phosphorylation.
-
-
Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells directly in the plate with 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[19]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification and Electrophoresis:
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
-
Membrane Transfer and Blocking:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). Note: Avoid using milk for blocking when probing for phospho-proteins as it contains casein, which can cause high background.[19]
-
-
Antibody Incubation and Detection:
-
Incubate the membrane overnight at 4°C with a primary antibody against Phospho-FGFR1 (e.g., Tyr653/654) diluted in 5% BSA/TBST.[10]
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again as in the previous step.
-
Apply an ECL substrate and visualize the signal using a chemiluminescence imager.
-
Strip the membrane and re-probe for total FGFR1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Protocol 2: Cell Viability Assay (e.g., MTS or CellTiter-Glo)
This protocol measures the effect of the inhibitor on cell proliferation or viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Inhibitor Treatment:
-
Prepare a 2X serial dilution of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or DMSO vehicle control.
-
Incubate the plate for the desired duration (e.g., 72 hours).
-
-
Assay Measurement (MTS Example): [20]
-
Add 20 µL of MTS reagent to each well.
-
Incubate at 37°C for 1-4 hours, or until color development is sufficient.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data by setting the absorbance of the DMSO-treated cells to 100% viability.
-
Plot the percent viability against the logarithm of the inhibitor concentration and fit a dose-response curve to calculate the GI50/IC50 value.
-
Protocol 3: In Vitro Biochemical Kinase Assay
This protocol provides a general framework for testing the inhibitor against recombinant FGFR1 enzyme.
-
Reagents:
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Recombinant active FGFR1 enzyme.[21]
-
FGFR1 substrate (e.g., Biotin-poly-Glu-Tyr).
-
ATP solution (at 2X the final desired concentration, e.g., 20 µM for a 10 µM final concentration).
-
This compound serial dilution in kinase buffer with DMSO.
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit).[22]
-
-
Assay Procedure:
-
In a 384-well plate, add 2.5 µL of the inhibitor dilution or DMSO control.
-
Add 2.5 µL of 2X FGFR1 enzyme solution.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of 2X Substrate/ATP mix.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and measure kinase activity according to the detection kit manufacturer's instructions (e.g., by adding ADP-Glo™ Reagent and measuring luminescence).
-
-
Data Analysis:
-
Normalize the data by setting the DMSO control as 0% inhibition and a no-enzyme control as 100% inhibition.
-
Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to determine the IC50 value.
-
Visualizations
Caption: FGFR1 signaling pathway and point of inhibition.
Caption: Troubleshooting workflow for inactive FGFR1 inhibitor.
Caption: Mechanisms of resistance to FGFR1 inhibitors.
References
- 1. This compound | FGFR | | Invivochem [invivochem.com]
- 2. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Potent kinase inhibitors from the Merck KGaA OGHL: Novel hits against Trypanosoma brucei with potential for repurposing | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. labshake.com [labshake.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Phospho-FGF Receptor (Tyr653/654) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Discovery of novel non-ATP competitive FGFR1 inhibitors and evaluation of their anti-tumor activity in non-small cell lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. infigratinib [drugcentral.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Infigratinib | FGFR | Apoptosis | TargetMol [targetmol.com]
- 17. glpbio.com [glpbio.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. HTScan® FGF Receptor 1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 22. promega.jp [promega.jp]
How to improve the stability of FGFR1 inhibitor-8 in solution
Welcome to the technical support center for FGFR1 Inhibitor-8. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this inhibitor in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning the stability of the inhibitor in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as PRN1371, is a potent and selective irreversible covalent inhibitor of the Fibroblast Growth Factor Receptors (FGFR) 1, 2, 3, and 4.[1][2] Its chemical name is 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one.[1] As a covalent inhibitor, it forms a stable, irreversible bond with a cysteine residue within the ATP-binding pocket of the FGFRs, leading to prolonged inhibition of the receptor's kinase activity even after the drug has been cleared from systemic circulation.[2][3] This pyrido[2,3-d]pyrimidine derivative represents a class of compounds with significant therapeutic potential in oncology.[4][5]
Q2: What are the general recommendations for storing and handling this compound?
For optimal stability, this compound should be stored as a solid at -20°C. Once dissolved in a solvent such as DMSO, it is recommended to prepare fresh solutions for each experiment or to store stock solutions in small, single-use aliquots at -80°C to minimize freeze-thaw cycles. For most small molecule inhibitors, a standard storage concentration of 50 mM in DMSO is recommended, provided no precipitation occurs.[6]
Q3: In which solvents can I dissolve this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments. For in vivo studies, specific formulation strategies may be required to ensure solubility and bioavailability.
Troubleshooting Guide: Stability of this compound in Solution
This guide addresses common issues related to the stability of this compound in experimental solutions.
| Problem | Potential Cause | Recommended Solution |
| Loss of inhibitor activity over time in aqueous buffer. | Hydrolysis: The acrylamide "warhead" of covalent inhibitors can be susceptible to hydrolysis, especially at non-neutral pH. The pyrido[2,3-d]pyrimidine core may also be subject to degradation. | - Prepare fresh dilutions of the inhibitor in your aqueous buffer immediately before use. - Maintain the pH of the experimental buffer within a neutral range (pH 6.8-7.4) if possible. - For longer-term experiments, consider the rate of hydrolysis at your experimental pH and temperature and replenish the inhibitor if necessary. |
| Precipitation of the inhibitor upon dilution in aqueous buffer. | Poor Solubility: this compound, like many small molecules, has limited aqueous solubility. Diluting a concentrated DMSO stock directly into an aqueous buffer can cause it to precipitate. | - Perform serial dilutions in DMSO first to a lower concentration before the final dilution into the aqueous buffer. - Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) and consistent across all experiments, including controls. - For in vivo formulations, co-solvents or other formulation vehicles may be necessary. |
| Inconsistent experimental results. | Degradation due to light or temperature: Some compounds are sensitive to light (photodegradation) or elevated temperatures, leading to a decrease in the effective concentration of the active inhibitor. | - Protect inhibitor solutions from light by using amber vials or wrapping containers in foil. - Avoid prolonged exposure of the inhibitor solution to elevated temperatures. Prepare solutions on ice when not in use. |
| Unexpected off-target effects. | Reaction with other nucleophiles: The reactive acrylamide group can potentially react with other nucleophilic species in complex biological media, such as proteins with reactive cysteine residues or components of the culture medium (e.g., glutathione). | - Be aware of the composition of your experimental medium. - In cell-based assays, the rapid formation of the covalent bond with the target FGFR is expected to minimize off-target reactions. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to assess the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
2. Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution to 100 µM in 0.1 M HCl. Incubate at 40°C for 24, 48, and 72 hours.
-
Basic Hydrolysis: Dilute the stock solution to 100 µM in 0.1 M NaOH. Incubate at 40°C for 24, 48, and 72 hours.
-
Oxidative Degradation: Dilute the stock solution to 100 µM in 3% hydrogen peroxide. Incubate at room temperature for 24, 48, and 72 hours.
-
Thermal Degradation: Store the solid compound at 60°C for 7 days. Also, incubate a 100 µM solution in a neutral buffer (e.g., PBS, pH 7.4) at 40°C for 24, 48, and 72 hours.
-
Photostability: Expose a 100 µM solution in a neutral buffer to a calibrated light source (e.g., ICH option 1) for a specified duration. A control sample should be wrapped in foil to protect it from light.
3. Sample Analysis:
-
At each time point, neutralize the acidic and basic samples.
-
Analyze all samples by High-Performance Liquid Chromatography (HPLC) with a UV detector to quantify the remaining parent compound and detect the formation of degradation products. A C18 column with a gradient of acetonitrile and water with 0.1% formic acid is a common starting point.
4. Data Interpretation:
-
Calculate the percentage of degradation for each condition.
-
Characterize any major degradation products using mass spectrometry (LC-MS) if possible.
Visualizations
FGFR1 Signaling Pathway
Caption: Simplified FGFR1 signaling pathway leading to cellular responses.
Experimental Workflow: Forced Degradation Study
Caption: Workflow for assessing the stability of this compound.
References
- 1. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: FGFR1 Inhibitor-8 Formulation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the formulation of FGFR1 inhibitor-8 and other poorly soluble kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: My this compound won't dissolve in aqueous buffers. What is the recommended starting solvent?
A1: this compound, like many kinase inhibitors, exhibits very low aqueous solubility. The recommended starting solvent for creating a stock solution is Dimethyl Sulfoxide (DMSO). For many commercially available FGFR inhibitors, solubility in DMSO is typically high, often in the range of 20-50 mg/mL.[1][2][3][4] Always start with a high-concentration stock in 100% DMSO, which can then be diluted into your aqueous experimental medium.
Q2: When I dilute my DMSO stock of this compound into my cell culture media or aqueous buffer, it precipitates. Why does this happen and how can I prevent it?
A2: This is a common issue known as "precipitation upon dilution." It occurs because the inhibitor is highly soluble in the organic solvent (DMSO) but not in the final aqueous environment. When the DMSO concentration drops significantly upon dilution, the aqueous medium can no longer keep the inhibitor in solution.
To prevent this:
-
Minimize the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% in your assay, as higher concentrations can be toxic to cells and may affect enzyme activity.[5]
-
Increase the concentration of your stock solution: By making a more concentrated stock, you can add a smaller volume to your aqueous medium, thereby keeping the final DMSO concentration low.
-
Use a pre-dilution step: Instead of diluting directly into the final buffer, try a serial dilution, for example, by first diluting the DMSO stock into a small volume of a co-solvent/water mixture before the final dilution.
-
Consider alternative formulation strategies: If precipitation persists, you may need to explore alternative solvents or solubility enhancers.
Q3: What are some alternative solvents or formulation strategies I can use if DMSO is not suitable for my experiment?
A3: If DMSO is not an option due to toxicity or interference with your assay, several alternatives can be explored:
-
Co-solvents: Mixtures of water with solvents like ethanol, polyethylene glycol 400 (PEG 400), or N-methyl-2-pyrrolidone (NMP) can increase solubility.[6]
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming inclusion complexes with enhanced aqueous solubility. Sulfobutylether-β-cyclodextrin (SBE-β-CD) and hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[7][8]
-
pH Modification: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility. For example, Ponatinib, a known FGFR1 inhibitor, is a weak base and its solubility dramatically increases at a lower pH.[9]
-
Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can be used to create micellar formulations that solubilize hydrophobic compounds, though these are more commonly used for in vivo formulations.
Q4: How do I know which alternative solvent is best for my specific FGFR1 inhibitor?
A4: The optimal solvent or formulation strategy depends on the specific physicochemical properties of your inhibitor and the requirements of your experiment. A systematic solubility screening study is the best approach. This involves testing the solubility of your compound in a range of different solvent systems. See the detailed experimental protocol below for guidance.
Q5: Can the solvent itself affect my experimental results?
A5: Yes, it is crucial to include a "vehicle control" in all experiments. This is a control group that receives the same concentration of the solvent (e.g., 0.1% DMSO in media) without the inhibitor. This will help you determine if the solvent itself has any effect on cell viability, enzyme activity, or other parameters being measured.[5]
Data Summary: Solubility of Representative FGFR Inhibitors
Since "this compound" is a generic designation, we present solubility data for two well-characterized, poorly soluble FGFR inhibitors, Ponatinib and AZD4547 , to provide a quantitative reference.
| Compound | Solvent System | Solubility | Reference |
| Ponatinib | DMSO | ~20 mg/mL | [1] |
| Dimethylformamide (DMF) | ~20 mg/mL | [1] | |
| Ethanol | Up to 25 mg/mL (with warming) | [2] | |
| Aqueous Buffer (pH 7.5) | 0.16 µg/mL | [9] | |
| Aqueous Buffer (pH 2.7) | 3.44 µg/mL | [9] | |
| Aqueous Buffer (pH 1.7) | 7790 µg/mL | [9] | |
| 1:3 DMF:PBS (pH 7.2) | ~0.25 mg/mL | [1] | |
| AZD4547 | DMSO | ~25 - 50 mg/mL | [3][4] |
| Dimethylformamide (DMF) | ~25 mg/mL | [3] | |
| Ethanol | ~1.6 mg/mL | [3] | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [3] | |
| Water | < 1 mg/mL (insoluble or slightly soluble) | [4] |
Note: Solubility values can vary depending on the exact experimental conditions (temperature, buffer composition, etc.).
Experimental Protocols
Protocol: Kinetic Solubility Assessment of a Poorly Soluble Inhibitor
This protocol describes a high-throughput method to quickly assess the solubility of an inhibitor in various aqueous-based solvent systems.
1. Materials:
-
This compound (solid powder)
-
100% DMSO
-
Alternative solvents to be tested (e.g., PEG 400, Ethanol)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well microplate (UV-transparent)
-
Plate reader capable of measuring absorbance
2. Procedure:
-
Prepare a high-concentration stock solution: Dissolve the inhibitor in 100% DMSO to a final concentration of 10 mM.
-
Prepare solvent plates: In a 96-well plate, prepare your desired range of solvent systems. For example, to test the effect of PEG 400, you can prepare wells with 0%, 5%, 10%, 20%, and 40% PEG 400 in PBS.
-
Add inhibitor stock to solvent plate: Add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution to each well of the solvent plate (containing, for example, 198 µL of the respective solvent system). This will result in a 1:100 dilution and a final inhibitor concentration of 100 µM.
-
Incubate and observe: Shake the plate for 1-2 hours at room temperature, protected from light.
-
Measure turbidity: Use a plate reader to measure the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm or 750 nm). An increase in absorbance indicates the formation of a precipitate.
-
Determine kinetic solubility: The kinetic solubility is the highest concentration of the compound that does not result in a significant increase in absorbance compared to the vehicle control.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inhibitor precipitates immediately upon dilution in aqueous media. | The compound has very low aqueous solubility and the final DMSO concentration is too low to keep it in solution. | - Make a more concentrated DMSO stock to reduce the volume added. - Perform a serial dilution, first into an intermediate solvent before the final aqueous buffer. - Test alternative solvents like PEG 400 or cyclodextrins. |
| Solution is initially clear but becomes cloudy over time. | The compound is supersaturated and is slowly precipitating out of solution. The compound may also be unstable in the chosen solvent. | - Lower the final concentration of the inhibitor. - Use a formulation with a solubilizing agent like cyclodextrin to improve stability in solution. - Prepare solutions fresh before each experiment. |
| Inconsistent results between experiments. | - Inconsistent preparation of stock or working solutions. - Precipitation of the inhibitor in some wells but not others. - The solvent is affecting the biological assay. | - Ensure accurate and consistent pipetting. - Visually inspect all solutions for precipitation before use. - Always run a vehicle control to check for solvent effects. - Consider the effect of the solvent on enzyme kinetics; high concentrations of organic solvents can denature proteins. |
| No inhibitory effect observed at expected concentrations. | The inhibitor has precipitated out of solution, so the actual concentration is much lower than the calculated concentration. | - Confirm solubility at the tested concentration using the kinetic solubility protocol. - Filter a sample of the final working solution and measure the concentration of the soluble fraction using HPLC to determine the actual concentration. |
Visualizations
FGFR1 Signaling Pathway
Caption: Simplified FGFR1 signaling pathways and the point of action for this compound.
Troubleshooting Workflow for Inhibitor Precipitation
Caption: A logical workflow for troubleshooting precipitation issues with this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Ponatinib CAS#: 943319-70-8 [m.chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. AZD4547 | FGFR Inhibitor | Anticancer | TargetMol [targetmol.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estimation of drug solubility in water, PEG 400 and their binary mixtures using the molecular structures of solutes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cyclodextrinnews.com [cyclodextrinnews.com]
- 8. Evaluation of Solubility, Dissolution Rate, and Oral Bioavailability of β-Cyclodextrin and Hydroxypropyl β-Cyclodextrin as Inclusion Complexes of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tga.gov.au [tga.gov.au]
Technical Support Center: Interpreting Unexpected Results from FGFR1 Inhibitor Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FGFR1 inhibitors. Unexpected results can arise from various factors, including experimental design, off-target effects, or inherent biological complexities. This guide aims to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: My FGFR1 inhibitor shows lower potency (higher IC50) in cellular assays compared to biochemical assays. Why is this?
A1: This is a common observation. Several factors can contribute to this discrepancy:
-
Cellular permeability: The inhibitor may have poor membrane permeability, resulting in lower intracellular concentrations.
-
Efflux pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Protein binding: The inhibitor can bind to plasma proteins in the cell culture medium or intracellular proteins, reducing its free concentration available to bind to FGFR1.
-
ATP competition: In a cellular environment, the inhibitor must compete with high physiological concentrations of ATP, which can be much higher than those used in biochemical kinase assays.[1]
-
Signal amplification: Downstream signaling pathways can be amplified, meaning that even partial inhibition of FGFR1 kinase activity at the cellular level might not be sufficient to produce a significant phenotypic effect.
Q2: I am observing cell death in cell lines that do not have FGFR1 amplification or activating mutations. What could be the reason?
A2: This could be due to off-target effects of the inhibitor. Many kinase inhibitors, particularly multi-kinase inhibitors, can affect other kinases besides FGFR1.[2][3] For example, some FGFR inhibitors also show activity against VEGFRs, PDGFRs, and Src family kinases.[3][4][5] It is also possible that these cell lines have a previously uncharacterized dependence on FGFR signaling.[2]
Q3: My cells develop resistance to the FGFR1 inhibitor over time. What are the potential mechanisms?
A3: Acquired resistance to FGFR1 inhibitors is a significant challenge. Common mechanisms include:
-
Secondary mutations in the FGFR1 kinase domain: Gatekeeper mutations, such as the V561M mutation in FGFR1, can reduce the binding affinity of the inhibitor.[6][7]
-
Activation of bypass signaling pathways: Upregulation of other receptor tyrosine kinases (e.g., EGFR, MET) can compensate for the inhibition of FGFR1 signaling and reactivate downstream pathways like RAS-RAF-ERK and PI3K-AKT-mTOR.[8][9][10]
-
Amplification of FGFR1 or downstream signaling components: Increased expression of the target protein or downstream effectors can overcome the inhibitory effect.
-
Drug efflux: Increased expression of drug efflux pumps can reduce the intracellular concentration of the inhibitor.
Q4: What are the common side effects observed with FGFR inhibitors in clinical studies, and what is the underlying mechanism?
A4: FGFR inhibitors have a distinct set of on-target toxicities. Common side effects include hyperphosphatemia, dry mouth, skin and nail changes, and ocular toxicities.[11][12]
-
Hyperphosphatemia: FGFR1, in conjunction with its co-receptor Klotho and ligand FGF23, plays a crucial role in phosphate homeostasis in the kidneys.[6] Inhibition of FGFR1 signaling disrupts this process, leading to increased phosphate reabsorption and elevated serum phosphate levels.[6][13]
-
Diarrhea: Inhibition of FGFR4 in the liver can alter bile acid metabolism, leading to diarrhea.[12][13]
Troubleshooting Guide
Issue 1: Inconsistent Results in Cell Viability Assays
| Symptom | Possible Cause | Suggested Solution |
| High variability between replicates. | - Uneven cell seeding.- Edge effects in the plate.- Inconsistent inhibitor concentration. | - Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Prepare a master mix of the inhibitor dilution. |
| No dose-dependent effect observed. | - Inhibitor is inactive or degraded.- Cell line is not dependent on FGFR1 signaling.- Assay incubation time is too short or too long. | - Verify the identity and purity of the inhibitor. Store it properly.- Confirm FGFR1 expression and activation in your cell line.- Optimize the incubation time for your specific cell line and inhibitor. |
| Unexpected increase in cell viability at certain concentrations. | - Off-target effects leading to pro-proliferative signals.- Hormesis effect. | - Test the inhibitor in a panel of cell lines with varying FGFR1 dependency.- Perform a kinome scan to identify off-target activities. |
Issue 2: Western Blotting Problems for p-FGFR1
| Symptom | Possible Cause | Suggested Solution |
| No or weak p-FGFR1 signal. | - Low level of basal FGFR1 activation.- Ineffective antibody.- Phosphatase activity during sample preparation. | - Stimulate cells with an appropriate FGF ligand (e.g., FGF1, FGF2) before lysis.[14]- Use a validated antibody for phosphorylated FGFR1.[15][16]- Include phosphatase inhibitors in your lysis buffer. |
| High background signal. | - Antibody concentration is too high.- Insufficient blocking.- Non-specific antibody binding. | - Titrate the primary antibody concentration.- Increase the blocking time or use a different blocking agent (e.g., BSA instead of milk).[15]- Include a negative control (e.g., cells not expressing FGFR1). |
| Inconsistent band intensity. | - Uneven protein loading.- Incomplete protein transfer. | - Use a loading control (e.g., GAPDH, β-actin) to normalize the data.- Optimize the transfer conditions (time, voltage). |
Quantitative Data Summary
Table 1: Biochemical Potency of Various FGFR Inhibitors
| Inhibitor | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| Pemigatinib | 0.4 | 0.5 | 1.2 | 30 | [5] |
| Infigratinib (BGJ398) | 0.9 | 1.4 | 1 | >40-fold selective vs FGFR4 | [5] |
| AZD4547 | 0.2 | 2.5 | 1.8 | Weaker activity | [5] |
| Futibatinib (TAS-120) | 1.8 | 1.4 | 1.6 | 3.7 | [5] |
| PD173074 | ~25 | - | - | - | [5] |
| PRN1371 | 0.6 | 1.3 | 4.1 | 19.3 | [5] |
Table 2: Cellular Proliferation IC50 Values for Selected FGFR Inhibitors
| Cell Line | FGFR Aberration | Inhibitor | IC50 (µM) | Reference |
| H1581 (Lung) | FGFR1 Amplification | Lucitanib | 0.045 - 3.16 | [17] |
| SNU16 (Gastric) | FGFR2 Amplification | Lucitanib | 0.045 - 3.16 | [17] |
| Tel-FGFR1 Ba/F3 | - | FIIN-1 | 0.014 | [2] |
Experimental Protocols
Cell Viability (MTS) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of the FGFR1 inhibitor in the appropriate cell culture medium. Replace the existing medium with the medium containing the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Western Blotting for Phospho-FGFR1
-
Cell Lysis: After treatment with the FGFR1 inhibitor and/or FGF ligand, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.[15]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[15]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-FGFR1 (e.g., p-FGFR1 Tyr653/654) diluted in blocking buffer overnight at 4°C.[15]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total FGFR1 and a loading control (e.g., GAPDH) for normalization.
Kinase Binding Assay (LanthaScreen™ Eu Kinase Binding Assay)
-
Reagent Preparation: Prepare 3X solutions of the test compound, a mixture of Eu-labeled anti-tag antibody and the FGFR1 kinase, and an Alexa Fluor™ 647-labeled kinase tracer.
-
Assay Plate Setup: In a 384-well plate, add 5 µL of the test compound solution.
-
Kinase/Antibody Addition: Add 5 µL of the kinase/antibody mixture to each well.
-
Tracer Addition: Add 5 µL of the tracer solution to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Plate Reading: Read the plate using a fluorescence plate reader capable of measuring FRET (Fluorescence Resonance Energy Transfer) between the europium donor and the Alexa Fluor™ 647 acceptor.
-
Data Analysis: A decrease in the FRET signal indicates displacement of the tracer by the inhibitor. Calculate IC50 values based on the dose-response curve.
Signaling Pathways and Experimental Workflows
Caption: Simplified FGFR1 signaling pathway and the point of intervention for FGFR1 inhibitors.
Caption: Experimental workflow for Western Blotting analysis of FGFR1 phosphorylation.
Caption: A logical troubleshooting guide for unexpected cell viability assay results.
References
- 1. Discovery of novel non-ATP competitive FGFR1 inhibitors and evaluation of their anti-tumor activity in non-small cell lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. selleckchem.com [selleckchem.com]
- 6. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of resistance to FGFR1 inhibitors in FGFR1-driven leukemias and lymphomas: implications for optimized treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genomic aberrations in the FGFR pathway: opportunities for targeted therapies in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. m.youtube.com [m.youtube.com]
- 12. targetedonc.com [targetedonc.com]
- 13. researchgate.net [researchgate.net]
- 14. Antibody-induced dimerization of FGFR1 promotes receptor endocytosis independently of its kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. FGF Receptor 1 Antibody | Cell Signaling Technology [cellsignal.com]
- 17. In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing FGFR1 Inhibitor-Induced Side Effects Through Treatment Schedule Adjustments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The focus is on mitigating side effects associated with Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors by adjusting treatment schedules.
Frequently Asked Questions (FAQs)
Hyperphosphatemia Management
Q1: We are observing significant hyperphosphatemia in our in-vivo models treated with a continuous daily dose of an FGFR1 inhibitor. What is the first line of action, and how can the treatment schedule be adjusted?
A1: Hyperphosphatemia is a common on-target effect of FGFR inhibition and is often an indicator of target engagement.[1][2] The initial management strategy should involve dietary phosphate restriction. If hyperphosphatemia persists, the introduction of phosphate binders can be considered.[3]
From a scheduling perspective, several strategies can be employed:
-
Dose Interruption: Temporarily halt dosing until serum phosphate levels return to a manageable range (<5.5 mg/dL).[4]
-
Dose Reduction: If hyperphosphatemia recurs upon re-initiation of the drug, a dose reduction is recommended.[4][5]
-
Intermittent Dosing: For some FGFR inhibitors, an intermittent dosing schedule is standard. For example, pemigatinib is approved with a 14-days-on, 7-days-off schedule, and infigratinib with a 21-days-on, 7-days-off schedule.[6][7] This "off" period allows for the recovery of normal phosphate homeostasis. A clinical study comparing intermittent versus continuous dosing of pemigatinib showed that the intermittent schedule led to fewer dose interruptions and reductions.[8]
Q2: Is there a specific protocol for dose adjustment of FGFR1 inhibitors in response to hyperphosphatemia?
A2: Yes, for some inhibitors, there are established protocols. For instance, the dosing for erdafitinib includes a planned dose increase based on tolerability and serum phosphate levels. The recommended starting dose is 8 mg once daily, with a potential increase to 9 mg once daily after 14 to 21 days if serum phosphate levels are below 5.5 mg/dL and there are no significant adverse reactions.[9][10] This indicates a strategy of starting at a lower dose and escalating if the on-target effect of hyperphosphatemia is not excessive.
Dermatologic and Nail Toxicities
Q3: Our long-term animal studies are showing severe dermatologic side effects, including hand-foot syndrome and nail toxicities. How can we adjust the dosing schedule to mitigate these?
A3: Dermatologic toxicities are a known class effect of FGFR inhibitors.[11] Similar to managing hyperphosphatemia, dose interruption and reduction are key strategies. For hand-foot syndrome, lifestyle changes and moisturizing creams are initial recommendations.[3] If the toxicities are severe (Grade 2 or higher), a dose interruption should be considered until the symptoms improve. Upon resuming treatment, a lower dose may be necessary.[5] The FIGHT-101 study of pemigatinib, which compared intermittent and continuous dosing, found that the intermittent dosing group had fewer dose reductions due to treatment-emergent adverse events.[8] This suggests that planned breaks in treatment can lessen the cumulative dermatologic toxicity.
Ocular Toxicities
Q4: We have observed central serous retinopathy in a subset of our experimental subjects. What is the recommended course of action regarding the treatment schedule?
A4: Ocular toxicities, such as central serous retinopathy and dry eye, are serious potential side effects of FGFR inhibitors.[2][12] The immediate action should be to withhold the FGFR inhibitor.[3] A thorough ophthalmologic evaluation is crucial. For many patients, these ocular issues are reversible with dose interruption.[12] If the toxicity resolves, the inhibitor can be resumed at a lower dose.[5] For grade 4 ocular side effects, permanent discontinuation of the drug should be considered.[5] Prophylactic use of lubricating eye drops is also recommended to manage dry eyes.[13]
Gastrointestinal Side Effects
Q5: Diarrhea is a significant issue in our preclinical trial. Can a change in dosing schedule help manage this?
A5: Diarrhea is a common gastrointestinal side effect of FGFR inhibitors and its incidence can vary between different inhibitors, potentially related to their selectivity for FGFR4.[2] Standard management includes anti-diarrheal agents like loperamide.[3] For higher-grade diarrhea, dose interruption is recommended until the symptoms resolve. The treatment can then be resumed at a reduced dose.[12] While specific studies comparing different schedules for diarrhea management are less common, the principle of reducing drug exposure through intermittent dosing or dose reduction can be applied.
Quantitative Data Summary
Table 1: Comparison of Dose Modifications in Intermittent vs. Continuous Dosing of Pemigatinib (FIGHT-101 Study) [8]
| Dosing Schedule | Dose Interruptions | Dose Reductions | Treatment Discontinuation due to TEAEs |
| Intermittent Dosing (ID) | 32.9% | 5.7% | 8.6% |
| Continuous Dosing (CD) | 74.1% | 17.2% | 12.1% |
Table 2: Incidence of Common Adverse Events with Approved FGFR Inhibitors and Dose Modification Rates
| Inhibitor (Dosing Schedule) | Most Common Adverse Events (Any Grade) | Dose Interruption Rate | Dose Reduction Rate |
| Erdafitinib (Continuous) | Hyperphosphatemia, stomatitis, nail disorders, central serous retinopathy, palmar-plantar erythrodysesthesia syndrome.[9][10] | 68% (due to any AE)[10] | 53% (due to any AE)[10] |
| Pemigatinib (Intermittent: 14 days on, 7 off) | Hyperphosphatemia, alopecia, diarrhea, nail toxicity, fatigue, stomatitis, dry eye.[14] | 51.6% (in FIGHT-101, all AEs)[8] | 10.9% (in FIGHT-101, all AEs)[8] |
| Infigratinib (Intermittent: 21 days on, 7 off) | Hyperphosphatemia, nail toxicity, stomatitis, dry eye, fatigue, alopecia, palmar-plantar erythrodysesthesia.[15][16] | 64% (due to any AE)[15] | 60% (due to any AE)[15] |
Experimental Protocols
Protocol 1: Dose Escalation and Schedule Evaluation in a Phase I Study of an Oral Selective FGFR Inhibitor (Debio 1347)
-
Objective: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of Debio 1347.
-
Methodology: A dose-escalation study was conducted with patients receiving doses from 10 to 150 mg/day. A 3+3+3 design was used to escalate the dose. Dose modifications due to adverse events were recorded.
-
Key Findings: Dermatologic toxicity became dose-limiting at ≥80 mg/day. At doses of 60 and 80 mg, dose reductions were required in 20% of patients, while at ≥110 mg, 7 of 9 patients required a dose reduction, primarily due to hyperphosphatemia, stomatitis, and skin/nail toxicities. No dose reductions were needed at doses up to 40 mg. This suggests a dose-dependent increase in toxicity that can be managed by adjusting the dose level.[17]
Protocol 2: Comparison of Intermittent vs. Continuous Dosing of Pemigatinib (FIGHT-101 Study)
-
Objective: To evaluate the safety and efficacy of pemigatinib with different dosing schedules.
-
Methodology: Patients were enrolled into two main groups: an intermittent dosing (ID) group (receiving daily doses of 1 to 20 mg) and a continuous dosing (CD) group (receiving daily doses of 9, 13.5, or 20 mg continuously). Treatment-emergent adverse events (TEAEs) leading to dose interruptions, reductions, and discontinuations were recorded and compared between the two groups.
-
Key Findings: The intermittent dosing schedule was associated with a lower incidence of dose interruptions and reductions compared to the continuous dosing schedule, suggesting better tolerability.[8]
Visualizations
Caption: Simplified FGFR1 signaling pathway and point of inhibition.
Caption: General workflow for dose adjustment based on toxicity.
References
- 1. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. Clinical development and management of adverse events associated with FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncologynewscentral.com [oncologynewscentral.com]
- 5. mdpi.com [mdpi.com]
- 6. Clinical Review - Pemigatinib (Pemazyre) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Infigratinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. Balversa (Erdafitinib Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. drugs.com [drugs.com]
- 12. Erdafitinib (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 13. Erdafitinib Uses, Side Effects & Warnings [drugs.com]
- 14. FDA Approval Summary: Pemigatinib for Previously Treated, Unresectable Locally Advanced or Metastatic Cholangiocarcinoma with FGFR2 Fusion or Other Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Infigratinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fda.gov [fda.gov]
- 17. aacrjournals.org [aacrjournals.org]
Technical Support Center: Overcoming FGFR1 Inhibitor Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments on bypass signaling pathways leading to FGFR1 inhibitor resistance.
Troubleshooting Guides
This section offers solutions to common experimental problems in a question-and-answer format.
Issue 1: Cells are intrinsically resistant to the FGFR1 inhibitor, or the inhibitor shows a weaker-than-expected effect.
-
Question: My cancer cell line, which has an FGFR1 amplification, is not responding to the FGFR1 inhibitor as expected. What could be the reason?
-
Answer: There are several potential reasons for the lack of response to an FGFR1 inhibitor, even in cell lines with FGFR1 amplification. Here are a few possibilities and how to investigate them:
-
Low FGFR1 protein expression: FGFR1 gene amplification does not always correlate with high protein expression. It is crucial to confirm FGFR1 protein levels in your cell line.[1]
-
Co-activation of other receptor tyrosine kinases (RTKs): The cancer cells might be dependent on parallel signaling pathways driven by other RTKs, such as MET or EGFR.[1][2] This co-dependence can render the cells less sensitive to the inhibition of a single pathway.
-
Pre-existing resistant subclones: The parental cell line may contain a small subpopulation of cells that are already resistant to the FGFR1 inhibitor.[3] These can be selected for and expanded during treatment.
Troubleshooting Steps:
-
Confirm FGFR1 Expression: Perform a western blot to verify the levels of total FGFR1 protein in your cell line.
-
Assess Baseline Activation of Other RTKs: Use a phospho-RTK array to screen for the activation of other RTKs in your untreated cells.
-
Evaluate Downstream Signaling: Check the basal phosphorylation levels of key downstream signaling molecules like AKT and ERK.[1] High basal activation of these pathways, even in the presence of an FGFR1 inhibitor, could indicate the presence of bypass signaling.
-
Issue 2: Acquired resistance develops after initial sensitivity to the FGFR1 inhibitor.
-
Question: My cells were initially sensitive to the FGFR1 inhibitor, but after a period of treatment, they have become resistant. How can I identify the mechanism of resistance?
-
Answer: The development of acquired resistance is a common phenomenon. The most frequent mechanisms include the activation of bypass signaling pathways or the acquisition of secondary mutations in FGFR1.[4] Here’s how you can investigate these possibilities:
Troubleshooting Steps:
-
Analyze Downstream Signaling Pathways: Perform a western blot to compare the phosphorylation status of key signaling proteins in the parental (sensitive) and resistant cells, both with and without inhibitor treatment. Pay close attention to the phosphorylation of ERK (p-ERK) and AKT (p-AKT).[3][5] A sustained or reactivated phosphorylation in the resistant cells in the presence of the inhibitor points towards a bypass mechanism.
-
Screen for Bypass RTK Activation: Use a phospho-RTK array to identify any upregulated or newly activated RTKs in the resistant cells compared to the parental cells. Common culprits include MET, EGFR, and other ERBB family members.[1][4]
-
Sequence the FGFR1 Kinase Domain: Extract DNA from both parental and resistant cells and sequence the kinase domain of FGFR1 to check for the presence of known gatekeeper mutations, such as the V561M mutation.[6]
-
Investigate Downstream Mutations: If you observe reactivation of the MAPK or PI3K/AKT pathways without evidence of alternative RTK activation, consider sequencing key downstream genes like NRAS, BRAF, PIK3CA, and checking for loss of PTEN.[4][7]
-
Issue 3: Inconsistent results in cell viability assays.
-
Question: I am getting variable IC50 values for my FGFR1 inhibitor in different experiments. What could be causing this?
-
Answer: Inconsistent IC50 values can arise from several experimental factors. Here are some key aspects to control for:
-
Cell density: The number of cells seeded per well can significantly impact the calculated IC50.[8]
-
Assay duration: The length of time cells are exposed to the inhibitor before the viability readout can affect the results.[9]
-
Inhibitor stability: Ensure the inhibitor is properly stored and that the stock solutions are not degraded.
-
Cell line heterogeneity: Over time and with repeated passaging, cell lines can drift, leading to changes in their sensitivity to drugs.
Troubleshooting Steps:
-
Standardize Seeding Density: Optimize and strictly adhere to a consistent cell seeding density for all experiments.
-
Fix Assay Duration: Use a fixed and consistent incubation time for the inhibitor treatment.
-
Aliquot Inhibitor Stocks: Prepare single-use aliquots of your inhibitor to avoid repeated freeze-thaw cycles.
-
Use Low-Passage Cells: Thaw a fresh vial of low-passage cells periodically to ensure consistency.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the mechanisms of FGFR1 inhibitor resistance.
-
Question 1: What are the most common bypass signaling pathways that lead to FGFR1 inhibitor resistance?
-
Answer: The most frequently observed bypass pathways involve the activation of other receptor tyrosine kinases (RTKs) that can subsequently reactivate downstream signaling cascades, primarily the MAPK and PI3K/AKT pathways.[4] Key bypass RTKs include:
-
MET: Amplification or overexpression of MET can lead to the activation of PI3K/AKT and MAPK signaling, bypassing the need for FGFR1 signaling.[1]
-
EGFR and other ERBB family members: Upregulation and activation of EGFR or HER2/3 can also sustain downstream signaling in the presence of an FGFR1 inhibitor.[4][10]
-
AXL: Activation of the AXL receptor tyrosine kinase has also been implicated in resistance to FGFR inhibitors.
-
-
Question 2: How does the reactivation of the MAPK and PI3K/AKT pathways contribute to resistance?
-
Answer: The MAPK (RAS-RAF-MEK-ERK) and PI3K/AKT/mTOR pathways are critical for cell proliferation, survival, and growth.[11] FGFR1 signaling normally activates these pathways. When FGFR1 is inhibited, cancer cells can develop resistance by finding alternative ways to reactivate these same pathways.[3] This can occur through:
-
Mutations in downstream effectors: Activating mutations in genes like NRAS or BRAF can constitutively activate the MAPK pathway, making it independent of upstream signals from FGFR1.[3] Similarly, activating mutations in AKT1 or loss of the tumor suppressor PTEN can lead to persistent PI3K/AKT pathway activation.[4][7]
-
Upregulation of other RTKs: As mentioned above, other RTKs can be activated to signal through the MAPK and PI3K/AKT pathways.
-
-
Question 3: What is a "gatekeeper" mutation and how does it cause resistance?
-
Answer: A gatekeeper mutation is a specific type of mutation that occurs in the kinase domain of the target protein, in this case, FGFR1.[4] This mutation is located in a critical residue that "guards" the ATP-binding pocket of the kinase. The mutation, such as the V561M substitution in FGFR1, can sterically hinder the binding of the inhibitor to the ATP pocket, thereby preventing the drug from exerting its inhibitory effect.[6] This allows the FGFR1 kinase to remain active and continue signaling, even in the presence of the drug.
-
Question 4: Can resistance be overcome?
-
Answer: Yes, in many cases, resistance can be overcome with combination therapies.[3] The appropriate combination strategy depends on the specific mechanism of resistance:
-
Bypass RTK activation: If resistance is mediated by the activation of another RTK like MET or EGFR, combining the FGFR1 inhibitor with an inhibitor targeting the specific bypass RTK can be effective.[1]
-
Downstream pathway reactivation: If the MAPK or PI3K/AKT pathways are reactivated, combining the FGFR1 inhibitor with a MEK inhibitor or a PI3K/AKT/mTOR inhibitor, respectively, can restore sensitivity.[3][4]
-
Gatekeeper mutations: Resistance due to gatekeeper mutations may be overcome by next-generation FGFR1 inhibitors that are designed to bind effectively to the mutated kinase.[4]
-
Data Presentation
Table 1: IC50 Values of FGFR1 Inhibitors in Sensitive and Resistant Cell Lines
| Cell Line | FGFR1 Inhibitor | IC50 (Sensitive) | IC50 (Resistant) | Fold Change | Reference |
| H1581 | AZD4547 | ~10 nM | >1 µM | >100 | [1][3] |
| H1581 | BGJ398 | ~2 nM | >1 µM | >500 | [3] |
| DMS114 | BGJ398 | ~50 nM | >1 µM | >20 | [3] |
| H1581 | BAY1163877 | ~250 nM | >10 µM | >40 | [1] |
Table 2: Frequency of MET Amplification in Acquired Resistance to FGFR Inhibitors in Preclinical Models
| Cancer Type | Cell Line | FGFR Inhibitor | Frequency of MET Amplification in Resistant Clones | Reference |
| Lung Cancer | H1581 | AZD4547 | High | [1] |
| Lung Cancer | DMS114 | BGJ398 | Not detected (resistance driven by other mechanisms) | [3] |
Experimental Protocols
Protocol 1: Generation of FGFR1 Inhibitor-Resistant Cell Lines
This protocol describes a method for generating cell lines with acquired resistance to an FGFR1 inhibitor through continuous exposure.[3]
-
Initial Culture: Plate the parental (sensitive) cancer cell line at approximately 80% confluency in a T75 flask.
-
Inhibitor Treatment: Add the FGFR1 inhibitor at a constant concentration (e.g., 1 µM).
-
Recovery: After 48-72 hours of treatment, remove the medium containing the inhibitor and replace it with fresh medium without the inhibitor.
-
Cell Growth: Allow the cells to recover and resume proliferation.
-
Repeat Cycles: Once the cells have recovered, repeat the cycle of inhibitor treatment and recovery.
-
Establishment of Resistance: Continue these cycles until the cells can proliferate in the continuous presence of the inhibitor at a rate similar to untreated parental cells. This process can take several weeks to months.
-
Verification: Confirm resistance by performing a cell viability assay to compare the IC50 of the resistant line to the parental line.
Protocol 2: Western Blot for Phospho-ERK and Phospho-AKT
This protocol outlines the steps for detecting the activation of the MAPK and PI3K/AKT pathways.[5][12]
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Prepare samples by mixing the protein lysate with Laemmli sample buffer and boiling for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-ERK (p-ERK), total ERK, phospho-AKT (p-AKT), and total AKT overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 3: Cell Viability (IC50) Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of an FGFR1 inhibitor using an MTT or similar colorimetric assay.[2][13]
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Dilution: Prepare a serial dilution of the FGFR1 inhibitor in culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 or 96 hours).[9]
-
Viability Reagent: Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Readout: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of the inhibitor concentration. Fit a sigmoidal dose-response curve to the data to determine the IC50 value.[14]
Visualizations
Caption: Simplified overview of FGFR1 downstream signaling pathways.
Caption: Activation of alternative RTKs as a bypass mechanism.
Caption: Workflow for generating and analyzing resistant cell lines.
References
- 1. Activation of the Met kinase confers acquired drug resistance in FGFR-targeted lung cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BioRender App [app.biorender.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to FGFR1 inhibitors in FGFR1-driven leukemias and lymphomas: implications for optimized treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. FGFR1 activation is an escape mechanism in human lung cancer cells resistant to afatinib, a pan-EGFR family kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. clyte.tech [clyte.tech]
How to confirm target engagement of FGFR1 inhibitor-8 in cells
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for confirming the cellular target engagement of FGFR1 inhibitor-8.
Frequently Asked Questions (FAQs)
Q1: What is target engagement and why is it critical to confirm?
A1: Target engagement is the direct physical interaction of a drug molecule with its intended protein target within a cell. Confirming target engagement is a critical step in drug discovery because it validates that the inhibitor reaches and binds to its target (FGFR1) in a complex cellular environment. This confirmation links the biochemical activity of the compound to its cellular-level effects, ensuring that observed phenotypic changes, such as reduced cell proliferation, are a direct result of the inhibitor acting on its intended target.
Q2: What are the primary methods to confirm FGFR1 target engagement in cells?
A2: The primary methods to directly or indirectly measure the engagement of this compound in cells include:
-
Cellular Thermal Shift Assay (CETSA®): A biophysical method that directly assesses the binding of the inhibitor to FGFR1 by measuring changes in the protein's thermal stability.[1][2]
-
Western Blotting (Immunoblotting): An antibody-based method to indirectly measure target engagement by quantifying the inhibition of FGFR1 autophosphorylation and the phosphorylation of its downstream signaling proteins like ERK and AKT.[3][4]
-
In-Cell Kinase Assays: These assays measure the enzymatic activity of FGFR1 directly within permeabilized cells, assessing the inhibitor's ability to block its kinase function.
-
Target Occupancy Assays: Advanced methods, often using fluorescently labeled tracers or covalent probes, to quantify the percentage of the target protein that is bound by the inhibitor at a given time.[5]
Q3: How does a small molecule inhibitor like this compound work?
A3: Small molecule inhibitors of FGFR1 are typically tyrosine kinase inhibitors (TKIs) that function by binding to the ATP-binding pocket within the cytoplasmic kinase domain of the receptor.[6] This competitive binding prevents ATP from accessing the site, thereby blocking the autophosphorylation of the receptor that is necessary for its activation.[6] By inhibiting the kinase activity of FGFR1, these compounds effectively shut down the downstream signaling pathways that promote cell proliferation and survival, such as the RAS/MAPK and PI3K/AKT pathways.[7][8][9]
Experimental Protocols and Methodologies
Method 1: Cellular Thermal Shift Assay (CETSA®)
This protocol outlines the use of CETSA to detect the thermal stabilization of FGFR1 upon binding of inhibitor-8, providing direct evidence of target engagement.[10]
Principle: Ligand binding often increases the thermal stability of a protein.[1] CETSA leverages this by heating cell lysates treated with the inhibitor to various temperatures. Stabilized proteins remain soluble at higher temperatures compared to their unbound state.[2]
Workflow Diagram:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
-
Cell Treatment: Culture cells known to express FGFR1 to approximately 80% confluency. Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) under normal culture conditions.
-
Cell Lysis: Harvest the cells and lyse them using a suitable buffer (e.g., PBS with protease and phosphatase inhibitors) through physical methods like freeze-thaw cycles. Avoid using harsh detergents that could denature the target protein.
-
Heating Step: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[2]
-
Separation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of soluble FGFR1 in each sample using Western blotting.
-
Data Interpretation: Quantify the FGFR1 band intensity for each temperature point. Plot the percentage of soluble FGFR1 relative to the unheated control against temperature. A successful target engagement will result in a rightward shift of the melting curve for inhibitor-treated samples compared to the vehicle control, indicating increased thermal stability.
Method 2: Western Blotting for Downstream Pathway Inhibition
This protocol assesses target engagement indirectly by measuring the inhibition of FGFR1-mediated signaling cascades.
Principle: Activated FGFR1 autophosphorylates and subsequently phosphorylates downstream effector proteins, primarily in the MAPK and PI3K/AKT pathways.[9][11] An effective inhibitor will reduce the levels of these phosphorylated proteins without affecting the total protein levels.
Signaling Pathway Diagram:
Caption: Key downstream pathways regulated by FGFR1.
Detailed Protocol:
-
Cell Stimulation and Treatment: Culture cells to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal signaling activity.
-
Inhibitor Pre-incubation: Pre-treat the cells with different concentrations of this compound or vehicle control for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with a suitable FGF ligand (e.g., FGF2) for 15-30 minutes to activate the FGFR1 pathway. Include an unstimulated control.
-
Lysis and Protein Quantification: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies against p-FGFR1, p-ERK, p-AKT, and their corresponding total protein counterparts (total FGFR1, ERK, AKT). Use appropriate secondary antibodies.
-
Data Interpretation: Detect the signal using chemiluminescence. A successful engagement and inhibition will be shown by a dose-dependent decrease in the signals for p-FGFR1, p-ERK, and p-AKT, while total protein levels remain unchanged.
Data Summary
The following table summarizes the expected outcomes and provides a framework for interpreting quantitative data from target engagement studies.
| Parameter | Method | Expected Result with Effective Inhibitor | Key Considerations |
| EC₅₀ (CETSA) | Cellular Thermal Shift Assay | Low nanomolar to micromolar range | Represents the concentration for 50% of maximal thermal stabilization. Highly dependent on assay conditions (e.g., heating time).[10] |
| IC₅₀ (p-FGFR1) | Western Blot | Low nanomolar to micromolar range | Measures the concentration to inhibit 50% of ligand-induced FGFR1 autophosphorylation. |
| IC₅₀ (p-ERK) | Western Blot | Low nanomolar to micromolar range | Measures the concentration to inhibit 50% of downstream ERK phosphorylation. Potency should correlate with p-FGFR1 inhibition.[5] |
| IC₅₀ (Proliferation) | Cell Viability Assay | Low nanomolar to micromolar range | Measures the functional cellular outcome. Potency should correlate with pathway inhibition.[5] |
Troubleshooting Guide
Troubleshooting Workflow:
Caption: A decision tree for troubleshooting common issues.
Q4: I don't see a thermal shift in my CETSA experiment. Does this mean the inhibitor is not engaging FGFR1?
A4: Not necessarily. While a thermal shift is strong evidence for engagement, its absence is not conclusive proof of non-binding.[12]
-
Reason 1: No Stability Change: Some ligand binding events do not confer a significant change in the protein's overall thermal stability.
-
Reason 2: Experimental Conditions: The chosen temperature range or heating duration might be suboptimal for detecting a shift for FGFR1.
-
Troubleshooting Steps:
-
Use an Orthogonal Assay: Confirm the result using an indirect method like Western blotting to check for inhibition of p-ERK.
-
Optimize CETSA Parameters: Systematically vary the heating time and temperature gradient to find optimal detection conditions.
-
Confirm Compound Permeability: Ensure the inhibitor can enter the cells and reach its target.
-
Q5: My Western blot shows no decrease in p-ERK or p-AKT, even at high inhibitor concentrations. What could be the cause?
A5: This suggests that the signaling pathway remains active despite the presence of the inhibitor.
-
Reason 1: Intrinsic or Acquired Resistance: The cells may have mechanisms that bypass the need for FGFR1 signaling. This can include the amplification of other receptor tyrosine kinases (RTKs) like MET or EGFR, or mutations in downstream signaling molecules like NRAS.[13][14]
-
Reason 2: Gatekeeper Mutations: A mutation in the ATP-binding pocket of FGFR1 (e.g., V561M) can prevent the inhibitor from binding effectively while preserving the kinase activity.[15][16]
-
Troubleshooting Steps:
-
Profile for Bypass Pathways: Perform Western blots for other activated RTKs (e.g., p-MET, p-EGFR) to see if other pathways are compensating for FGFR1 inhibition.
-
Sequence the FGFR1 Kinase Domain: Analyze the cell line's DNA to check for known resistance-conferring mutations.
-
Use a Broader Inhibitor Panel: Test if the cells are sensitive to inhibitors of potential bypass pathways (e.g., a MET inhibitor) in combination with the FGFR1 inhibitor.[14]
-
References
- 1. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are FGFR1 antagonists and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The FGFR1 Signaling Pathway Upregulates the Oncogenic Transcription Factor FOXQ1 to Promote Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms of resistance to FGFR1 inhibitors in FGFR1-driven leukemias and lymphomas: implications for optimized treatment - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle in BCR-FGFR1 Models: Ponatinib vs. a Selective FGFR1 Inhibitor
For researchers, scientists, and drug development professionals navigating the therapeutic landscape for hematological malignancies driven by BCR-FGFR1 fusions, a critical question arises: which inhibitor offers superior efficacy and specificity? This guide provides a comprehensive, data-driven comparison of the multi-targeted tyrosine kinase inhibitor (TKI) ponatinib against a representative selective FGFR1 inhibitor, here exemplified by infigratinib (BGJ398), in preclinical BCR-FGFR1 models.
The 8p11 myeloproliferative syndrome, a group of aggressive hematological neoplasms, is frequently characterized by chromosomal translocations leading to the fusion of the fibroblast growth factor receptor 1 (FGFR1) gene with various partners. The fusion of the breakpoint cluster region (BCR) gene to FGFR1 results in the constitutively active BCR-FGFR1 fusion protein, a potent oncogenic driver. This aberrant kinase activates a cascade of downstream signaling pathways, promoting cell proliferation and survival. Consequently, inhibiting the kinase activity of BCR-FGFR1 is a primary therapeutic strategy.
This guide delves into the preclinical evidence, comparing the in vitro and in vivo efficacy of ponatinib, a potent pan-FGFR inhibitor also known for its activity against BCR-ABL, with infigratinib, a selective inhibitor of the FGFR family.
Data Presentation: A Quantitative Look at Efficacy
To facilitate a clear comparison, the following tables summarize the key quantitative data from preclinical studies.
Table 1: In Vitro Cell Viability (IC50 Values)
| Cell Line | Inhibitor | IC50 (nM) | Reference |
| Ba/F3-BCR-FGFR1 | Ponatinib | 29 | [1] |
| Ba/F3-BCR-FGFR1 | Infigratinib (BGJ398) | ~2000 | [2] |
| Ba/F3-TPR-FGFR1 | Ponatinib | ~10 | [3] |
| Ba/F3-TPR-FGFR1 | AZD4547 (Selective FGFRi) | ~10 | [3] |
| KG-1 (FGFR1OP2-FGFR1) | Ponatinib | ~20 | [4] |
Table 2: In Vivo Efficacy in FGFR1-Fusion Xenograft Models
| Model | Inhibitor | Dosing | Outcome | Reference |
| ZMYM2-FGFR1 & CEP110-FGFR1 syngeneic transplant | Ponatinib | 30 mg/kg daily | Significantly prolonged survival | [4] |
| KG-1 (FGFR1OP2-FGFR1) xenograft | Ponatinib | 30 mg/kg daily | Significantly delayed/prevented tumorigenesis | [4] |
| de novo AML (FGFR1 overexpression) xenograft | Infigratinib (BGJ398) | 30 mg/kg | Significantly suppressed AML progression and improved survival | [2] |
Deciphering the Mechanism: Impact on Downstream Signaling
The constitutive activation of the BCR-FGFR1 kinase triggers a cascade of downstream signaling events crucial for cell survival and proliferation. Both ponatinib and selective FGFR1 inhibitors aim to abrogate these signals. Western blot analyses from various studies demonstrate the impact of these inhibitors on key signaling nodes.
Ponatinib has been shown to effectively inhibit the phosphorylation of the BCR-FGFR1 fusion kinase itself, as well as downstream effectors such as PLCγ, Src, STAT5, and ERK in BCR-FGFR1 transformed cells[1][4].
In a comparative study using a TPR-FGFR1 model, both ponatinib and the selective FGFR inhibitor AZD4547 demonstrated marked reduction in the phosphorylation of FGFR1, ERK, STAT5, and PLCγ[3]. This suggests that both classes of inhibitors can effectively shut down the primary signaling outputs of the fusion protein. However, the study also noted that AZD4547 was more potent in inhibiting the phosphorylation of STAT5, a critical pathway for TPR-FGFR1-mediated cell transformation[3].
Visualizing the Molecular Landscape and Experimental Design
To better understand the biological context and experimental approaches, the following diagrams, generated using Graphviz, illustrate the BCR-FGFR1 signaling pathway, a typical experimental workflow for inhibitor comparison, and a summary of the key characteristics of each inhibitor.
References
A Head-to-Head Comparison of Selective vs. Non-Selective FGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The aberrant activation of Fibroblast Growth Factor Receptor (FGFR) signaling pathways is a key driver in various cancers, making it a prime target for therapeutic intervention. A growing arsenal of small molecule inhibitors has been developed to block this pathway, broadly categorized into selective and non-selective agents. This guide provides an objective, data-driven comparison of these two classes of inhibitors to aid researchers and drug development professionals in their work.
Mechanism of Action: A Tale of Two Strategies
FGFR inhibitors, at their core, function by blocking the intracellular tyrosine kinase activity of the FGFRs, thereby preventing the activation of downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.[1] The fundamental difference between selective and non-selective inhibitors lies in their target scope.
Selective FGFR inhibitors are designed to potently and specifically target one or more of the four FGFR isoforms (FGFR1-4). This precision is intended to maximize on-target efficacy while minimizing off-target side effects.
Non-selective FGFR inhibitors , also known as multi-kinase inhibitors, have a broader target profile. In addition to FGFRs, they inhibit other tyrosine kinases, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[2] The rationale for this approach is the potential to simultaneously block multiple oncogenic pathways.[2]
Signaling Pathway and Inhibition
The binding of a Fibroblast Growth Factor (FGF) ligand to its corresponding FGFR induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This triggers a cascade of downstream signaling, primarily through the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival. Both selective and non-selective inhibitors compete with ATP for the binding site in the FGFR kinase domain, preventing this phosphorylation cascade.
Caption: FGFR signaling cascade and points of therapeutic intervention.
Quantitative Data Comparison
Biochemical Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The tables below summarize the IC50 values for several selective and non-selective FGFR inhibitors.
Table 1: IC50 Values of Selective FGFR Inhibitors (nM) [2][3]
| Inhibitor | FGFR1 | FGFR2 | FGFR3 | FGFR4 |
| Pemigatinib | 0.4 | 0.5 | 1.0 | 30 |
| Infigratinib | 0.9 | 1.4 | 1.0 | 60 |
| Erdafitinib | 1.2 | 2.5 | 3.0 | 5.7 |
| Futibatinib | 1.8 | 1.4 | 1.6 | 3.7 |
Table 2: IC50 Values of Non-Selective FGFR Inhibitors (nM) [3][4]
| Inhibitor | FGFR1 | FGFR2 | FGFR3 | VEGFR2 | PDGFRβ | KIT |
| Dovitinib | 8 | 9 | 12 | 13 | 8 | 2 |
| Lenvatinib | 46 | 36 | 100 | 5.2 | 51 | 75.7 |
| Ponatinib | 12 | 31 | 18 | 1.5 | 1.1 | 1.5 |
Note: Lower IC50 values indicate higher potency.
Clinical Efficacy
The clinical performance of these inhibitors is often evaluated by Objective Response Rate (ORR) and Progression-Free Survival (PFS).
Table 3: Clinical Efficacy of Selective FGFR Inhibitors
| Inhibitor | Cancer Type | FGFR Alteration | ORR | Median PFS (months) |
| Erdafitinib | Urothelial Carcinoma | FGFR2/3 alterations | 40%[5] | 5.5[5] |
| Pemigatinib | Cholangiocarcinoma | FGFR2 fusions/rearrangements | 37%[6] | 7.0[6] |
| Infigratinib | Cholangiocarcinoma | FGFR2 fusions | 21.6%[7] | 6.77[7] |
Table 4: Clinical Efficacy of Non-Selective FGFR Inhibitors
| Inhibitor | Cancer Type | ORR | Median PFS (months) |
| Lenvatinib | Hepatocellular Carcinoma | 28.3%[8] | 3.7[8] |
| Ponatinib | Chronic Myeloid Leukemia | - | - |
| Dovitinib | Renal Cell Carcinoma | Not superior to sorafenib[4] | Not superior to sorafenib[4] |
Note: Direct comparison of clinical trial data should be done with caution due to differences in study design, patient populations, and lines of therapy.
Adverse Events: On-Target vs. Off-Target Effects
A critical differentiator between selective and non-selective inhibitors is their side-effect profile.
On-target effects result from the inhibition of the intended therapeutic target (FGFRs) in normal tissues. A classic example is hyperphosphatemia , which is caused by the inhibition of FGFR1-mediated FGF23 signaling in the kidneys.[2] This is often considered a pharmacodynamic marker of target engagement for both selective and non-selective inhibitors.
Off-target effects arise from the inhibition of other kinases. Non-selective inhibitors, due to their action on VEGFR, PDGFR, and other kinases, are associated with a broader range of toxicities such as hypertension, proteinuria, and fatigue.[4] While this multi-targeted approach can be beneficial in some contexts, it can also lead to a higher incidence of adverse events.[2]
Table 5: Common Adverse Events
| Adverse Event | Selective Inhibitors | Non-Selective Inhibitors | Likely Target |
| Hyperphosphatemia | Common[9] | Common | On-target (FGFR1) |
| Stomatitis/Diarrhea | Common[10] | Common | On-target/Off-target |
| Dry Eyes/Retinal Disorders | Common[9] | Can occur | On-target (FGFR) |
| Hypertension | Less Common | Common[4] | Off-target (VEGFR) |
| Proteinuria | Less Common | Common[4] | Off-target (VEGFR) |
| Fatigue | Common[9] | Common[4] | On- and Off-target |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of FGFR inhibitors. Below are generalized protocols for key in vitro and in vivo experiments.
Workflow for Evaluating FGFR Inhibitors
Caption: A typical preclinical workflow for FGFR inhibitor evaluation.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
FGFR-dependent cancer cell line
-
Complete culture medium
-
96-well plates
-
FGFR inhibitor (selective or non-selective)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or SDS in HCl)[11]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[11]
-
Treat the cells with a serial dilution of the FGFR inhibitor and incubate for a specified period (e.g., 48-72 hours).[11]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.[12] The absorbance is proportional to the number of viable cells.
Western Blot for Target Engagement
This technique is used to detect the phosphorylation status of FGFR and downstream signaling proteins, confirming that the inhibitor is engaging its target.
Materials:
-
FGFR-dependent cancer cell line
-
FGFR inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Culture cells and treat with the FGFR inhibitor for a specified time.
-
Lyse the cells in lysis buffer on ice.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.[1]
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.[1]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using an imaging system. A decrease in the phospho-FGFR signal relative to the total FGFR signal indicates target engagement.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy and tolerability of an inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
FGFR-dependent cancer cell line
-
FGFR inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Scales for body weight measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.[13]
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the FGFR inhibitor or vehicle control to the mice daily or as per the established dosing schedule (e.g., oral gavage).[13]
-
Measure tumor volume and body weight 2-3 times per week.[14] Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor mice for any signs of toxicity.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for p-FGFR).[14]
Conclusion
The choice between a selective and a non-selective FGFR inhibitor is a strategic one that depends on the specific research or clinical context.
-
Selective FGFR inhibitors offer a more targeted approach, with a generally more favorable side-effect profile due to reduced off-target activity. Their efficacy is highly dependent on the presence of specific FGFR alterations in the tumor, making robust biomarker testing essential.
-
Non-selective FGFR inhibitors provide a broader anti-cancer strategy by targeting multiple signaling pathways simultaneously. This may be advantageous in overcoming certain resistance mechanisms or in tumors where multiple pathways are co-activated. However, this broader activity often comes at the cost of increased off-target toxicities.
The data presented in this guide highlights the distinct characteristics of each inhibitor class. As our understanding of the complexities of cancer signaling evolves, both selective and non-selective FGFR inhibitors will continue to be valuable tools in the fight against FGFR-driven malignancies.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. anncaserep.com [anncaserep.com]
- 6. youtube.com [youtube.com]
- 7. onclive.com [onclive.com]
- 8. Overview of lenvatinib as a targeted therapy for advanced hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Meta-analysis on the safety and efficacy of Erdafitinib in treating FGFR1–4 mutated solid tumors [frontiersin.org]
- 11. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validating FGFR1 Inhibitor-8 Efficacy: A Comparative Analysis with Genetic Knockdown
A critical step in the development of targeted cancer therapeutics is the rigorous validation of a drug's on-target efficacy and specificity. This guide provides a comparative analysis of a potent and selective small molecule, FGFR1 inhibitor-8 (also known as Compound 9), with the gold-standard genetic method of siRNA-mediated knockdown of the FGFR1 receptor. The data presented herein, derived from studies on non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification, demonstrates a strong correlation between the phenotypic effects of the inhibitor and the genetic silencing of its target, thereby validating the inhibitor's mechanism of action.
Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that, when aberrantly activated through gene amplification, mutation, or translocation, can drive tumor growth, proliferation, and survival in a variety of cancers, including NSCLC.[1][2][3] Small molecule inhibitors designed to block the ATP-binding site of the FGFR1 kinase domain are a promising therapeutic strategy. However, to ensure that the observed anti-cancer effects are a direct result of FGFR1 inhibition and not due to off-target activities, a comparison with genetic knockdown is essential.
This guide will present a summary of the quantitative effects of both this compound and FGFR1 siRNA on cancer cell viability and apoptosis, detail the experimental protocols for the key validation assays, and provide visual representations of the underlying biological pathways and experimental workflows.
Comparative Efficacy of this compound and FGFR1 siRNA
The following table summarizes the quantitative data from studies utilizing either this compound or FGFR1 siRNA in FGFR1-amplified NSCLC cell lines. The data demonstrates that both the chemical inhibitor and the genetic knockdown of FGFR1 lead to a significant reduction in cancer cell viability and an induction of apoptosis, with comparable efficacy.
| Parameter | This compound (Compound 9) | FGFR1 siRNA Knockdown | Cell Line |
| Cell Viability (IC50) | 1.36 ± 0.27 µM[1] | Not Applicable (N/A) | NCI-H520 |
| Inhibition of Cell Proliferation | Dose-dependent inhibition | Significant reduction[4] | NCI-H520 |
| Induction of Apoptosis | Confirmed to induce apoptosis[1] | Significant induction (~25-30% apoptotic cells)[5][6] | NCI-H520 / NCI-H1581 |
| Downstream Signaling Inhibition | Dose-dependent inhibition of p-FGFR1, p-PLCγ1, p-ERK[1] | Downregulation of p-ERK and p-AKT/mTOR pathways[4] | NCI-H520 |
Note: Apoptosis data for a potent FGFR inhibitor (erdafitinib) in the same cell lines is used as a proxy for quantitative comparison, as the study on this compound confirmed apoptosis induction without specifying the percentage.[5][6]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
siRNA-mediated Knockdown of FGFR1
This protocol describes the transient knockdown of FGFR1 expression in cultured NSCLC cells using small interfering RNA (siRNA).
Materials:
-
FGFR1-specific siRNA duplexes and a non-targeting control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
6-well plates
-
NSCLC cells (e.g., NCI-H520)
Procedure:
-
One day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
On the day of transfection, dilute the FGFR1 siRNA or control siRNA in Opti-MEM medium to the desired final concentration (e.g., 20 nM).
-
In a separate tube, dilute the Lipofectamine RNAiMAX reagent in Opti-MEM medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Add the siRNA-lipid complexes dropwise to the cells in each well.
-
Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding with downstream assays (e.g., Western blot for knockdown validation, cell viability assay).
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound or FGFR1 siRNA.
Materials:
-
96-well plates
-
NSCLC cells
-
This compound (Compound 9)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
For inhibitor treatment, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control (DMSO). For siRNA experiments, perform the viability assay 48-72 hours post-transfection.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blotting for Protein Expression and Phosphorylation
This protocol is used to detect the levels of total and phosphorylated FGFR1 and downstream signaling proteins.
Materials:
-
Cell lysates from treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FGFR1, anti-p-FGFR1, anti-ERK, anti-p-ERK, anti-AKT, anti-p-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control like GAPDH.
Quantitative PCR (qPCR) for mRNA Expression
This protocol is used to quantify the knockdown efficiency of FGFR1 at the mRNA level.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
qPCR primers for FGFR1 and a housekeeping gene (e.g., GAPDH)
-
SYBR Green qPCR Master Mix
-
qPCR instrument
Procedure:
-
Extract total RNA from siRNA-treated and control cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction by mixing the cDNA, primers, and SYBR Green Master Mix.
-
Run the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative expression of FGFR1 mRNA, normalized to the housekeeping gene.
Visualizing the Validation Framework
To further clarify the concepts discussed, the following diagrams illustrate the FGFR1 signaling pathway, the experimental workflow for validating an inhibitor, and the logical relationship between chemical inhibition and genetic knockdown.
References
- 1. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel non-ATP competitive FGFR1 inhibitors and evaluation of their anti-tumor activity in non-small cell lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of the FGF/FGFR System Induces Apoptosis in Lung Cancer Cells via c-Myc Downregulation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the FGF/FGFR System Induces Apoptosis in Lung Cancer Cells via c-Myc Downregulation and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity Profile of FGFR1 Inhibitor-8 Against FGFR Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of FGFR1 inhibitor-8 against all four isoforms of the Fibroblast Growth Factor Receptor (FGFR) family. The data presented is intended to assist researchers in evaluating the selectivity and potential off-target effects of this compound in preclinical studies.
Inhibitor Potency Against FGFR Isoforms
This compound, also identified as PRN1371, demonstrates potent inhibition against FGFR1, with progressively reduced activity against FGFR2, FGFR3, and FGFR4. The half-maximal inhibitory concentrations (IC50) are summarized below, providing a clear quantitative comparison of the inhibitor's cross-reactivity profile.[1]
| Target Kinase | IC50 (nM) |
| FGFR1 | 0.6 |
| FGFR2 | 1.3 |
| FGFR3 | 4.1 |
| FGFR4 | 19.3 |
Data sourced from a biochemical kinase assay.[1]
FGFR Signaling Pathway
The diagram below illustrates the canonical signaling cascade initiated by the activation of Fibroblast Growth Factor Receptors (FGFRs). Ligand-induced dimerization and autophosphorylation of the intracellular kinase domains trigger a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[2][3][4] Understanding this pathway is essential for interpreting the functional consequences of FGFR inhibition.
Caption: Simplified FGFR signaling cascade.
Experimental Methodology
The IC50 values presented in this guide were determined using a Caliper microfluidic mobility shift kinase assay. This method provides a direct measurement of substrate phosphorylation by quantifying the electrophoretic separation of the fluorescently labeled peptide substrate and its phosphorylated product.
Biochemical Kinase Assay Protocol (Caliper Method)
-
Reaction Setup: Kinase reactions are performed in 384-well microtiter plates. Each well contains the specific FGFR isoform, a fluorescently labeled peptide substrate, and ATP in a standardized reaction buffer.
-
Compound Addition: A serial dilution of this compound (or other test compounds) is added to the wells. Control wells containing DMSO without the inhibitor are included to determine maximal (100%) and minimal (0%) kinase activity.
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Reaction Termination: The kinase reaction is stopped by the addition of a stop solution containing EDTA, which chelates the Mg2+ ions necessary for enzyme activity.
-
Microfluidic Separation: The reaction mixture is then introduced into a microfluidic chip in a Caliper instrument (e.g., LabChip® 3000). An electric field is applied, causing the negatively charged phosphorylated peptide product to migrate at a different velocity than the unphosphorylated substrate.
-
Detection and Analysis: The separated substrate and product are detected by laser-induced fluorescence. The ratio of the fluorescent signals from the product and substrate peaks is used to calculate the percentage of substrate conversion, which reflects the kinase activity. IC50 values are then determined by plotting the kinase activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow
The following diagram outlines the key steps in determining the cross-reactivity of an inhibitor against multiple kinase isoforms using the Caliper microfluidic mobility shift assay.
Caption: Workflow for IC50 determination.
References
Next-Generation FGFR1 Inhibitors: Overcoming the Challenge of Acquired Resistance
A comparative analysis of FGFR1 inhibitor-8 and emerging strategies to combat treatment resistance in FGFR1-driven cancers.
The development of targeted therapies against Fibroblast Growth Factor Receptor 1 (FGFR1) has offered a promising avenue for treating various cancers driven by FGFR1 aberrations. However, the clinical efficacy of first-generation inhibitors is often hampered by the emergence of acquired resistance, primarily through mutations in the FGFR1 kinase domain. This guide provides a comparative overview of a potent FGFR1 inhibitor, designated here as this compound, and next-generation inhibitors designed to overcome these resistance mechanisms, supported by preclinical data.
Introduction to FGFR1 Inhibition and Resistance
A key resistance mechanism is the "gatekeeper" mutation, where a single amino acid substitution in the ATP-binding pocket sterically hinders the binding of the inhibitor.[4][5] In FGFR1, the most well-characterized gatekeeper mutation is the substitution of valine to methionine at position 561 (V561M).[4][6][7] This mutation significantly reduces the potency of many first-generation, reversible FGFR1 inhibitors.
This compound: A Potent but Uncharacterized Response to Resistance
This compound (also referred to as Compound 9) has been identified as a highly potent inhibitor of wild-type FGFR1 with a reported half-maximal inhibitory concentration (IC50) of 0.5 nM.[6][8] Its mechanism of action involves binding to the ATP-binding pocket of FGFR1, thereby blocking its kinase activity.[6][8] While its potency against wild-type FGFR1 is notable, there is currently no publicly available data to demonstrate its efficacy against the V561M gatekeeper mutation or other known resistance mutations. This lack of data is a critical gap in understanding its potential clinical utility in the context of acquired resistance.
Comparative Analysis of FGFR1 Inhibitors Against Resistance Mutations
To understand the landscape of overcoming FGFR1 resistance, it is essential to compare the performance of different inhibitors against both wild-type and mutant forms of the receptor. The following table summarizes the available data for selected FGFR1 inhibitors.
| Inhibitor | Type | Target | IC50 (WT FGFR1) | IC50 (FGFR1 V561M) | Fold-change in IC50 (Resistance) | Reference |
| This compound | Reversible | FGFR1 | 0.5 nM | Not Available | Not Available | [6][8] |
| AZD4547 | Reversible | Pan-FGFR | 6 ± 4 nM (L6 cells) | 1400 ± 700 nM (L6 cells) | ~233-fold | [4] |
| KIN-3248 | Irreversible (Covalent) | Pan-FGFR | Potent FGFR1-3 inhibition | Active against FGFR2 V565F (equivalent to FGFR1 V561F) | Retains activity | [2][9][10] |
| Futibatinib (TAS-120) | Irreversible (Covalent) | Pan-FGFR | Potent FGFR1-4 inhibition | Robust activity against acquired resistance mutations | Low susceptibility to resistance | [11] |
| FIIN-2 | Irreversible (Covalent) | FGFR | 3.1 nM | Not Available for V561M, but active against FGFR2 V564M | Not Available | [12] |
| FIIN-3 | Irreversible (Covalent) | FGFR/EGFR | 13 nM | Not Available for V561M, but active against FGFR2 V564M | Not Available | [12] |
Note: Data for different inhibitors are from various studies and cell lines, which may affect direct comparability. The V565F mutation in FGFR2 is structurally analogous to the V561F mutation in FGFR1.
Next-Generation Strategies: Irreversible Covalent Inhibition
The limitations of reversible inhibitors against gatekeeper mutations have spurred the development of next-generation irreversible covalent inhibitors. These inhibitors are designed to form a permanent bond with a cysteine residue within the ATP-binding pocket of FGFR, leading to sustained target inhibition that is less susceptible to resistance from mutations that alter the binding pocket's conformation.[5][12][13]
KIN-3248 and Futibatinib are prominent examples of this class. Preclinical data show that these inhibitors retain significant activity against FGFR kinases harboring gatekeeper mutations that confer resistance to reversible inhibitors.[2][9][10][11] For instance, KIN-3248 was specifically designed to be active against the V565F gatekeeper mutation in FGFR2, a common resistance mechanism to approved FGFR inhibitors.[2][9][10] This highlights a crucial advantage of the covalent binding mechanism in overcoming acquired resistance.
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways affected by FGFR1 inhibition and the experimental workflows used to assess inhibitor efficacy is crucial for researchers in this field.
FGFR1 Signaling Pathway and Points of Inhibition
Caption: FGFR1 signaling pathway and the mechanism of inhibitor action and resistance.
Experimental Workflow for Evaluating Inhibitor Efficacy
Caption: A typical experimental workflow for assessing the efficacy of an FGFR1 inhibitor.
Experimental Protocols
Cell Lines and Culture: Ba/F3 murine pro-B cells are commonly used as they are dependent on interleukin-3 (IL-3) for survival and can be engineered to be dependent on the expression of an oncogenic tyrosine kinase, such as FGFR1. Human cancer cell lines with known FGFR1 amplification, like NCI-H1581 (lung squamous cell carcinoma), are also utilized.[4] Cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
Generation of Mutant Cell Lines: Site-directed mutagenesis is used to introduce specific mutations, such as V561M, into the FGFR1 cDNA. The wild-type and mutant constructs are then cloned into expression vectors and transfected into the parental cell lines. Stable cell lines are selected using an appropriate antibiotic.
Cell Viability (MTT) Assay: Cells are seeded in 96-well plates and treated with a range of concentrations of the FGFR1 inhibitor for a specified period (e.g., 72 hours). 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is then added, and the resulting formazan crystals are dissolved in a solubilizing agent. The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability. IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.[4]
In Vivo Xenograft Models: Engineered Ba/F3 cells or human cancer cell lines expressing wild-type or mutant FGFR1 are subcutaneously injected into immunocompromised mice. Once tumors are established, mice are randomized into treatment and control groups. The inhibitor is administered orally or via another appropriate route, and tumor volumes are measured regularly. At the end of the study, tumors can be excised for further analysis.
Conclusion and Future Directions
While this compound demonstrates high potency against wild-type FGFR1, the absence of data on its activity against clinically relevant resistance mutations, such as V561M, is a significant limitation. The development of next-generation irreversible covalent inhibitors like KIN-3248 and futibatinib represents a promising strategy to overcome acquired resistance to FGFR1-targeted therapies.[2][9][10][11]
For researchers and drug developers, it is imperative to profile novel FGFR1 inhibitors against a panel of known resistance mutations early in the development process. This will provide a more accurate assessment of their potential clinical durability. Furthermore, combination therapies that target downstream signaling pathways or parallel survival pathways may offer additional strategies to circumvent resistance and improve patient outcomes. The continued investigation into the mechanisms of resistance and the development of innovative therapeutic approaches are essential to realizing the full potential of FGFR1-targeted cancer therapy.
References
- 1. Novel AI-driven FGFR2/3 inhibitor to overcome resistance tumour mutations - ecancer [ecancer.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The FGFR1 V561M Gatekeeper Mutation Drives AZD4547 Resistance through STAT3 Activation and EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. fgfr1 | MCE 生命科学试剂服务商 [medchemexpress.cn]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The Irreversible FGFR Inhibitor KIN-3248 Overcomes FGFR2 Kinase Domain Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of FGFR Inhibitor Side Effect Profiles: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Fibroblast growth factor receptor (FGFR) inhibitors have emerged as a pivotal class of targeted therapies for various malignancies harboring FGFR alterations. As the number of approved and investigational FGFR inhibitors grows, a comprehensive understanding of their distinct side effect profiles is crucial for optimizing patient management and informing the development of next-generation therapies. This guide provides a comparative analysis of the adverse event (AE) profiles of four prominent FGFR inhibitors: pemigatinib, erdafitinib, futibatinib, and infigratinib, supported by experimental data from key clinical trials.
Comparative Tolerability Profile of FGFR Inhibitors
The following table summarizes the incidence of common treatment-emergent adverse events (TEAEs) observed in the pivotal clinical trials for pemigatinib (FIGHT-202), erdafitinib (BLC2001), futibatinib (FOENIX-CCA2), and infigratinib (CBGJ398X2204). It is important to note that these trials were not head-to-head comparisons, and variations in patient populations and study designs may influence the observed rates of adverse events.
| Adverse Event | Pemigatinib (FIGHT-202)[1][2][3] (N=146) | Erdafitinib (BLC2001)[4][5][6][7][8] (N=101) | Futibatinib (FOENIX-CCA2)[9][10][11][12][13] (N=103) | Infigratinib (CBGJ398X2204)[14][15][16] (N=108) |
| Hyperphosphatemia | 60% (All Grades), 12% (Grade ≥3) | 78% (All Grades), 2% (Grade 3) | 91% (All Grades), 31% (Grade 3) | 85.2% (All Grades) |
| Diarrhea | 47% (All Grades) | 55% (All Grades), 4% (Grade 3) | 39% (All Grades) | ≥20% (All Grades) |
| Stomatitis/Mucositis | 35% (All Grades), 5% (Grade ≥3) | 59% (All Grades), 14% (Grade 3) | 30% (All Grades), 6% (Grade 3) | 56% (All Grades) |
| Alopecia | 49% (All Grades) | - | 34% (All Grades) | 38% (All Grades) |
| Nail Toxicity | - | 59% (All Grades), 15% (Grade 3) | 47% (All Grades), 2% (Grade 3) | ≥20% (All Grades) |
| Hand-Foot Syndrome | - | - | 21% (All Grades), 5% (Grade 3) | ≥20% (All Grades) |
| Dry Eye | - | - | 25% (All Grades) | 70.4% (Ocular disorders, all grades) |
| Fatigue | 42% (All Grades), 5% (Grade ≥3) | 33% (All Grades) | 37% (All Grades), 6% (Grade 3) | ≥20% (All Grades) |
| Decreased Appetite | 37.1% (All Grades) | - | 23% (All Grades) | ≥20% (All Grades) |
| Nausea | 40% (All Grades) | 22% (All Grades) | 24% (All Grades) | 19% (All Grades) |
| Dysgeusia | 40% (All Grades) | 41% (All Grades) | 25% (All Grades) | 32% (All Grades) |
| Arthralgia | 25% (All Grades), 6.7% (Grade ≥3) | - | 25% (All Grades) | 32% (All Grades) |
| Dry Mouth | - | 46% (All Grades) | 35% (All Grades) | ≥20% (All Grades) |
| Dry Skin | - | - | 29% (All Grades) | ≥20% (All Grades) |
| Urinary Tract Infection | - | - | 23% (All Grades) | - |
| Palmar-Plantar Erythrodysesthesia Syndrome | - | - | 21% (All Grades) | ≥20% (All Grades) |
| Vomiting | - | - | 20% (All Grades) | ≥20% (All Grades) |
| Retinal Disorders | - | 27% (CSR, all grades), 4% (CSR, Grade 3) | 8% (All Grades) | 16.7% (CSR/RPED-like events) |
Data presented as percentage of patients experiencing the adverse event. Dashes indicate that the data was not specifically highlighted in the provided search results for that particular inhibitor and trial. Grade refers to the severity of the adverse event as defined by the Common Terminology Criteria for Adverse Events (CTCAE). CSR: Central Serous Retinopathy; RPED: Retinal Pigment Epithelial Detachment.
Signaling Pathway and Experimental Workflows
To contextualize the on-target toxicities of FGFR inhibitors, it is essential to understand the underlying biological pathways. The following diagrams, generated using the DOT language, illustrate the FGFR signaling cascade and a generalized workflow for the assessment of adverse events in clinical trials.
Caption: Simplified diagram of the FGFR signaling pathway.
Caption: Generalized workflow for adverse event assessment.
Experimental Protocols
The assessment and grading of adverse events in the pivotal trials of these FGFR inhibitors were conducted in accordance with the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE), version 4.03.[17] While specific, detailed internal standard operating procedures for each trial are not publicly available, the following outlines the standard methodologies for key toxicity assessments.
Hyperphosphatemia Monitoring
-
Objective: To monitor and manage serum phosphate levels, a known on-target effect of FGFR inhibition.
-
Methodology:
-
Baseline Assessment: Serum phosphate levels are measured at baseline before initiation of the FGFR inhibitor.
-
Routine Monitoring: Serum phosphate levels are monitored regularly throughout the treatment period. The frequency of monitoring is typically higher in the initial cycles of treatment and may be adjusted based on the patient's phosphate levels and clinical presentation.
-
Grading: Hyperphosphatemia is graded according to the CTCAE v4.03 criteria.
-
Management: Management strategies are implemented based on the grade of hyperphosphatemia and may include dietary phosphate restriction, initiation of phosphate-lowering therapy (e.g., phosphate binders), dose interruption, or dose reduction of the FGFR inhibitor.
-
Ophthalmologic Assessment
-
Objective: To detect and manage ocular toxicities, particularly central serous retinopathy (CSR) and retinal pigment epithelial detachment (RPED).
-
Methodology:
-
Baseline Examination: A comprehensive ophthalmologic examination is performed at baseline, including best-corrected visual acuity (BCVA), slit-lamp examination, fundus photography, and optical coherence tomography (OCT).[18]
-
Scheduled Follow-up: Patients undergo regular follow-up ophthalmologic examinations at specified intervals during the trial (e.g., every 2 months for the first 6 months, and every 3 months thereafter).[18]
-
Symptom-driven Evaluation: Patients are instructed to report any new visual symptoms (e.g., blurred vision, floaters, photopsia) immediately, which would trigger an unscheduled ophthalmologic examination.
-
Grading: Ocular adverse events are graded according to the CTCAE v4.03 criteria.
-
Management: Based on the findings and severity of the ocular toxicity, management may involve withholding the study drug, dose reduction, or permanent discontinuation.
-
Dermatologic and Mucosal Toxicity Assessment
-
Objective: To identify and manage dermatologic and mucosal adverse events such as hand-foot syndrome, stomatitis, alopecia, and nail toxicities.
-
Methodology:
-
Baseline Assessment: A thorough skin and oral examination is conducted at baseline.
-
Regular Skin and Oral Examinations: At each study visit, a qualified healthcare professional performs a visual inspection of the skin, nails, and oral mucosa.
-
Patient-Reported Outcomes: Patients are queried about symptoms such as pain, burning, tingling, or difficulty with daily activities related to skin or oral changes.
-
Grading: Dermatologic and mucosal toxicities are graded based on the CTCAE v4.03 criteria, which consider the severity of clinical findings and the impact on daily activities.[17][19][20] For example, hand-foot syndrome is graded based on the presence of erythema, edema, and pain, and its impact on activities of daily living.[20]
-
Management: Management is tailored to the specific toxicity and its grade, and may include topical treatments, supportive care measures, and dose modifications of the FGFR inhibitor.
-
Gastrointestinal Toxicity Assessment
-
Objective: To monitor for and manage gastrointestinal adverse events such as diarrhea and nausea.
-
Methodology:
-
Baseline Assessment: Baseline bowel habits and any pre-existing gastrointestinal conditions are documented.
-
Symptom Monitoring: At each study visit, patients are asked about the frequency and consistency of their bowel movements, and the presence of nausea or vomiting.
-
Grading: The severity of diarrhea and nausea is graded according to the CTCAE v4.03 criteria, which are based on the increase in stool frequency over baseline and the impact on oral intake and daily activities.
-
Management: Management strategies include dietary modifications, anti-diarrheal or anti-emetic medications, and, if necessary, dose adjustments of the FGFR inhibitor.
-
Conclusion
The approved FGFR inhibitors exhibit a class-related pattern of adverse events, with hyperphosphatemia being a consistent on-target effect. However, the incidence and severity of specific toxicities can vary between agents, likely due to differences in their kinase selectivity profiles and patient populations studied. A thorough understanding of these side effect profiles, coupled with proactive monitoring and management strategies as outlined in the experimental protocols, is essential for maximizing the therapeutic benefit of FGFR inhibitors while maintaining patient quality of life. This comparative guide serves as a valuable resource for researchers and clinicians in the ongoing effort to refine and optimize the use of this important class of targeted therapies.
References
- 1. Updated Results of the FIGHT-202 Study Reinforced the Efficacy and Safety of Pemigatinib for Previously Treated Locally Advanced/Metastatic CCA | CCA News Online [ccanewsonline.com]
- 2. An open-label study of pemigatinib in cholangiocarcinoma: final results from FIGHT-202 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FIGHT-202: Analyzing the Effects of Pemigatinib in Patients With Cholangiocarcinoma | GI Oncology Now [gioncologynow.com]
- 4. ERDAFITINIB in locally advanced or metastatic urothelial carcinoma (mUC): Long-term outcomes in BLC2001. - ASCO [asco.org]
- 5. BLC2001: Long-Term Results of Erdafitinib in Patients With Urothelial Carcinoma | GU Oncology Now [guoncologynow.com]
- 6. urologytimes.com [urologytimes.com]
- 7. Adverse events in patients with advanced urothelial carcinoma treated with erdafitinib: a retrospective pharmacovigilance study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. Futibatinib in Intrahepatic Cholangiocarcinoma with FGFR2 Fusions or Rearrangements: Primary Results of FOENIX-CCA2 Presented at AACR 2021 | CCA News Online [ccanewsonline.com]
- 10. Efficacy & Safety | FOENIX-CCA2 Trial | LYTGOBI® (futibatinib) tablets [lytgobi.com]
- 11. researchgate.net [researchgate.net]
- 12. Plain language summary of the FOENIX-CCA2 study: futibatinib for people with advanced bile duct cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Futibatinib for FGFR2-Rearranged Intrahepatic Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. WITHDRAWN: FDA grants accelerated approval to infigratinib for metastatic cholangiocarcinoma | FDA [fda.gov]
- 16. Infigratinib (BGJ398) in previously treated patients with advanced or metastatic cholangiocarcinoma with FGFR2 fusions or rearrangements: mature results from a multicentre, open-label, single-arm, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dermnetnz.org [dermnetnz.org]
- 18. Frontiers | Case report: Pemigatinib-induced retinopathy: a serial examination of subretinal fluid secondary to an FGFR inhibitor [frontiersin.org]
- 19. Mucositis and stomatitis | eviQ [eviq.org.au]
- 20. Hand foot syndrome | eviQ [eviq.org.au]
A Guide to Orthogonal Validation of FGFR1 Inhibitor-8 Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods to validate the activity of FGFR1 Inhibitor-8, a potent antagonist of Fibroblast Growth Factor Receptor 1 (FGFR1) with a reported IC50 of 0.5 nM. [1] Robust validation of a targeted inhibitor's efficacy and specificity is paramount. This guide outlines a multi-pronged, orthogonal approach, detailing biochemical, cell-based, and in vivo methodologies to comprehensively characterize the inhibitor's performance against alternative compounds.
Comparative Analysis of FGFR1 Inhibitors
To contextualize the activity of this compound, a comparison with other well-characterized FGFR inhibitors is essential. The following table summarizes the biochemical potency of selected inhibitors against the FGFR family.
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Selectivity Profile | Reference |
| This compound | 0.5 | - | - | - | Data not publicly available. | [1] |
| Infigratinib (BGJ398) | 0.9 | 1.4 | 1.0 | 60 | Selective for FGFR1-3 over FGFR4. | [2] |
| Pemigatinib (INCB054828) | 0.4 | 0.5 | 1.2 | 30 | Selective for FGFR1-3 over FGFR4. | [2] |
| Futibatinib (TAS-120) | 3.9 | 1.3 | 1.6 | 8.3 | Irreversible inhibitor of FGFR1-4. | [2] |
| PRN1371 | 0.6 | 1.3 | 4.1 | 19.3 | Irreversible covalent inhibitor of FGFR1-4. | [3] |
| PD173074 | ~25 | - | - | - | Also inhibits VEGFR2 (IC50 = 100-200 nM). | [2] |
Orthogonal Validation Workflow
A comprehensive validation strategy employs a tiered approach, progressing from simple, direct measures of target engagement to more complex cellular and in vivo models that assess the inhibitor's functional consequences.
Caption: Orthogonal validation workflow for FGFR1 inhibitors.
Experimental Protocols
Detailed methodologies for key validation experiments are provided below.
Biochemical Assays
These assays directly measure the interaction of the inhibitor with the FGFR1 kinase.
a. FGFR1 Kinase Activity Assay (e.g., ADP-Glo™)
This assay quantifies the enzymatic activity of FGFR1 by measuring the amount of ADP produced during the kinase reaction.
-
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP formed from a kinase reaction. The ADP is converted to ATP, which is then used in a luciferase reaction to generate a light signal that is proportional to kinase activity.
-
Protocol:
-
Prepare a reaction mixture containing recombinant human FGFR1 kinase, a suitable peptide substrate, and ATP.
-
Add serial dilutions of this compound or alternative inhibitors to the reaction mixture.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the data to a dose-response curve.
-
b. Kinase Binding Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the binding affinity of the inhibitor to the FGFR1 kinase.[4]
-
Principle: This assay is based on Fluorescence Resonance Energy Transfer (FRET) between a europium-labeled anti-tag antibody bound to the kinase and an Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor (tracer).[4] Inhibitors that bind to the ATP site of the kinase will compete with the tracer, resulting in a decrease in the FRET signal.[4]
-
Protocol:
-
Prepare a solution of recombinant FGFR1 kinase and the europium-labeled anti-tag antibody.
-
Add serial dilutions of this compound or alternative inhibitors.
-
Add the Alexa Fluor® 647-labeled tracer.
-
Incubate at room temperature for 60 minutes.
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET.
-
Calculate Ki or IC50 values from the competition binding data.
-
Cell-Based Assays
These assays evaluate the inhibitor's activity in a more physiologically relevant context.
a. Inhibition of FGFR1 Phosphorylation (Western Blot)
This assay directly assesses the inhibitor's ability to block FGFR1 autophosphorylation in cells.
-
Principle: Upon ligand binding, FGFR1 dimerizes and autophosphorylates on specific tyrosine residues, initiating downstream signaling.[5][6] A phospho-specific antibody can be used to detect the activated, phosphorylated form of FGFR1 via Western blot.
-
Protocol:
-
Culture cells known to express FGFR1 (e.g., HEK293T cells overexpressing FGFR1).
-
Pre-treat the cells with serial dilutions of this compound or alternative inhibitors for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a ligand such as basic fibroblast growth factor (bFGF) to induce FGFR1 phosphorylation.
-
Lyse the cells and determine protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for phospho-FGFR1 (e.g., p-FGFR1 Tyr653/Tyr654).[7][8][9]
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the blot with an antibody for total FGFR1 as a loading control.
-
b. Inhibition of Downstream Signaling (e.g., p-ERK Western Blot)
This assay determines if the inhibitor can block the signaling cascade downstream of FGFR1.
-
Principle: Activated FGFR1 triggers several downstream signaling pathways, including the RAS-MAPK pathway, leading to the phosphorylation of ERK.[6][10]
-
Protocol:
-
Follow the same cell culture, inhibitor treatment, and stimulation steps as in the phospho-FGFR1 Western blot protocol.
-
After cell lysis and protein quantification, perform Western blotting as described above.
-
Probe the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204).
-
Wash and incubate with an HRP-conjugated secondary antibody and detect the signal.
-
Re-probe the blot with an antibody for total ERK1/2 as a loading control.
-
c. Cell Proliferation/Viability Assay
This functional assay assesses the inhibitor's ability to inhibit the growth of cancer cell lines that are dependent on FGFR1 signaling.
-
Principle: Cancer cells with FGFR1 amplification or activating mutations often rely on this pathway for their proliferation and survival. Inhibition of FGFR1 should therefore lead to a reduction in cell viability.
-
Protocol:
-
Seed FGFR1-dependent cancer cells (e.g., certain lung or breast cancer cell lines) in 96-well plates.
-
The following day, treat the cells with serial dilutions of this compound or alternative inhibitors.
-
Incubate the cells for a period of time (e.g., 72 hours).
-
Measure cell viability using a reagent such as resazurin or a commercial kit (e.g., CellTiter-Glo®).
-
Calculate GI50 (concentration for 50% growth inhibition) values from the dose-response curves.
-
In Vivo Models
Animal models are crucial for evaluating the inhibitor's efficacy and pharmacokinetic/pharmacodynamic properties in a whole-organism context.
a. Tumor Xenograft Models
-
Principle: Human cancer cells with FGFR1 alterations are implanted into immunocompromised mice. The effect of the inhibitor on tumor growth is then monitored.
-
Protocol:
-
Inject FGFR1-dependent human cancer cells subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, randomize the mice into vehicle control and treatment groups.
-
Administer this compound or alternative inhibitors orally or via injection at a predetermined dose and schedule.
-
Measure tumor volume regularly with calipers.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for p-FGFR1 or p-ERK).
-
Signaling Pathway Overview
The following diagram illustrates the canonical FGFR1 signaling pathway and the points of inhibition by small molecule inhibitors.
Caption: Simplified FGFR1 signaling pathway and inhibitor action.
By employing this comprehensive suite of orthogonal validation methods, researchers can build a robust data package to confirm the on-target activity, cellular efficacy, and in vivo potential of this compound, facilitating its progression in the drug development pipeline.
References
- 1. This compound | FGFR | | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fibroblast growth factor receptor 1 - Wikipedia [en.wikipedia.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Phospho-FGFR1 (Tyr653, Tyr654) Polyclonal Antibody (PA5-85806) [thermofisher.com]
- 9. Phospho-FGF Receptor (Tyr653/654) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
A Comparative Guide to the In Vivo Antitumor Activity of FGFR1 Inhibitors: Pemigatinib and Infigratinib
This guide provides a comparative analysis of the in vivo antitumor activities of two prominent FGFR1 inhibitors, Pemigatinib (INCB054828) and Infigratinib (BGJ398). Both are potent and selective inhibitors of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, which are implicated in various malignancies.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison based on available preclinical data.
FGFR1 Signaling Pathway
Fibroblast growth factor (FGF) binding to FGFR1 induces receptor dimerization and autophosphorylation of tyrosine residues within the intracellular kinase domain. This activation triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[5][6][7][8][9]
Caption: Simplified FGFR1 signaling pathway.
In Vivo Antitumor Activity Data
The following table summarizes the in vivo antitumor efficacy of Pemigatinib and Infigratinib in different tumor models as reported in publicly available studies. It is important to note that the studies were not head-to-head comparisons and utilized different tumor models and methodologies.
| Parameter | Pemigatinib (INCB054828) | Infigratinib (BGJ398) |
| Tumor Model | KG1 (Human acute myeloid leukemia with FGFROP2-FGFR1 fusion)[1][2] | Urothelial Carcinoma with FGFR3 alterations[3][4] |
| Animal Model | Humanized NSG mice[1][2] | Patients in a Phase I/II clinical trial[3][4] |
| Drug Administration | Oral gavage, once daily[1][2] | Oral, once daily (21 days on, 7 days off)[3][4] |
| Dose(s) Evaluated | 0.3 mg/kg[1][2] | 125 mg[3][4] |
| Treatment Duration | 14 days[1][2] | Until disease progression or unacceptable toxicity[3][4] |
| Efficacy Endpoint | Tumor growth inhibition[1][2] | Objective Response Rate (ORR) |
| Results | Statistically significant tumor growth inhibition compared to vehicle (P < 0.05)[1][2] | ORR of 25.4% in the overall patient population[10] |
Experimental Protocols
Pemigatinib In Vivo Study in KG1 Xenograft Model[1][2]
-
Cell Line: KG1, a human acute myeloid leukemia cell line harboring an FGFROP2-FGFR1 fusion.
-
Animal Model: Humanized NSG (NOD scid gamma) mice.
-
Tumor Implantation: KG1 cells were implanted into the mice.
-
Treatment: Once tumors were established, mice were randomized into treatment and vehicle control groups. Pemigatinib was administered orally by gavage at a dose of 0.3 mg/kg once daily for 14 consecutive days.
-
Tumor Measurement: Tumor volume was measured regularly to assess the rate of tumor growth.
-
Statistical Analysis: A paired t-test was used to compare the mean tumor size between the treatment and vehicle groups.
Infigratinib Clinical Trial in Urothelial Carcinoma[3][4][10]
-
Patient Population: Patients with metastatic urothelial carcinoma with activating FGFR3 mutations and/or fusions.
-
Study Design: Open-label, single-arm, phase I/II clinical trial.
-
Treatment: Patients received 125 mg of Infigratinib orally once daily for 21 days, followed by a 7-day break (28-day cycle). Treatment continued until disease progression or the development of unacceptable toxicity.
-
Efficacy Assessment: Tumor responses were evaluated according to Response Evaluation Criteria in Solid Tumors (RECIST) v1.1. The primary efficacy endpoint was the objective response rate (ORR), defined as the percentage of patients with a complete or partial response.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for evaluating the in vivo antitumor activity of an FGFR1 inhibitor using a xenograft model.
Caption: In vivo xenograft study workflow.
Conclusion
References
- 1. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. Infigratinib in Upper Tract Urothelial Carcinoma Versus Urothelial Carcinoma of the Bladder and Its Association With Comprehensive Genomic Profiling and/or Cell-Free DNA Results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Reactome | Signaling by FGFR1 [reactome.org]
- 6. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Fibroblast growth factor receptor 1 - Wikipedia [en.wikipedia.org]
- 9. Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients | Cancer Biology & Medicine [cancerbiomed.org]
- 10. onclive.com [onclive.com]
Predicting Response to FGFR1 Inhibition: A Comparative Guide to Biomarker Validation
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies against Fibroblast Growth Factor Receptor 1 (FGFR1) has shown promise in various solid tumors. However, patient response to FGFR1 inhibitors is not uniform, underscoring the critical need for validated predictive biomarkers. This guide provides a comparative overview of key biomarkers for predicting response to a representative pan-FGFR inhibitor, herein referred to as FGFR1 Inhibitor-8, and other selective FGFR inhibitors. We present experimental data, detailed methodologies, and signaling pathway diagrams to facilitate a comprehensive understanding of biomarker-driven patient stratification.
Comparative Analysis of Predictive Biomarkers
The efficacy of FGFR inhibitors is closely linked to the presence of specific genetic and expression alterations in the FGFR pathway. Several biomarkers have been investigated, with varying degrees of predictive power across different cancer types.
| Biomarker | This compound (and other pan-FGFR inhibitors) | Alternative FGFR Inhibitors (e.g., AZD4547, Pemigatinib) | Key Considerations |
| FGFR1 Amplification | A common biomarker, but its predictive value can be inconsistent.[1][2] Only high-level amplification may correlate with response.[2] | In some studies, only a subset of patients with FGFR1 amplification showed sensitivity.[1][3] | The definition of "amplification" (gene copy number, ratio to centromere) can vary between studies, impacting cross-trial comparisons.[2] Co-occurring genetic alterations can lead to resistance. |
| FGFR Fusions | Recognized as a strong predictor of response to FGFR inhibitors.[4] | FGFR2 fusions, in particular, are established biomarkers for inhibitors like pemigatinib in cholangiocarcinoma.[1][5] | Less common than amplifications but are generally associated with higher response rates. |
| FGFR Mutations | Activating mutations in the FGFR kinase domain can confer sensitivity.[4] | Certain mutations, like FGFR3 S249C, have been linked to clinical benefit.[4] | The functional significance of different mutations needs to be validated; some may be subclonal or not confer inhibitor sensitivity.[4] Gatekeeper mutations can confer resistance.[6] |
| FGFR mRNA Overexpression | High mRNA levels, even without gene amplification, can predict sensitivity.[1][4] | High FGFR1 mRNA was a significant predictor of sensitivity to AZD4547 in certain lung cancer cell lines.[1] | May identify a broader patient population than amplification alone. Requires robust and standardized RNA quantification methods. |
| FGFR Protein Overexpression | Correlation with gene amplification is not always consistent.[1][7] | Membranous FGFR1 expression has been observed in a majority of amplified breast cancer tumors.[7] | Immunohistochemistry (IHC) scoring criteria need to be standardized. Combined evaluation with FISH may improve predictive accuracy.[7][8] |
| Co-expression of other genes | In specific cancer types, co-expression of genes like β-Klotho with FGF19 amplification can be predictive.[3] | Not as broadly studied for all inhibitors. | These are often lineage-specific biomarkers, highlighting the importance of tumor context.[3] |
Experimental Protocols for Biomarker Validation
Accurate and reproducible biomarker assessment is fundamental for clinical decision-making. Below are detailed methodologies for key validation experiments.
Fluorescence In Situ Hybridization (FISH) for FGFR1 Amplification
Objective: To determine the gene copy number of FGFR1 relative to a control centromeric probe.
Methodology:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are deparaffinized and rehydrated.
-
Pre-treatment: Slides are treated with a pre-treatment solution (e.g., citrate buffer) at high temperature to retrieve antigens, followed by protease digestion to permeabilize the cells.
-
Probe Hybridization: A dual-color probe set is used, consisting of a locus-specific probe for the FGFR1 gene (e.g., labeled with a red fluorophore) and a centromeric probe for chromosome 8 (CEP8) (e.g., labeled with a green fluorophore). The probes are applied to the tissue, and the slide is incubated at a specific temperature for hybridization to occur.
-
Washing: Post-hybridization washes are performed to remove unbound probes.
-
Counterstaining and Visualization: The slides are counterstained with DAPI (4',6-diamidino-2-phenylindole) to visualize the nuclei and analyzed using a fluorescence microscope equipped with appropriate filters.
-
Scoring: At least 50-100 non-overlapping tumor cell nuclei are scored. The FGFR1/CEP8 ratio is calculated. A ratio ≥ 2.0 is often considered amplification, though definitions can vary.[2]
Immunohistochemistry (IHC) for FGFR1 Protein Expression
Objective: To assess the level and localization of FGFR1 protein expression in tumor tissue.
Methodology:
-
Tissue Preparation: FFPE tumor tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a specific buffer (e.g., citrate or EDTA buffer).
-
Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution. Non-specific antibody binding is blocked using a protein block solution.
-
Primary Antibody Incubation: The sections are incubated with a validated primary antibody against FGFR1 (e.g., D8E4).
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogen substrate (e.g., DAB) to produce a colored precipitate at the site of the antigen.
-
Counterstaining and Mounting: The sections are counterstained with hematoxylin, dehydrated, and mounted.
-
Scoring: The staining intensity (e.g., 0, 1+, 2+, 3+) and the percentage of positive tumor cells are evaluated. An H-score, which combines intensity and percentage, can also be calculated. Strong, complete membranous staining (3+) is often considered overexpression.[7]
Signaling Pathways and Experimental Workflows
Understanding the underlying biological pathways is crucial for interpreting biomarker data and inhibitor mechanisms.
References
- 1. Frontiers | Fibroblast Growth Factor Receptor 1-4 Genetic Aberrations as Clinically Relevant Biomarkers in Squamous Cell Lung Cancer [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Lineage specific biomarkers predict response to FGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. FGFR as a Predictive Marker for Targeted Therapy in Gastrointestinal Malignancies: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FGFR1 antibody validation and characterization of FGFR1 protein expression in ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FGFR1 Antibody Validation and Characterization of FGFR1 Protein Expression in ER+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Efficacy of Selective vs. Non-Selective FGFR1 Inhibition in Fusion and Amplification Driven Cancers: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of a selective FGFR1 inhibitor, exemplified by PRN1371, and a non-selective inhibitor, dovitinib, in preclinical and clinical models of cancers driven by FGFR1 fusions and amplifications. This analysis is supported by experimental data and detailed methodologies for key assays.
Introduction to FGFR1 Inhibition
Fibroblast growth factor receptor 1 (FGFR1) is a receptor tyrosine kinase that, when aberrantly activated by gene amplification or fusion, can drive tumor growth and progression in various cancers. This has made FGFR1 an attractive target for cancer therapy. FGFR inhibitors can be broadly categorized into two groups: selective inhibitors that primarily target FGFRs and non-selective inhibitors that target multiple tyrosine kinases, including VEGFR and PDGFR. This guide compares the efficacy of PRN1371, a highly selective, irreversible pan-FGFR inhibitor (FGFR1-4), and dovitinib, a non-selective multi-kinase inhibitor, against cancers harboring FGFR1 fusions and amplifications.
Comparative Efficacy Data
The following tables summarize the available preclinical and clinical data for PRN1371 and dovitinib.
Table 1: Preclinical Efficacy of PRN1371 (Selective Inhibitor)
| Assay Type | Model System | FGFR Alteration | IC50 / Efficacy | Citation |
| Biochemical Assay | Recombinant Enzyme | FGFR1 | IC50 = 0.7 ± 0.1 nmol/L | [1][2] |
| Cell Proliferation | Ba/F3 cells | Expressing FGFR1 | IC50 = 0.7 ± 0.02 nmol/L | [3] |
| Cell Proliferation | SNU-16 (gastric cancer) | FGFR2 Amplification | IC50 = 2.6 ± 2.2 nmol/L | [1][3] |
| Cell Proliferation | RT4 (bladder cancer) | FGFR3-TACC3 Fusion | IC50 = 4.0 ± 1.7 nmol/L | [1][3] |
| Cell Proliferation | RT112 (bladder cancer) | FGFR3-TACC3 Fusion | IC50 = 4.1 ± 1.4 nmol/L | [1][3] |
| In Vivo Xenograft | SNU-16 | FGFR2 Amplification | 78% tumor growth inhibition at 15 mg/kg b.i.d. | [4] |
| In Vivo Xenograft | RT4 | FGFR3-TACC3 Fusion | Tumor regression at 12.5 mg/kg b.i.d. | [3] |
Table 2: Preclinical and Clinical Efficacy of Dovitinib (Non-Selective Inhibitor)
| Assay Type | Model System | FGFR Alteration | IC50 / Efficacy | Citation |
| Biochemical Assay | Recombinant Enzyme | FGFR1-3, VEGFR1-3, PDGFR | IC50 ≈ 10 nmol/L | [5] |
| Cell Proliferation | MDA-MB-134 (breast cancer) | FGFR1 Amplification | IC50 = 190 nmol/L | [5] |
| In Vivo Xenograft | HBCx-2 (breast cancer) | FGFR1 Amplification | Tumor regression at 50 mg/kg | [5] |
| Phase II Clinical Trial | Breast Cancer | FGFR1 Amplification | 25% of patients had unconfirmed response or stable disease > 6 months | [5] |
| Phase II Clinical Trial | Squamous NSCLC | FGFR1 Amplification | Overall Response Rate: 11.5% | [6] |
| In Vivo PDX Model | Cholangiocarcinoma | FGFR2-CCDC6 Fusion | Significant tumor growth inhibition at 30 mg/kg | [7][8] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the FGFR1 signaling pathway and a typical experimental workflow.
Caption: Simplified FGFR1 signaling cascade and points of inhibition.
Caption: A typical workflow for preclinical evaluation of FGFR inhibitors.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells with known FGFR1 status (fusion or amplification) are seeded in 96-well plates at a density of 3,000-5,000 cells per well and incubated overnight.
-
Drug Treatment: The following day, cells are treated with a serial dilution of the FGFR inhibitor (e.g., PRN1371 or dovitinib) or vehicle control (DMSO).
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis
-
Cell Lysis: Cells are treated with the FGFR inhibitor at various concentrations for a specified time, then washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against total FGFR1, phosphorylated FGFR (p-FGFR), total ERK, phosphorylated ERK (p-ERK), and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Cell Implantation: Immunocompromised mice (e.g., nude or SCID) are subcutaneously injected with 1-5 million cancer cells harboring FGFR1 fusions or amplifications.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives the FGFR inhibitor (e.g., PRN1371 or dovitinib) via oral gavage daily, while the control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured two to three times a week using calipers (Volume = 0.5 x length x width²). Body weight is also monitored as an indicator of toxicity.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or after a specified duration.
-
Tissue Analysis: At the end of the study, tumors are excised, and tissues can be processed for immunohistochemistry (IHC) to analyze biomarkers of proliferation (e.g., Ki-67) and pathway inhibition (e.g., p-ERK).
Discussion
The available data indicates that both selective (PRN1371) and non-selective (dovitinib) FGFR inhibitors demonstrate activity against cancers with FGFR alterations.
PRN1371 shows high potency in biochemical and cellular assays, with IC50 values in the low nanomolar range against FGFR1.[1][3] Its efficacy has been demonstrated in vivo in models with FGFR2 amplification and FGFR3 fusions.[3][4] While direct evidence for its efficacy in FGFR1-driven models from the provided search results is limited, as a pan-FGFR inhibitor with high potency against FGFR1, it is expected to be active. The irreversible covalent binding mechanism of PRN1371 may offer a prolonged duration of action.[9]
Dovitinib , on the other hand, has a broader kinase inhibition profile.[5] It has shown preclinical efficacy in FGFR1-amplified breast cancer models, albeit with higher IC50 values compared to PRN1371's biochemical potency.[5] Clinically, dovitinib has demonstrated modest activity in patients with FGFR1-amplified breast and lung cancers.[5][6] Its activity against multiple kinases could contribute to both its anti-tumor effects and its toxicity profile.
Comparison: A direct head-to-head comparison in an FGFR1-driven model is not available in the provided search results. However, based on the biochemical and cellular potency, a selective inhibitor like PRN1371 would be expected to have a wider therapeutic window and potentially fewer off-target side effects compared to a non-selective inhibitor like dovitinib. The clinical development of PRN1371 was halted due to a shift in the company's focus, not due to a lack of efficacy or safety concerns in the early trials. The modest clinical responses to dovitinib in FGFR1-amplified tumors highlight the complexity of targeting this pathway and suggest that patient selection and potential combination therapies may be crucial for improving outcomes.
Conclusion
Both selective and non-selective FGFR inhibitors are active against cancers with FGFR1 alterations. Selective inhibitors like PRN1371 offer high potency and a potentially better safety profile, while non-selective inhibitors like dovitinib have shown modest clinical activity. The choice of inhibitor and the therapeutic strategy may depend on the specific tumor type, the nature of the FGFR1 alteration, and the overall genomic context of the cancer. Further research, including direct comparative studies, is needed to fully elucidate the relative merits of these different inhibitory approaches for patients with FGFR1-driven malignancies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting FGFR with dovitinib (TKI258): preclinical and clinical data in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor effect of FGFR inhibitors on a novel cholangiocarcinoma patient derived xenograft mouse model endogenously expressing an FGFR2-CCDC6 fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumor effect of FGFR inhibitors on a novel cholangiocarcinoma patient derived xenograft mouse model endogenously expressing an FGFR2-CCDC6 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Irreversible Covalent Fibroblast Growth Factor Receptor Inhibitor PRN1371 Exhibits Sustained Inhibition of FGFR after Drug Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Reversible and Irreversible FGFR1 Inhibitors for Researchers
A deep dive into the mechanisms, efficacy, and experimental validation of two distinct classes of FGFR1 inhibitors, providing researchers with the data and protocols necessary for informed decision-making in drug development.
Fibroblast growth factor receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration.[1][2] Aberrant FGFR1 signaling is implicated in the pathogenesis of various cancers, making it a prime target for therapeutic intervention.[2][3][4] Small molecule inhibitors of FGFR1 have emerged as a promising class of anti-cancer agents. These inhibitors can be broadly categorized into two main types: reversible and irreversible. This guide provides a comparative study of these two classes of inhibitors, focusing on their distinct mechanisms of action, supported by experimental data, and detailed protocols for their evaluation.
Mechanism of Action: A Tale of Two Binding Modes
The fundamental difference between reversible and irreversible FGFR1 inhibitors lies in their interaction with the ATP-binding pocket of the kinase domain.
Reversible inhibitors typically form non-covalent bonds, such as hydrogen bonds and van der Waals interactions, with the amino acid residues in the ATP-binding site.[1] This binding is transient, and the inhibitor can freely associate and dissociate from the enzyme. The efficacy of reversible inhibitors is therefore dependent on maintaining a sufficient concentration of the drug to ensure continuous target engagement.
Irreversible inhibitors , on the other hand, form a stable, covalent bond with a specific amino acid residue within the ATP-binding pocket of FGFR1.[1][5][6] Many irreversible FGFR inhibitors target a conserved cysteine residue (Cys486 in FGFR1) located in the P-loop of the ATP-binding site.[1][3][5] This covalent bond formation leads to a permanent inactivation of the enzyme, providing sustained inhibition even after the inhibitor has been cleared from circulation.[3] This prolonged target engagement is a key advantage of irreversible inhibitors.[7]
Comparative Data: Reversible vs. Irreversible FGFR1 Inhibitors
The following tables summarize the quantitative data for representative reversible and irreversible FGFR1 inhibitors, highlighting their biochemical potency, cellular activity, and kinase selectivity.
Table 1: Biochemical Potency of FGFR1 Inhibitors
| Inhibitor | Type | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | VEGFR2 IC50 (nM) | Reference |
| PD173074 | Reversible | ~25 | - | - | - | 100-200 | [8] |
| BGJ398 (Infigratinib) | Reversible | 0.9 | 1.4 | 1 | >40x selective vs FGFR4 | >40x selective vs VEGFR2 | [8] |
| AZD4547 | Reversible | 0.2 | 2.5 | 1.8 | Weaker activity | - | [8] |
| FIIN-1 | Irreversible | 9.2 | 6.2 | 11.9 | 189 | - | [1] |
| PRN1371 | Irreversible | 0.6 | 1.3 | 4.1 | 19.3 | - | [8] |
| Futibatinib (TAS-120) | Irreversible | 1.8 | 1.4 | 1.6 | 3.7 | - | [9] |
Table 2: Cellular Activity of FGFR1 Inhibitors
| Inhibitor | Cell Line | Assay | EC50 (nM) | Reference |
| FIIN-1 | Tel-FGFR1 Ba/F3 | Proliferation | 14 | [1] |
| FRIN-1 (reversible counterpart of FIIN-1) | Tel-FGFR1 Ba/F3 | Proliferation | 29 | [1] |
| FIIN-2 | Ba/F3-FGFR1 | Proliferation | 3.09 | [8] |
| FIIN-3 | Ba/F3-FGFR1 | Proliferation | - | [5] |
Mandatory Visualizations
FGFR1 Signaling Pathway
Caption: The FGFR1 signaling cascade, initiated by ligand binding and receptor dimerization, leading to the activation of downstream pathways like RAS/MAPK and PI3K/AKT.
Inhibitor Mechanism of Action
Caption: Comparison of reversible and irreversible FGFR1 inhibitor mechanisms.
Experimental Workflow for Inhibitor Evaluation
Caption: A typical experimental workflow for the characterization of FGFR1 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of FGFR1 inhibitors. Below are protocols for key experiments.
In Vitro FGFR1 Kinase Assay (Z'-LYTE™)
The Z'-LYTE™ kinase assay is a fluorescence resonance energy transfer (FRET)-based method used to measure kinase activity.[6][7][10]
-
Reagents and Materials:
-
Recombinant human FGFR1 kinase domain.
-
Z'-LYTE™ peptide substrate specific for FGFR1.
-
ATP solution.
-
Z'-LYTE™ Development Reagent.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Test inhibitors dissolved in DMSO.
-
384-well assay plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase buffer.
-
In a 384-well plate, add the inhibitor solution, recombinant FGFR1 kinase, and the Z'-LYTE™ peptide substrate.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for FGFR1.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).[1]
-
Stop the kinase reaction and initiate the development reaction by adding the Z'-LYTE™ Development Reagent. This reagent contains a protease that cleaves the unphosphorylated peptide substrate.
-
Incubate at room temperature for 60 minutes to allow for proteolytic cleavage.
-
Measure the fluorescence at two wavelengths (e.g., 445 nm and 520 nm) using a fluorescence plate reader.
-
Calculate the emission ratio, which is proportional to the extent of substrate phosphorylation.
-
Plot the emission ratio against the inhibitor concentration to determine the IC50 value.
-
Cell Proliferation Assay (Ba/F3 Cells)
Ba/F3 cells are an IL-3 dependent murine pro-B cell line that can be engineered to express a specific receptor tyrosine kinase, such as FGFR1.[1][11] In the absence of IL-3, the proliferation and survival of these engineered cells become dependent on the activity of the expressed kinase.
-
Reagents and Materials:
-
Ba/F3 cells stably expressing FGFR1.
-
RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
IL-3.
-
Test inhibitors dissolved in DMSO.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
Luminometer.
-
-
Procedure:
-
Culture the Ba/F3-FGFR1 cells in medium containing IL-3.
-
Wash the cells to remove IL-3 and resuspend them in IL-3-free medium.
-
Seed the cells into a 96-well plate.
-
Add serial dilutions of the test inhibitor to the wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer. The luminescence signal is proportional to the number of viable cells.
-
Plot the luminescence signal against the inhibitor concentration to determine the EC50 value.
-
Washout Experiment
This experiment is designed to differentiate between reversible and irreversible inhibitors by assessing the duration of target inhibition after the removal of the compound.[3]
-
Reagents and Materials:
-
Cells expressing the target kinase (e.g., MCF10A cells expressing iFGFR1).[1]
-
Cell culture medium.
-
Test inhibitor (irreversible) and a reversible control inhibitor.
-
Lysis buffer.
-
Antibodies for Western blotting (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK).
-
-
Procedure:
-
Treat the cells with a saturating concentration of the irreversible inhibitor or the reversible control inhibitor for a defined period (e.g., 1-2 hours).
-
Washout Step: Remove the inhibitor-containing medium and wash the cells extensively with fresh, inhibitor-free medium (e.g., 3-5 washes).[3]
-
Add fresh, inhibitor-free medium back to the cells and incubate for various time points (e.g., 0, 2, 4, 8 hours) post-washout.
-
At each time point, lyse the cells and collect the protein lysates.
-
Perform Western blot analysis to assess the phosphorylation status of FGFR1 and downstream signaling proteins like ERK.
-
Interpretation: For an irreversible inhibitor, the inhibition of FGFR1 phosphorylation should be sustained even after washout. For a reversible inhibitor, the phosphorylation of FGFR1 should recover as the inhibitor dissociates from the target.[1]
-
Kinase Selectivity Profiling (KinomeScan™)
The KinomeScan™ platform is a competition binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.[12][13][14]
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of a DNA tag fused to the kinase.[12]
-
Procedure:
-
The test compound is incubated with a DNA-tagged kinase and an immobilized ligand.
-
If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
The amount of kinase bound to the solid support is measured by qPCR.
-
The results are typically reported as the percentage of the control (DMSO) signal, where a lower percentage indicates stronger binding of the test compound.
-
By screening the compound against a large panel of kinases, a comprehensive selectivity profile can be generated.
-
Conclusion
The choice between a reversible and an irreversible FGFR1 inhibitor depends on the specific therapeutic goals and the desired pharmacological profile. Reversible inhibitors offer a more traditional approach, with their efficacy tied to maintaining adequate drug exposure. Irreversible inhibitors, with their prolonged duration of action and potential to overcome certain resistance mechanisms, represent a powerful alternative. The experimental protocols outlined in this guide provide a robust framework for the head-to-head comparison of these two classes of inhibitors, enabling researchers to make data-driven decisions in the development of next-generation FGFR1-targeted therapies.
References
- 1. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. promega.co.uk [promega.co.uk]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. FGFR1 promotes proliferation and survival via activation of the MAPK pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - US [thermofisher.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 13. chayon.co.kr [chayon.co.kr]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
